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Core Science & Biosynthesis

Foundational

The Chemical Structure and Degradation Pathway of Ceftazidime, Delta-3-Isomer (Δ²-Ceftazidime)

Executive Summary In my tenure overseeing beta-lactam stability profiles and formulation integrity, one of the most persistent analytical challenges is the spontaneous isomerization of cephalosporins. For Ceftazidime—a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In my tenure overseeing beta-lactam stability profiles and formulation integrity, one of the most persistent analytical challenges is the spontaneous isomerization of cephalosporins. For Ceftazidime—a critical third-generation cephalosporin used against Pseudomonas aeruginosa—the migration of the double bond within its dihydrothiazine ring represents a primary degradation pathway[1]. This technical whitepaper deconstructs the chemical structure, the thermodynamic causality of its formation, and the self-validating analytical workflows required to quantify the inactive degradation product officially known in the USP as Ceftazidime, Delta-3-Isomer .

Structural Nomenclature & Chemical Identity

A common point of confusion in pharmaceutical analysis is the nomenclature surrounding this specific impurity. The active pharmaceutical ingredient (API), Ceftazidime, contains a Δ³-cephem nucleus , meaning its double bond is located between the C3 and C4 positions of the traditional cephalosporin core[1].

When the molecule undergoes degradation, this double bond migrates to the C2-C3 position, forming a Δ²-cephem nucleus [1].

  • The Nomenclature Paradox: The European Pharmacopoeia (EP) accurately refers to this degradation product as Δ²-Ceftazidime or Ceftazidime Impurity A [2]. However, the United States Pharmacopeia (USP) refers to this exact same impurity as Ceftazidime Delta-3-Isomer [3]. The USP naming convention refers to the molecule being an isomer of the delta-3 parent compound, rather than describing the new position of the double bond[4].

Table 1: Physicochemical Properties of Ceftazidime Delta-3-Isomer
PropertyValue
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate[3]
Molecular Formula C₂₂H₂₂N₆O₇S₂[3]
Molecular Weight 546.58 g/mol (Anhydrous)[3]
CAS Number 1000980-60-8[2]
Compendial Synonyms Δ²-Ceftazidime, Ceftazidime Impurity A (EP)[2]

The Causality of Isomerization: A Mechanistic View

Why does this double bond migrate, and why does it matter? The answer lies in the thermodynamics of the beta-lactam ring.

In the active Δ³-cephem (Ceftazidime), the C3=C4 double bond is conjugated with the lone pair of electrons on the adjacent nitrogen (N5) of the beta-lactam ring. This "enamine cross-conjugation" pulls electron density away from the beta-lactam amide, preventing normal amide resonance. As a result, the beta-lactam carbonyl becomes highly electrophilic and reactive—a necessity for acylating bacterial enzymes[5].

Under environmental stress (such as pH extremes or temperatures >40°C), the molecule seeks a lower energy state[6]. The double bond migrates to the Δ² position (C2=C3). This migration breaks the enamine conjugation, allowing the N5 lone pair to fully delocalize into the beta-lactam carbonyl. While this thermodynamically stabilizes the molecule, it drastically reduces the reactivity of the beta-lactam ring, rendering the drug inert[5].

ConjugationMechanism Delta3 Δ³-Cephem (Active API) Enamine Cross-Conjugation Reactivity High β-Lactam Reactivity (PBP-3 Inhibition) Delta3->Reactivity Isomerization Double Bond Migration (Loss of Conjugation) Delta3->Isomerization pH/Heat Stress Delta2 Δ²-Cephem (Inactive Isomer) Amide Resonance Stabilized Isomerization->Delta2 Inactivity Low β-Lactam Reactivity (Fails to Bind PBP) Delta2->Inactivity

Mechanism of β-lactam deactivation via loss of enamine cross-conjugation.

Structure-Activity Relationship (SAR) & Biological Inactivity

The biological consequence of this thermodynamic relaxation is a complete loss of antibacterial efficacy. Ceftazidime's primary mechanism of action involves binding to Penicillin-Binding Protein 3 (PBP-3), an enzyme critical for the final phase of peptidoglycan synthesis in Gram-negative bacteria[4].

The migration of the double bond to the Δ² position alters the three-dimensional conformation of the cephalosporin core[5]. Combined with the reduced electrophilicity of the beta-lactam carbonyl, the Delta-3-Isomer experiences severe steric hindrance and fails to acylate the serine residue in the active site of PBP-3[5].

Table 2: Comparative Antibacterial Activity (Expected MIC Values)
Target OrganismCeftazidime (Active Δ³) MIC (μg/mL)Delta-3-Isomer (Inactive Δ²) MIC (μg/mL)Interpretation
Pseudomonas aeruginosa0.25 - 8> 128Complete Loss of Efficacy[5]
Escherichia coli0.12 - 4> 128Complete Loss of Efficacy[5]
Klebsiella pneumoniae0.12 - 4> 128Complete Loss of Efficacy[5]

Self-Validating Analytical Protocol: RP-HPLC Methodology

To ensure analytical trustworthiness, any protocol quantifying the Delta-3-Isomer must be a self-validating system. Because Ceftazidime can spontaneously isomerize in solution, sample preparation must be tightly controlled, and the chromatographic system must prove its ability to resolve the active API from the degradant before sample analysis begins.

The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is adapted from established stability-indicating methods[7].

Step-by-Step HPLC Workflow

Step 1: Mobile Phase Preparation

  • Buffer: Dissolve 42.59 g of anhydrous dibasic sodium phosphate and 27.22 g of monobasic potassium phosphate in water to make 1000 mL (pH 7.0)[7].

  • Eluent: Mix 40 mL of Acetonitrile with 200 mL of the pH 7.0 Buffer. Dilute with HPLC-grade water to obtain 2000 mL of solution[7]. Filter and degas.

Step 2: Standard & Sample Preparation

  • Note: Ceftazidime is highly photosensitive. All solutions must be protected from light.

  • Reference Standard: Prepare a solution of Ceftazidime Delta-3-Isomer RS in pH 7 Buffer at a concentration of 0.1 mg/mL[7].

  • Sample: Transfer ~29 mg of the Ceftazidime sample into a 25 mL volumetric flask containing 2.5 mL of pH 7 Buffer. Shake until dissolved, then dilute to volume with water[7].

Step 3: Chromatographic Conditions

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at λ = 254 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability (The Self-Validation Mechanism) Before analyzing unknown samples, inject a resolution mixture containing both Ceftazidime API and the Delta-3-Isomer.

  • Acceptance Criteria: The resolution factor ( Rs​ ) between the Ceftazidime peak and the Delta-3-Isomer peak must be ≥1.5 . The relative standard deviation (RSD) for replicate injections of the standard must be ≤2.0% . If these criteria are met, the system has validated its own resolving power and precision.

HPLC_Protocol Prep Sample Prep Protect from Light, pH 7 Injection RP-HPLC Injection C18 Column Prep->Injection Elution Isocratic Elution Buffer/Acetonitrile Injection->Elution Detection UV Detection λ = 254 nm Elution->Detection Suitability System Suitability Resolution > 1.5 Detection->Suitability

Self-validating RP-HPLC workflow for quantifying Ceftazidime Delta-3-Isomer.

Conclusion

The transformation of Ceftazidime into its Delta-3-Isomer (Δ²-Ceftazidime) is a textbook example of how a minor structural shift—the migration of a single double bond—can completely abolish the therapeutic efficacy of a life-saving antibiotic[1][5]. By understanding the thermodynamic drivers of this isomerization and implementing rigorous, self-validating HPLC methodologies, drug development professionals can accurately monitor stability profiles and ensure the clinical viability of Ceftazidime formulations.

Sources

Exploratory

An In-Depth Technical Guide on the Isomerization of Ceftazidime from the Active ∆³-Isomer to the Inactive ∆²-Isomer

A Senior Application Scientist's Synthesis of Mechanism, Stability, and Analytical Strategy For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of Mechanism, Stability, and Analytical Strategy

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is fundamental to ensuring its quality, safety, and efficacy. This guide provides a detailed examination of a critical degradation pathway for Ceftazidime, a third-generation cephalosporin antibiotic: the isomerization from its therapeutically active Delta-3 (∆³) form to its inactive Delta-2 (∆²) isomer. This transformation represents a significant factor in the chemical instability of Ceftazidime, directly impacting its potency.[1][2]

This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental designs and the logic of self-validating protocols. Every claim and procedure is grounded in authoritative references, providing a trustworthy and comprehensive resource for your laboratory.

The Significance of the ∆³ to ∆² Isomerization

Ceftazidime's antibacterial efficacy is intrinsically linked to the structural integrity of its ∆³-cephem nucleus.[2] The degradation of Ceftazidime can proceed through several mechanisms, including hydrolysis of the β-lactam ring and cleavage of the C-3 side chain to release pyridine.[3][4][5][6] However, a primary and critical degradation pathway is the migration of the double bond within the dihydrothiazine ring from the active ∆³ position to the inactive ∆² position.[1][2] This isomerization renders the molecule therapeutically inactive and is a key indicator of degradation that must be monitored and controlled throughout the drug development lifecycle.[1]

The Chemical Mechanism of Isomerization

The transformation from the ∆³- to the ∆²-isomer is a base-catalyzed process.[7] The proposed mechanism involves the abstraction of a proton from the C-2 position of the cephalosporin core by a base (e.g., hydroxide ions). This results in the formation of a resonance-stabilized carbanion intermediate. Subsequent reprotonation can occur at either the C-2 position, which regenerates the parent ∆³-isomer, or at the C-4 position, which leads to the formation of the thermodynamically more stable, but inactive, ∆²-isomer.[7]

The substituent at the C-7 position of the cephalosporin ring appears to have minimal influence on the isomerization process itself.[7] However, the nature of the substituent at the C-3 position can affect the electronic structure of the conjugated π-bond system, thereby influencing the rate of isomerization.[8]

Ceftazidime_Isomerization cluster_mechanism Mechanism of ∆³ to ∆² Isomerization Ceftazidime_D3 Ceftazidime (Active ∆³-Isomer) Carbanion Resonance-Stabilized Carbanion Intermediate Ceftazidime_D3->Carbanion + OH⁻ - H₂O (Proton Abstraction at C-2) Carbanion->Ceftazidime_D3 + H₂O - OH⁻ (Protonation at C-2, Reversible) Ceftazidime_D2 ∆²-Isomer (Inactive) Carbanion->Ceftazidime_D2 + H₂O - OH⁻ (Protonation at C-4) Forced_Degradation_Workflow cluster_workflow Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions Start Ceftazidime API (Reference Standard) Prep Prepare Stock Solution (e.g., 1 mg/mL in Water/Acetonitrile) Start->Prep Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Prep->Base Oxidative Oxidative Degradation (e.g., 20% H₂O₂, 60°C) Prep->Oxidative Thermal Thermal Degradation (Solid & Solution, >60°C) Prep->Thermal Photo Photolytic Degradation (UV/Vis Light) Prep->Photo Process Neutralize / Dilute Samples (as appropriate) Acid->Process Base->Process Oxidative->Process Thermal->Process Photo->Process Analysis Stability-Indicating RP-HPLC Analysis Process->Analysis Output Identify & Quantify Degradants (Focus on ∆²-Isomer) Analysis->Output

Caption: A systematic workflow for conducting forced degradation studies on Ceftazidime.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. The rationale is to apply controlled stress until a target degradation of approximately 5-20% is achieved. [9]This level of degradation is sufficient to produce and detect major degradation products without leading to complex secondary degradation that may not be relevant to real-world storage conditions. [9] Initial Preparation:

  • Prepare a stock solution of Ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as purified water or a 50:50 mixture of acetonitrile and water. [4]This stock solution will serve as the starting material for all subsequent stress conditions.

Protocol 1: Acid Hydrolysis

  • To 1 mL of the Ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid (HCl). [4]2. Incubate the mixture in a water bath at 60°C for 30 minutes. [4]3. After the incubation period, cool the solution to room temperature.

  • Carefully neutralize the solution with an equivalent volume and concentration of 0.1 N sodium hydroxide (NaOH). [4]5. Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis. Causality: Acid-catalyzed hydrolysis primarily targets the β-lactam ring. While some ∆²-isomer formation may occur, this condition is less pronounced for isomerization compared to basic conditions. [1] Protocol 2: Base Hydrolysis

  • To 1 mL of the Ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide (NaOH). [4]2. Maintain the mixture at 60°C for 30 minutes. [4]3. After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid (HCl). [4]5. Dilute with the mobile phase for analysis. Causality: Basic conditions are known to significantly promote the migration of the double bond, making this the most critical stress condition for studying the formation of the ∆²-isomer. [1][7] Protocol 3: Oxidative Degradation

  • To 1 mL of the Ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). [4][10]2. Keep the solution at 60°C for 30 minutes. [4]3. After incubation, cool the solution to room temperature.

  • Dilute with the mobile phase to an appropriate concentration for analysis. [4]Causality: This test evaluates the susceptibility of the molecule to oxidation, which can be a relevant degradation pathway depending on the formulation and storage environment.

Protocol 4: Thermal Degradation

  • In Solution: Place the Ceftazidime stock solution in a hot air oven at a temperature exceeding accelerated stability conditions (e.g., 60°C or higher). [4][9]Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the mobile phase for analysis.

  • Solid State: Expose the solid Ceftazidime powder to dry heat (e.g., 105°C for 6 hours). [10]After exposure, dissolve a known quantity in the solvent and dilute for analysis. Causality: Thermal stress provides insight into the intrinsic stability of the drug substance and product. Ceftazidime is known to be thermolabile, especially in reconstituted solutions. [11][12][13][14] Protocol 5: Photolytic Degradation

  • Expose the Ceftazidime stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. [15][9]2. A control sample should be protected from light (e.g., with aluminum foil) to assess the contribution of thermal degradation during the study.

  • After exposure, prepare the samples for HPLC analysis. Causality: Photodegradation studies are essential for photo-labile compounds and inform packaging requirements. Ceftazidime has shown lability under photolytic stress, particularly in solution. [1][11][13][14]

Data Presentation and Analysis

A robust, validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of analyzing the samples from forced degradation studies. [10][16][17]The method must be capable of separating Ceftazidime from its key degradation products, including pyridine and, most importantly, the ∆²-isomer. [18] Table 1: Summary of Ceftazidime Degradation Under Stress Conditions

Stress ConditionParametersTarget Degradation (%)Primary Degradation Products ObservedReference
Acid Hydrolysis 0.1 N HCl, 60°C, 30 min5-20%β-Lactam ring hydrolysis products, minor ∆²-isomer[4]
Base Hydrolysis 0.1 N NaOH, 60°C, 30 min5-20%∆²-isomer (prominent) , Pyridine, β-Lactam ring hydrolysis[1][4]
Oxidative 20% H₂O₂, 60°C, 30 min5-20%Oxidized derivatives[4][10]
Thermal (Solution) 45°C, 24 hours~85%∆²-isomer, Pyridine, other hydrolysis products[4][11]
Thermal (Solid) 45°C, 28 days~8%Minimal degradation[11][12]
Photolytic (Solution) UV/Vis Light, 24 hours~85%∆²-isomer, various photoproducts[1][11]

Note: The percentage of degradation is indicative and will vary based on specific experimental conditions and analytical methods used. [4]

Conclusion and Recommendations

The isomerization of Ceftazidime from its active ∆³-form to the inactive ∆²-isomer is a critical degradation pathway heavily influenced by pH and temperature. [1]A thorough understanding of this pathway, gained through systematic forced degradation studies, is non-negotiable for the development of a stable and effective Ceftazidime drug product.

Key Recommendations for Researchers:

  • Prioritize Base Hydrolysis: When specifically investigating the ∆²-isomer, base-catalyzed stress conditions are the most effective for generating this degradant.

  • Method Validation is Paramount: Ensure the analytical method used is fully validated according to ICH Q2(R1) guidelines and proven to be stability-indicating by demonstrating specificity for Ceftazidime in the presence of its degradation products.

  • Adhere to ICH Guidelines: All stability and forced degradation studies must be designed and executed in accordance with the relevant ICH guidelines (Q1A, Q1B) to ensure regulatory compliance. [19][20][21]* Protect from Light and Heat: Given its demonstrated lability, Ceftazidime, particularly in its reconstituted form, must be protected from light and stored at controlled temperatures to minimize degradation and preserve its therapeutic efficacy. [11][12][14] By implementing the structured, evidence-based approach detailed in this guide, scientists can confidently characterize the degradation profile of Ceftazidime, leading to the development of robust formulations and ensuring the delivery of a safe and potent medication to patients.

References

  • Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. (n.d.). Hindawi. Retrieved March 30, 2026, from [Link]

  • Zając, M., Siwek, J., & Muszalska, I. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica - Drug Research, 55(4), 275-278.
  • Zając, M., et al. (1998). Mechanism of ceftazidime degradation in aqueous solutions. ResearchGate. Retrieved March 30, 2026, from [Link]

  • Khan, F., et al. (2021). Investigating the challenges from background contaminants on photocatalytic degradation of ceftazidime. Canadian Science Publishing. Retrieved March 30, 2026, from [Link]

  • Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. (2020). SlideShare. Retrieved March 30, 2026, from [Link]

  • Kinetic parameters for ceftazidime hydrolysis by TEM-1 β-lactamase and mutants. (n.d.). ASM Journals. Retrieved March 30, 2026, from [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). GOV.UK. Retrieved March 30, 2026, from [Link]

  • The mechanism of ceftazidime and cefiderocol hydrolysis by D179Y variants of KPC carbapenemases is similar and involves the formation of a long-lived covalent intermediate. (2024). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Stability of Ceftazidime Pentahydrate Investigated by Thermal Analysis Techniques. (2020). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Biochemical analysis of the ceftazidime-hydrolysing extended-spectrum β-lactamase CTX-M-15 and of its structurally related β-lactamase CTX-M-3. (2002). Oxford Academic. Retrieved March 30, 2026, from [Link]

  • Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach. (2000). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • A validated stability indicating rp-hplc method for simultaneous determination of tobramycin and ceftazidime in pharmaceutical formulations. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 30, 2026, from [Link]

  • Stability study and degradation kinetics of ceftazidime in pharmaceutical preparations. (2011). SciSpace. Retrieved March 30, 2026, from [Link]

  • Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. (2010). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved March 30, 2026, from [Link]

  • Thermal stability of the ceftazidime pentahydrate. (2015). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. (2018). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Effect Of Light, Heat And Air Exposure On Shelf Life And Stability Of Ceftazidime. (n.d.). International Journal of Recent Scientific Research. Retrieved March 30, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved March 30, 2026, from [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). International Council for Harmonisation. Retrieved March 30, 2026, from [Link]

  • Stability study and degradation kinetics of ceftazidime in pharmaceutical preparations. (2016). International Journal of Recent Scientific Research. Retrieved March 30, 2026, from [Link]

  • Stability testing of new drug substances and products. (2000). Pharmaceuticals and Medical Devices Agency. Retrieved March 30, 2026, from [Link]

  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (2020). ResearchGate. Retrieved March 30, 2026, from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2013). Pharmaceutical Technology. Retrieved March 30, 2026, from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. Retrieved March 30, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. Retrieved March 30, 2026, from [Link]

  • STABILITY OF CEFTAZIDIME IN 1% AND 5% BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. (2007). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2003). BioProcess International. Retrieved March 30, 2026, from [Link]

  • The mechanism of ceftazidime degradation in aqueous solutions. (1998). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • D 3 -D 2 isomerization of cephalosporins: the effect of the substituent at the 3-position. (2000). ScienceDirect. Retrieved March 30, 2026, from [Link]

  • Electrochemical mineralization of antibiotic ceftazidime with SnO2-Al2O3/CNT anode: Enhanced performance by peroxydisulfate/Fenton activation and degradation pathway. (2020). SciSpace. Retrieved March 30, 2026, from [Link]

  • The proposed degradation pathway for ceftazidime in an electro-oxidation system with SnO2–Sb/Ti anode. (2019). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Degradation pathways of ceftazidime. (n.d.). Universit Catholique de Louvain. Retrieved March 30, 2026, from [Link]

  • What is the mechanism of Ceftazidime? (2024). Patsnap Synapse. Retrieved March 30, 2026, from [Link]

  • Experimental and theoretical investigations on the cephalosporin Δ3 Δ2 isomerization. (1991). ResearchGate. Retrieved March 30, 2026, from [Link]

Sources

Foundational

Physical and chemical properties of Ceftazidime, Delta-3-Isomer

An In-Depth Technical Guide to Ceftazidime and its Δ³-Isomer: Physicochemical Properties, Stability, and Analytical Characterization Introduction Ceftazidime is a potent, third-generation cephalosporin antibiotic renowne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ceftazidime and its Δ³-Isomer: Physicochemical Properties, Stability, and Analytical Characterization

Introduction

Ceftazidime is a potent, third-generation cephalosporin antibiotic renowned for its broad-spectrum activity, particularly against Gram-negative pathogens like Pseudomonas aeruginosa.[1][2] As a member of the β-lactam class, its efficacy is intrinsically linked to the structural integrity of its bicyclic core. However, Ceftazidime is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can compromise its therapeutic potency and safety.[3]

A primary degradation product is the Δ³-Isomer of Ceftazidime, formed through the isomerization of the double bond within the dihydrothiazine ring of the active drug.[3][4] This structural rearrangement results in a significant loss of antibacterial activity, making the detection and quantification of this isomer a critical aspect of quality control in the development and manufacturing of Ceftazidime-based therapeutics.[4] This guide provides a comprehensive technical overview of the physicochemical properties, stability profile, and analytical characterization of Ceftazidime and its pivotal Δ³-isomer, designed for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical Properties

A foundational understanding of the physicochemical properties of Ceftazidime and its Δ³-isomer is essential for their handling, formulation, and analysis. While structurally similar, the shift in the double bond position subtly alters the molecule's characteristics.

Chemical Structures: The Critical Isomeric Shift

The key differentiator between active Ceftazidime and its inactive degradation product is the location of the endocyclic double bond in the 5-thia-1-azabicyclo[4.2.0]octene core. In the parent drug, the bond is between C3 and C4 (a Δ³-cephem structure in classical nomenclature, though the active drug is often just referred to as Ceftazidime). Degradation can cause this bond to migrate to the C2 and C3 position, forming the Δ²-isomer.[3] It is crucial to note a point of potential confusion in nomenclature: this degradation product, historically called the Δ²-isomer, is now often referred to as the "Ceftazidime Delta-3-Isomer" in pharmacopeial standards, such as by the USP.[5][6] For clarity, this guide will use the term Δ³-Isomer as per the USP designation for the degradation product, while acknowledging its structural identity as a Δ²-cephem.

G cluster_ceftazidime Ceftazidime (Active) cluster_isomer Δ³-Isomer (Inactive Degradation Product) ceftazidime_struct isomer_struct ceftazidime_struct->isomer_struct Isomerization (Stress Induced)

Figure 1: Isomerization of active Ceftazidime to its inactive Δ³-Isomer.
Comparative Physicochemical Data

The fundamental properties of Ceftazidime and its Δ³-isomer are summarized below. The data for the Δ³-isomer are often presented for the anhydrous form, while the parent drug is frequently supplied as a pentahydrate.[7][8]

PropertyCeftazidime (Parent Drug)Ceftazidime, Δ³-IsomerReferences
Molecular Formula C₂₂H₂₂N₆O₇S₂ (anhydrous)C₂₂H₂₂N₆O₇S₂[5][9]
Molecular Weight 546.58 g/mol (anhydrous), 636.65 g/mol (pentahydrate)546.58 g/mol [4][7][9]
CAS Number 72558-82-8 (anhydrous), 78439-06-2 (pentahydrate)1000980-60-8[4][8][9]
Appearance White to light yellowish-white crystalline powderOff-white to light brown solid[4][10]
Solubility Sparingly soluble in aqueous solution; slightly soluble in waterSparingly soluble in aqueous solutions[4][7]
UV Absorption Max (λmax) ~239-260 nm in aqueous/buffer solutions~255 nm[4][11][12]
Biological Activity Active broad-spectrum antibioticAntibacterially inactive[4]

Section 2: Stability and Degradation Profile

The stability of Ceftazidime is a critical parameter influencing its shelf-life and therapeutic efficacy. The formation of the Δ³-isomer is a primary indicator of degradation.[3] Forced degradation studies are therefore essential to understand the drug's lability and to develop stability-indicating analytical methods.

Primary Degradation Pathway

The isomerization to the Δ³-form is the most significant degradation pathway under mild stress conditions. However, more aggressive conditions can lead to further breakdown of the molecule.

G Ceftazidime Ceftazidime (Active Δ³-Cephem) Isomer Δ³-Isomer (Inactive Δ²-Cephem) Ceftazidime->Isomer Isomerization Hydrolysis β-Lactam Ring Opening Ceftazidime->Hydrolysis Hydrolysis Pyridine Pyridine Formation Ceftazidime->Pyridine Side-chain cleavage pH pH (especially basic) Temp Temperature Light UV/Visible Light

Figure 2: Major degradation pathways of Ceftazidime under stress.
Factors Influencing Degradation

The rate of Ceftazidime degradation and subsequent isomerization is highly dependent on environmental factors. Understanding these dependencies is key to designing stable formulations and defining appropriate storage conditions.

Stress ConditionObservationCausality & Field-Proven InsightsReferences
pH Maximum stability observed between pH 4.5 - 6.5.[3]Acidic (pH < 4.5): Acid-catalyzed hydrolysis of the β-lactam ring is a competing degradation pathway.[3] Basic (pH > 6.5): Base-catalyzed degradation significantly accelerates the migration of the double bond, making it the primary condition promoting Δ³-isomer formation.[3][13][3][13]
Temperature Degradation rate increases with temperature.Refrigerated (2-8°C) or frozen (-20°C) storage significantly slows down all degradation processes, including isomerization, preserving the drug's potency.[14] Room temperature storage leads to a noticeable increase in degradation products over time.[3][3][14]
Light Photolabile, especially in reconstituted solutions.Exposure to UV and visible light provides the energy to induce photodegradation, leading to a loss of potency and the formation of various impurities, including the Δ³-isomer.[1][14] Solid-state (powder) Ceftazidime is significantly more stable against light exposure.[1][1][14]

Section 3: Analytical Methodologies for Separation and Quantification

Robust, stability-indicating analytical methods are required to separate Ceftazidime from its Δ³-isomer and other impurities, ensuring accurate quantification for quality control and stability studies.[15][16]

Pillar 1: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the definitive technique for this purpose due to its high resolution, precision, and reproducibility.[16]

Expertise Behind the Method: The choice of a C18 column provides the necessary hydrophobicity to retain both the parent drug and its slightly different isomer. The mobile phase, a buffered aqueous solution mixed with an organic modifier like acetonitrile, is critical. The buffer's pH is maintained in the acidic range (e.g., pH 3.9) to ensure the analytes are in a consistent protonation state and to enhance peak shape, while also staying within the column's stable operating range. Gradient elution is often employed to effectively separate early-eluting polar impurities (like pyridine) from the main drug peak and its closely-eluting isomer.[17]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[18]

  • Reagents and Materials:

    • Ceftazidime and Δ³-Isomer reference standards.

    • Acetonitrile (HPLC grade).[17]

    • Ammonium dihydrogen phosphate (Analytical grade).[17]

    • Phosphoric acid (Analytical grade).[17]

    • Water (HPLC or Milli-Q grade).

  • Chromatographic Conditions:

ParameterCondition
Column Alltima C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Phosphate Buffer (22.6 g/L Ammonium dihydrogen phosphate, pH adjusted to 3.9 with 10% phosphoric acid)
Mobile Phase B Acetonitrile
Elution Gradient (A specific gradient program would be developed and validated)
Flow Rate 1.3 mL/min
Column Temperature 35°C
Detection Wavelength 255 nm
Injection Volume 20 µL
(Conditions adapted from literature).[17]
  • Solution Preparation:

    • Mobile Phase: Prepare Mobile Phase A and B as described above. Filter through a 0.45 µm membrane filter and degas before use.

    • Standard Solution: Accurately weigh and dissolve the Ceftazidime and Δ³-Isomer reference standards in a suitable diluent (e.g., a 95:5 v/v mixture of Mobile Phase A and B) to a known concentration (e.g., 0.1 mg/mL).[15]

    • Sample Solution: Accurately weigh and dissolve the Ceftazidime sample (e.g., bulk drug or formulation) in the same diluent to a final concentration of approximately 1 mg/mL.[15]

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard solution to determine the retention times and response factors for Ceftazidime and the Δ³-isomer.

    • Inject the sample solution and record the chromatogram.

    • Identify the Δ³-isomer peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of the Δ³-isomer and other impurities using the peak areas relative to the standard or the main Ceftazidime peak.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer & Acetonitrile) C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Standard Solution (Determine Retention Times) B->D E Inject Sample Solution B->E C->D D->E F Acquire Chromatogram E->F G Identify Peaks by Retention Time F->G H Integrate Peak Areas G->H I Quantify Impurities H->I

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Exploratory

Spectroscopic Characterization of Ceftazidime, Delta-3-Isomer: A Comprehensive Technical Whitepaper

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Executive Summary Ceftazidime is a broad-spectrum, third-generation cephalosporin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol

Executive Summary

Ceftazidime is a broad-spectrum, third-generation cephalosporin antibiotic critical in treating severe Gram-negative infections. During synthesis, formulation, and storage, ceftazidime is susceptible to degradation and isomerization. The most critical quality attribute monitored during its lifecycle is the formation of its inactive isomer, officially designated in United States Pharmacopeia (USP) reference standards as the Ceftazidime, Delta-3-Isomer (also known as Ceftazidime Impurity A in the European Pharmacopoeia)[1][2].

This whitepaper provides an authoritative, deep-dive analysis into the spectroscopic characterization of this specific impurity. By elucidating the nomenclature paradox surrounding its name, detailing the mechanisms of its formation, and providing self-validating analytical protocols, this guide equips analytical scientists with the necessary frameworks to ensure regulatory compliance and drug product integrity.

The Nomenclature Paradox: Δ2 vs. Δ3

A common source of confusion in cephalosporin analytical chemistry is the naming convention of this specific isomer. To ensure scientific integrity, it is vital to understand the causality behind the nomenclature:

  • Traditional Cepham Nomenclature: The active ceftazidime molecule contains a double bond in the dihydrothiazine ring between the C3 and C4 positions, making it a Δ3 -cephem . When base-catalyzed isomerization occurs, the double bond migrates to the C2-C3 position, forming the antibacterially inactive Δ2 -cephem [3].

  • IUPAC Bicyclo Nomenclature: Under strict IUPAC rules, the fused ring system is named as a 5-thia-1-azabicyclo[4.2.0]octane derivative. In this system, the active drug's double bond is positioned such that it is named an oct-2-ene [4]. Conversely, the migrated double bond of the inactive impurity falls at the 3-position, making it an oct-3-ene [5].

The USP Standard: The USP adopted the IUPAC-derived numbering for its reference standard, naming the inactive Δ2 -cephem impurity as the Ceftazidime, Delta-3-Isomer [6]. Understanding this distinction is critical when cross-referencing literature, as the terms Δ2 -Ceftazidime and Ceftazidime Delta-3-Isomer refer to the exact same chemical entity (CAS: 1000980-60-8)[7].

Isomerization A Ceftazidime (Active) Traditional: Δ³-cephem IUPAC: oct-2-ene B Base Catalysis / pH > 7 Deprotonation at C2 A->B OH- attack C Ceftazidime Impurity A Traditional: Δ²-cephem USP: Delta-3-Isomer B->C Double bond shift

Chemical isomerization pathway from active Ceftazidime to the inactive Delta-3-Isomer.

Mechanisms of Isomerization

The isomerization of ceftazidime to the Delta-3-Isomer is primarily driven by base-catalyzed deprotonation. At pH levels above 7.0, the slightly acidic protons at the C2 position of the dihydrothiazine ring become susceptible to abstraction by hydroxyl ions (OH⁻). This leads to the formation of a transient enolate intermediate, followed by reprotonation at the C4 position. The net result is the migration of the double bond, which alters the spatial geometry of the β -lactam ring, severely impairing its ability to bind to bacterial penicillin-binding proteins (PBPs)[3][8].

Spectroscopic Characterization Methodologies

To establish a self-validating analytical system, scientists must utilize orthogonal techniques. Relying solely on UV-chromatography is insufficient for structural elucidation; therefore, High-Performance Liquid Chromatography (HPLC) must be coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

UPLC-MS/MS Fragmentation Analysis

Mass spectrometry provides definitive proof of isomerization through distinct fragmentation pathways. While both the active drug and the Delta-3-Isomer share the same precursor molecular ion ( [M+H]+ at m/z 547), their product ions differ significantly due to the shifted double bond altering the ring-opening mechanics during collision-induced dissociation (CID)[9].

  • Active Ceftazidime: Yields characteristic high-abundance fragment ions at m/z 293, 292, and 277[9].

  • Delta-3-Isomer: The Δ2 double bond stabilizes different fragments, yielding characteristic product ions at m/z 468, 424, 313, 210, and 126[9].

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the exact position of the double bond.

  • ¹H NMR (Proton): In active ceftazidime, the C2 position features a methylene group (-CH₂-), which typically presents as an AB quartet in the 3.3–3.6 ppm range. In the Delta-3-Isomer, the double bond shift replaces this with a single vinylic proton (-CH=) at C2, which shifts significantly downfield (> 6.0 ppm). Concurrently, a new proton signal appears for the C4 position.

  • ¹³C NMR (Carbon): The rehybridization of C2 from sp³ to sp² and C4 from sp² to sp³ results in massive chemical shift inversions for these specific loci, providing unambiguous structural confirmation.

Experimental Protocols: Impurity Profiling

The following methodology details a self-validating workflow for quantifying and identifying the Delta-3-Isomer in Ceftazidime API batches[10].

Step 1: Sample Preparation (Critical Causality Step)
  • Action: Dissolve the Ceftazidime API sample in a Phosphate Buffer adjusted strictly to pH 4.0 to achieve a final concentration of 1 mg/mL.

  • Causality: Why pH 4.0? Ceftazidime is highly prone to artifactual isomerization in neutral or alkaline solutions. If the sample diluent is not properly acidified, the Delta-3-Isomer will spontaneously generate during the analysis, leading to false-positive out-of-specification (OOS) results.

Step 2: HPLC-UV Chromatographic Separation
  • Column: Alltima C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 22.6 g/L aqueous ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient flow at 1.3 mL/min. Column temperature at 35°C.

  • Detection: UV at 255 nm.

  • Validation: Inject a USP Reference Standard of Ceftazidime Delta-3-Isomer. It should elute at a Relative Retention Time (RRT) of approximately 0.85 compared to the main ceftazidime peak[10].

Step 3: UPLC-MS/MS Confirmation
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parameters: Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • Procedure: Isolate the m/z 547 precursor ion and apply a ramped collision energy (10-40 eV). Confirm the presence of the impurity by matching the m/z 468 and 313 product ions against the reference standard spectra.

Workflow cluster_analysis Spectroscopic & Chromatographic Analysis Sample Ceftazidime API Sample Prep Sample Preparation (Phosphate Buffer pH 4.0) Sample->Prep HPLC HPLC-UV (255 nm) Quantification (RRT ~0.85) Prep->HPLC LCMS UPLC-MS/MS Fragments: m/z 468, 313 Prep->LCMS NMR 1H & 13C NMR Proton shift analysis Prep->NMR Report Impurity Profile Report (USP/EP Compliance) HPLC->Report LCMS->Report NMR->Report

Analytical workflow for the spectroscopic characterization of Ceftazidime impurities.

Data Presentation

Table 1: Nomenclature and Physicochemical Identifiers

PropertyActive DrugInactive Impurity
Common Name CeftazidimeDelta-2-Ceftazidime
Pharmacopeial Name CeftazidimeCeftazidime, Delta-3-Isomer (USP) / Impurity A (EP)
CAS Number 72558-82-81000980-60-8
IUPAC Suffix ...oct-2-ene-2-carboxylate...oct-3-ene-2-carboxylate
Molecular Formula C₂₂H₂₂N₆O₇S₂C₂₂H₂₂N₆O₇S₂
Biological Activity Broad-spectrum bactericidalAntibacterially inactive

Table 2: Key Spectroscopic Differentiators

Analytical TechniqueCeftazidime (Active)Ceftazidime, Delta-3-Isomer
Precursor Ion [M+H]⁺ m/z 547m/z 547
Major MS/MS Fragments m/z 293, 292, 277m/z 468, 424, 313, 210, 126
¹H NMR (C2 Position) ~3.3 - 3.6 ppm (Methylene, -CH₂-)> 6.0 ppm (Vinylic, -CH=)
HPLC Relative Retention 1.00 (Reference Peak)~0.85 (Elutes prior to active API)

Table 3: Chromatographic Acceptance Criteria (Pharmacopeial)

ImpurityRelative Retention Time (RRT)Acceptance Criteria (%)
Pyridine~0.25≤ 0.1
Ceftazidime Delta-3-Isomer ~0.85 ≤ 1.5
Ceftazidime E-Isomer~1.15≤ 0.5
Total ImpuritiesN/A≤ 2.0

Conclusion & Regulatory Implications

The accurate identification and quantification of the Ceftazidime, Delta-3-Isomer is a non-negotiable aspect of cephalosporin drug development and quality control. Because this isomer represents a total loss of antibacterial efficacy, regulatory bodies (FDA, EMA) strictly enforce the ≤ 1.5% limit. By implementing the tightly controlled, pH-aware sample preparation and orthogonal spectroscopic workflows (LC-MS/MS and NMR) outlined in this whitepaper, analytical scientists can ensure that their impurity profiles are both highly accurate and resilient to regulatory scrutiny.

References

  • Benchchem. An In-depth Technical Guide to Delta-2-Ceftazidime: Chemical Structure and Properties.
  • PubChem - NIH. delta-2-Ceftazidime | C22H22N6O7S2 | CID 23659635.
  • PMC - NIH. Investigation of the removal mechanism of antibiotic ceftazidime by green algae and subsequent microbic impact assessment.
  • Benchchem. Application Notes and Protocols for a Validated Method of Ceftazidime Impurity Profiling.
  • PubChem - NIH. Ceftazidime | C22H22N6O7S2 | CID 5481173.

Sources

Foundational

Pharmacological and Toxicological Profile of Ceftazidime, Delta-3-Isomer: An In-Depth Technical Guide

Executive Summary The stability of β-lactam antibiotics is a critical parameter dictating their therapeutic efficacy and safety profiles. Ceftazidime, a third-generation cephalosporin, is highly susceptible to environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stability of β-lactam antibiotics is a critical parameter dictating their therapeutic efficacy and safety profiles. Ceftazidime, a third-generation cephalosporin, is highly susceptible to environmental stressors, leading to the formation of various degradation products. Among the most clinically significant of these is the Ceftazidime, Delta-3-Isomer (also known as EP Impurity A). This technical whitepaper explores the nomenclature paradox, thermodynamic mechanisms of isomerization, pharmacological nullification, toxicological implications, and the analytical workflows required to quantify this specific impurity in drug development and quality control settings.

The Nomenclature Paradox: Resolving Structural Identity

A persistent source of confusion in cephalosporin literature and regulatory documentation is the naming convention of this specific isomer. To understand the Delta-3-Isomer, one must reconcile traditional cephalosporin numbering with IUPAC bicyclic nomenclature.

  • Traditional Numbering: In the active ceftazidime molecule, the double bond in the dihydrothiazine ring is located between C3 and C4. This is historically referred to as the Δ3-isomer . When degradation occurs, the double bond shifts to the C2-C3 position, creating the inactive Δ2-isomer [1].

  • IUPAC / Pharmacopeial Numbering: Under strict IUPAC rules for the 5-thia-1-azabicyclo[4.2.0]octane core, the active drug contains an oct-2-ene substructure. When the double bond shifts during degradation, the IUPAC name becomes oct-3-ene. Consequently, the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) designate this inactive degradation product (the historical Δ2-isomer) as Ceftazidime, Delta-3-Isomer or Ceftazidime EP Impurity A [2].

For the remainder of this guide, the regulatory term Delta-3-Isomer will be used to describe the inactive degradation product.

Mechanism of Formation: Thermodynamic Isomerization

The conversion of active ceftazidime to the Delta-3-Isomer is primarily driven by base-catalyzed or photochemically-induced isomerization[3]. Cephalosporins in aqueous solutions, particularly at neutral to basic pH (pH > 7.0), undergo a reversible proton abstraction at the C(2) position.

This abstraction forms a resonance-stabilized carbanion intermediate. Subsequent reprotonation occurs preferentially at the C(4) position rather than C(2), shifting the double bond and yielding the thermodynamically more stable, but microbiologically inactive, Delta-3-Isomer[1].

IsomerizationPathway A Active Ceftazidime (IUPAC oct-2-ene) B Proton Abstraction (Base/UV) A->B OH- / hν C Carbanion Intermediate B->C D Reprotonation C->D E Delta-3-Isomer (IUPAC oct-3-ene) D->E Δ3 to Δ2 Shift

Mechanism of base/UV-catalyzed isomerization of Ceftazidime.

Pharmacological Profile: The Structural Basis of Inactivity

The pharmacological efficacy of ceftazidime relies entirely on its ability to act as a suicide inhibitor of Penicillin-Binding Proteins (PBPs), the enzymes responsible for bacterial peptidoglycan cross-linking.

The migration of the double bond to form the Delta-3-Isomer fundamentally alters the spatial geometry of the fused bicyclic system. In the active drug, the specific position of the double bond maintains a high degree of torsional strain (ring strain) on the β-lactam ring. This strain makes the β-lactam carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active-site serine hydroxyl of the PBPs[4].

When the double bond shifts in the Delta-3-Isomer, the bicyclic system relaxes. The loss of ring strain drastically reduces the reactivity of the β-lactam carbonyl. Consequently, the Delta-3-Isomer cannot acylate the PBPs, resulting in a complete loss of antibacterial efficacy[4].

Toxicological Profile and Regulatory Implications

While the Delta-3-Isomer is microbiologically inert, its presence in pharmaceutical formulations is strictly regulated due to toxicological concerns.

  • Immunogenicity (Haptenation): Degradation products of cephalosporins, including isomers and ring-opened structures, can act as haptens. They may covalently bind to host proteins (e.g., albumin) via their altered functional groups, potentially eliciting IgE-mediated hypersensitivity reactions or cross-reactivity in penicillin-allergic patients[2].

  • Regulatory Thresholds: Under ICH Q3A/Q3B guidelines, impurities in new drug products must be identified and qualified if they exceed specific thresholds (typically 0.1% to 0.2% depending on the maximum daily dose). Because the Delta-3-Isomer lacks a defined long-term safety profile compared to the active API, its accumulation during the shelf-life of ceftazidime formulations must be rigorously controlled.

Quantitative Data: Physicochemical Comparison
PropertyActive CeftazidimeCeftazidime, Delta-3-Isomer
CAS Number 72558-82-81000980-60-8
Molecular Formula C₂₂H₂₂N₆O₇S₂C₂₂H₂₂N₆O₇S₂
Molecular Weight 546.58 g/mol 546.6 g/mol
Antibacterial Activity Broad-spectrum (Gram-negative focus)Inactive
IUPAC Core Designation oct-2-eneoct-3-ene
Primary Stressor Stable at pH 4-6Formed at pH > 7 or via UV exposure

Analytical Workflows: Self-Validating Protocol for Quantification

To accurately quantify the Delta-3-Isomer without inducing artificial isomerization during the analysis, a highly controlled Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[5].

Causality in Experimental Design
  • Why use a cold extraction? Ceftazidime isomerization is temperature-dependent. Preparing samples at 4°C prevents in-situ generation of the Delta-3-Isomer during sample handling, ensuring the measured impurity reflects the actual formulation state.

  • Why use an acidic mobile phase (pH 3.8)? As established, the carbanion intermediate forms readily at neutral/basic pH. An acidic mobile phase suppresses the ionization of the C(2) proton, locking the molecules in their current isomeric state during column transit.

Step-by-Step RP-HPLC Methodology

1. System Preparation & Mobile Phase:

  • Buffer: Prepare a 0.05 M Ammonium Acetate buffer. Adjust the pH to 3.8 ± 0.1 using glacial acetic acid.

  • Mobile Phase A: Buffer (pH 3.8) : Acetonitrile (93:7, v/v).

  • Mobile Phase B: Buffer (pH 3.8) : Acetonitrile (50:50, v/v).

2. Standard and Sample Preparation:

  • System Suitability Standard: Dissolve 10 mg of Ceftazidime API and 1 mg of USP Ceftazidime Delta-3-Isomer Reference Standard in 10 mL of Mobile Phase A. Keep chilled at 4°C.

  • Sample Preparation: Reconstitute the ceftazidime formulation in chilled Mobile Phase A to a target concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

4. Self-Validation Criteria (System Suitability): Before sample analysis, the system must validate its resolving power. Inject the System Suitability Standard. The protocol is only valid if:

  • The resolution ( Rs​ ) between the Active Ceftazidime peak and the Delta-3-Isomer peak is ≥1.5 .

  • The tailing factor for the Ceftazidime peak is ≤1.5 .

  • Relative Standard Deviation (RSD) of the Delta-3-Isomer peak area over 5 replicate injections is ≤2.0% .

HPLCWorkflow Step1 1. Sample Preparation (Cold extraction to prevent in-situ isomerization) Step2 2. Mobile Phase Buffer (pH 3.8 to stabilize β-lactam core) Step1->Step2 Step3 3. RP-HPLC Separation (C18 Column, Gradient Elution) Step2->Step3 Step4 4. UV Detection (λ = 254 nm) Step3->Step4 Step5 5. System Suitability (Resolution > 1.5) Step4->Step5

Self-validating RP-HPLC workflow for Delta-3-Isomer quantification.

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Exploratory

The Role of Ceftazidime Delta-3-Isomer as a Pharmaceutical Impurity: Mechanisms, Analysis, and Control

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Ceftazidime is a potent third-generation cephalosporin antibiotic utilized for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Ceftazidime is a potent third-generation cephalosporin antibiotic utilized for severe Gram-negative bacterial infections, notably those caused by Pseudomonas aeruginosa. However, the stability of the cephalosporin nucleus is highly susceptible to isomerization. The primary degradation product of this process is the Ceftazidime Delta-3-Isomer (also known as Impurity A or Δ2 -Ceftazidime)[1]. This whitepaper dissects the chemical logic behind this degradation pathway, resolves the industry-wide nomenclature paradox surrounding the molecule, and provides a self-validating analytical framework for its quantification in pharmaceutical development.

The Nomenclature Paradox: Δ2 -Cephem vs. IUPAC Delta-3

A common point of confusion in pharmaceutical quality control is the naming convention of this specific impurity. Depending on the regulatory body, the same molecule is referred to as either a Δ2 or a Delta-3 isomer[1]. This discrepancy stems from the difference between traditional cephem numbering and systematic IUPAC bicyclo nomenclature:

  • Traditional Cephem Nomenclature (EP Standard): Numbering begins at the sulfur atom (1) and proceeds around the dihydrothiazine ring. In the active drug, the double bond is located between C3 and C4, designating it a Δ3 -cephem . When degradation occurs, the double bond migrates to sit between C2 and C3, creating a Δ2 -cephem [1]. Thus, the European Pharmacopoeia (EP) refers to it as Ceftazidime Impurity A or Δ2 -Ceftazidime [2].

  • IUPAC Bicyclo Nomenclature (USP Standard): Numbering begins at the bridgehead nitrogen (1) and proceeds to the carboxyl-bearing carbon (2). Under this system, the active drug's double bond is between C2 and C3 (oct-2-ene)[3]. When the double bond migrates to the adjacent position (between C3 and C4 in IUPAC), the molecule becomes an oct-3-ene[4]. Consequently, the United States Pharmacopeia (USP) refers to the impurity as the Ceftazidime Delta-3-Isomer [5].

Mechanism of Isomerization and Loss of Efficacy

The formation of the Delta-3-Isomer is primarily driven by base-catalyzed or thermally induced degradation[1].

Chemical Logic of Degradation

In the presence of mild alkaline conditions or elevated temperatures, a proton is abstracted from the carbon adjacent to the sulfur atom. This forms a transient, delocalized carbanion intermediate. To relieve the torsional strain of the bicyclic ring system, reprotonation occurs at the adjacent carbon, effectively shifting the double bond one position over[1].

Causality of Efficacy Loss

Why does this simple double-bond migration render the drug useless? In active Ceftazidime, the double bond is conjugated with the lone electron pair of the β -lactam nitrogen. This conjugation pulls electron density away from the amide bond, suppressing normal amide resonance and making the β -lactam carbonyl highly electrophilic. This electrophilicity is what allows the drug to rapidly acylate and inhibit bacterial Penicillin-Binding Proteins (PBPs).

When the double bond migrates to form the Delta-3-Isomer, this critical conjugation is broken. The nitrogen's lone pair is now free to participate in standard amide resonance, which stabilizes the β -lactam ring. As a result, the ring becomes unreactive toward PBPs, leading to a complete loss of antibacterial activity[1].

Mechanism A Active Ceftazidime (Traditional Δ³ / IUPAC oct-2-ene) B Deprotonation (Base/Heat Induced) A->B C Delocalized Carbanion Intermediate B->C D Reprotonation (Double Bond Shift) C->D E Delta-3-Isomer (Impurity A) (Traditional Δ² / IUPAC oct-3-ene) D->E

Caption: Chemical logic of Ceftazidime isomerization from the active form to the inactive Delta-3-Isomer.

Physicochemical Profile

Understanding the physical properties of the Delta-3-Isomer is critical for isolating and quantifying it during stability testing. The structural similarity to the parent API means the impurity shares a nearly identical hydrophobicity profile, making chromatographic separation challenging.

Table 1: Key Physicochemical Properties
PropertySpecification / Value
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate[4]
Molecular Formula C₂₂H₂₂N₆O₇S₂[1]
Molecular Weight 546.58 g/mol [1]
CAS Number 1000980-60-8[2]
Appearance Off-White to Light Brown Solid[1]
Pharmacopeial Synonyms Ceftazidime Impurity A (EP), Ceftazidime Delta-3-Isomer (USP), Δ2 -Ceftazidime[1]

Analytical Methodology: HPLC Impurity Profiling

Because the Delta-3-Isomer is antibacterially inactive but retains potential toxicological and immunogenic properties similar to the parent drug, regulatory agencies strictly control its limits[6]. The following High-Performance Liquid Chromatography (HPLC) protocol is engineered as a self-validating system to ensure baseline separation.

Table 2: Validated HPLC Method Parameters
ParameterSpecification
Column C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm[6]
Mobile Phase Acetonitrile : 22.6 g/L NH₄H₂PO₄ (pH 3.9) [7:93 v/v][6]
Flow Rate 1.3 mL/min[6]
Column Temperature 35 °C[6]
Detection Wavelength 255 nm[6]
Injection Volume 20 µL[6]
Step-by-Step Experimental Protocol

1. Mobile Phase Preparation (Causality of pH): Prepare the aqueous buffer by dissolving 22.6 g/L of ammonium dihydrogen phosphate. Adjust the pH strictly to 3.9 using a 10% v/v phosphoric acid solution[6]. Why pH 3.9? This specific acidic environment suppresses the ionization of the carboxylic acid moieties on both the API and the impurity. This ensures they remain sufficiently hydrophobic to interact with the C18 stationary phase, preventing peak tailing and early elution.

2. Sample & Reference Preparation:

  • Test Solution: Dissolve an accurately weighed quantity of the Ceftazidime drug substance in the mobile phase.

  • Reference Solution (System Suitability): Prepare a solution containing both Ceftazidime CRS (Current Reference Standard) and Ceftazidime Impurity A CRS[6].

3. System Suitability Validation (The Trustworthiness Check): Inject the Reference Solution. You must achieve a resolution factor of 5.9 between the Ceftazidime peak and the Delta-3-Isomer peak[6]. Why 5.9? Because the isomer is structurally identical save for a single shifted double bond, the molecules co-elute easily. A resolution of 5.9 guarantees absolute baseline separation, ensuring that trace amounts of the impurity (<0.5%) are not artificially inflated by the massive API peak. If resolution is <5.9, the system is invalid; do not proceed. Troubleshoot column health or mobile phase pH.

4. Execution and Quantification: Inject the Test Solution. Monitor absorbance at 255 nm[6]. Why 255 nm? This wavelength targets the π→π∗ transitions of the aminothiazole and pyridinium rings, which remain intact in both isomers. This provides equimolar absorptivity, allowing the peak area ratio to accurately reflect the molar ratio of the impurity.

HPLC S1 1. Sample Preparation Dissolve API in Mobile Phase S2 2. System Suitability Inject Ceftazidime + Impurity A S1->S2 S3 3. Validation Check Is Resolution ≥ 5.9? S2->S3 S4 4. Proceed to Analysis Inject Test Solution S3->S4 Yes S5 Troubleshoot Method Check Column Health & pH S3->S5 No S6 5. Quantification Integrate Peaks at 255 nm S4->S6

Caption: Step-by-step HPLC analytical workflow for quantifying Ceftazidime Delta-3-Isomer.

Process Control & Mitigation Strategies

To suppress the formation of the Delta-3-Isomer during drug manufacturing and storage, process chemists must implement strict environmental controls:

  • Thermal Regulation: Isomerization is highly temperature-dependent. While controlled heating (e.g., 40°C) is used intentionally in the lab to synthesize the impurity for reference standards[1], manufacturing processes must maintain strict cold-chain protocols to prevent spontaneous degradation.

  • pH Control: Ceftazidime formulations must be buffered to avoid alkaline drift, which rapidly catalyzes the deprotonation event at the C2 position that initiates the double-bond migration.

Sources

Protocols & Analytical Methods

Method

HPLC method for the separation of Ceftazidime and Delta-3-Isomer

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method for the Effective Separation of Ceftazidime and its Δ-3-Isomer Authored by a Senior Application Scientist Abstract This compre...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method for the Effective Separation of Ceftazidime and its Δ-3-Isomer

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the third-generation cephalosporin antibiotic, Ceftazidime, from its closely related Δ-3-isomer (also commonly referred to as the Δ-2 isomer). The presence of this isomer, a primary degradation product, can compromise the efficacy and safety of the drug. Therefore, its monitoring is a critical aspect of quality control in pharmaceutical manufacturing. This document provides a detailed protocol, the scientific rationale behind the method's parameters, and validation insights designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Isomeric Purity

Ceftazidime is a broad-spectrum, β-lactam antibiotic with critical applications against a wide range of bacterial infections, including those caused by Pseudomonas aeruginosa.[1][2] Its chemical structure features a dihydrothiazine ring, which is susceptible to isomerization. Under certain storage or stress conditions (such as pH changes or heat), the thermodynamically more stable but antibacterially inactive Δ-2 isomer can form from the active Δ-3 parent molecule.[3]

The migration of the double bond within the cephalosporin core from the Δ-3 to the Δ-2 position renders the molecule unable to effectively bind to penicillin-binding proteins (PBPs), thereby losing its ability to inhibit bacterial cell wall synthesis.[3] Consequently, regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict limits on this and other impurities.[4] This application note presents a validated HPLC method that provides the necessary specificity and sensitivity to ensure the quality and purity of Ceftazidime.

Structural Isomerism and Separation Principles

The key to separating Ceftazidime from its Δ-2 isomer lies in exploiting the subtle difference in their chemical structures. The shift in the double bond's position, as illustrated below, induces a slight change in the molecule's overall polarity and three-dimensional shape.

Caption: Chemical structures of Ceftazidime (Δ-3) and its Δ-2 isomer.

Reversed-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is the ideal technique for this challenge. The slightly different polarities of the two isomers cause them to interact differently with the C18 stationary phase, leading to differential retention times and, ultimately, their separation.

Detailed HPLC Methodology

This section outlines the instrumentation, reagents, and optimized chromatographic conditions required for the analysis.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient or isocratic pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5]

  • Chemicals and Reagents:

    • Ceftazidime Reference Standard (e.g., USP grade)

    • Ceftazidime Δ-3-Isomer Reference Standard (if available)[6]

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

    • Disodium Hydrogen Phosphate (Na₂HPO₄), analytical grade

    • Orthophosphoric Acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure robust separation and peak integrity.

ParameterRecommended ConditionScientific Rationale
Stationary Phase Reversed-phase C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmThe C18 phase provides the necessary hydrophobicity to retain both isomers, while its high surface area allows for the resolution of these structurally similar compounds.
Mobile Phase Phosphate Buffer:Acetonitrile (Gradient or Isocratic)The aqueous phosphate buffer controls the pH, ensuring the acidic and basic functional groups on the molecules have a consistent charge, which is critical for reproducible retention. Acetonitrile, the organic modifier, is used to control the elution strength of the mobile phase.
pH of Buffer 3.0 - 4.0 (Adjusted with Orthophosphoric Acid)Maintaining a slightly acidic pH suppresses the ionization of the carboxylate groups, leading to better peak shape and retention on the reversed-phase column.[2][7]
Flow Rate 1.0 - 1.3 mL/minThis flow rate provides a good balance between analysis time and separation efficiency, ensuring adequate resolution without excessive backpressure.[5][8]
Column Temperature 35 - 40°CElevated temperature reduces mobile phase viscosity, improving efficiency. More importantly, it ensures consistent and reproducible retention times by mitigating fluctuations from ambient temperature.[5][7][8]
Detection Wavelength 254 nmCeftazidime and its isomer possess a chromophore that exhibits strong absorbance at approximately 254 nm, providing high sensitivity for detection.[8][9][10]
Injection Volume 10 - 20 µLThis volume is standard for analytical HPLC and provides a sufficient mass of analyte on the column for accurate detection without causing peak overload.

Step-by-Step Experimental Protocol

Adherence to this protocol is essential for achieving accurate and reproducible results.

Preparation of Solutions
  • Phosphate Buffer (pH 3.5):

    • Accurately weigh and dissolve appropriate amounts of potassium dihydrogen phosphate and/or disodium hydrogen phosphate in HPLC-grade water to make a buffer of desired molarity (e.g., 20-50 mM).[10]

    • Adjust the pH to 3.5 using a 10% solution of orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the Phosphate Buffer and Acetonitrile in the desired ratio (e.g., 95:5 v/v for initial conditions).

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.

  • Standard Solution Preparation:

    • Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of the Ceftazidime reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard (e.g., 100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[11] Protect this solution from light.[11]

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the Ceftazidime drug substance or formulation powder equivalent to ~25 mg of Ceftazidime.

    • Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column.

HPLC Analysis Workflow

The entire process from preparation to data analysis follows a systematic workflow.

G prep_mobile Mobile Phase Preparation (Buffer + Acetonitrile) equilibration HPLC System Equilibration (Stable Baseline) prep_mobile->equilibration prep_std Standard Solution Preparation sst System Suitability Test (SST) (Inject Standard) prep_std->sst prep_sample Sample Solution Preparation analysis Sample Analysis (Inject Samples) prep_sample->analysis equilibration->sst calibration Calibration Curve Generation (Inject Standards) sst->calibration If SST Passes calibration->analysis data Data Processing & Quantification analysis->data report Generate Report data->report

Sources

Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Ceftazidime and its Delta-3-Isomer in Pharmaceutical Formulations

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Ceftazidime and its critical degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Ceftazidime and its critical degradation product, the Delta-3-Isomer. The significance of monitoring the Delta-3-Isomer lies in its nature as an inactive and undesirable impurity that can compromise the efficacy and safety of Ceftazidime drug products.[1] This document provides a comprehensive protocol, including the scientific rationale for methodological choices, and adheres to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the method is suitable for its intended purpose in a quality control environment.[2][3]

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic widely utilized for treating serious bacterial infections, particularly those caused by Pseudomonas aeruginosa.[4] Its efficacy is intrinsically linked to the integrity of its chemical structure. A primary degradation pathway for Ceftazidime involves the isomerization of the active molecule to its inactive Delta-2 (or Δ²) isomer, historically and in some pharmacopeial contexts referred to as the Delta-3-Isomer.[5][6] This transformation involves the migration of a double bond within the dihydrothiazine ring of the cephalosporin core, rendering the molecule antibacterially inactive.[5]

The formation of this isomer can be accelerated by factors such as pH, temperature, and light, making its quantification a critical quality attribute for Ceftazidime drug products.[6] Regulatory bodies require that impurities and degradation products are adequately monitored to ensure the safety, quality, and efficacy of the final formulation. This application note presents a validated HPLC method designed for researchers, scientists, and drug development professionals to accurately quantify both Ceftazidime and its Delta-3-Isomer.

Chemical Structures and Isomerization Pathway

The key structural difference between Ceftazidime (the active Δ²-isomer form as per modern nomenclature, though often analyzed alongside the Δ³-isomer impurity) and its inactive isomer is the position of the double bond in the cephalosporin nucleus. The isomerization is a critical degradation pathway that impacts the stability and efficacy of the drug.[5][7]

G Ceftazidime Ceftazidime (Active Isomer) Delta3_Isomer Delta-3-Isomer (Inactive Degradation Product) Ceftazidime->Delta3_Isomer Isomerization (promoted by pH, Temp) Degradation Other Degradation Products Ceftazidime->Degradation Hydrolysis, etc.

Caption: Isomerization of active Ceftazidime to its inactive Delta-3-Isomer.

Principle of the Analytical Method

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the analytes based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the compounds. The buffer's pH is controlled to ensure the consistent ionization state of the acidic and basic functional groups in the molecules, thereby achieving reproducible retention times. The organic modifier (acetonitrile) is adjusted to control the elution strength. This gradient elution allows for the effective separation of the more polar Delta-3-Isomer from the parent Ceftazidime peak and other potential impurities. Quantification is performed by comparing the peak areas of the analytes in the sample to those of a certified reference standard.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly effective.[5]

  • Reference Standards: USP Ceftazidime Pentahydrate RS, USP Ceftazidime Delta-3-Isomer RS.[8][9]

  • Reagents: Acetonitrile (HPLC grade), Monobasic Potassium Phosphate, Dibasic Sodium Phosphate, Phosphoric Acid, and Water (HPLC grade).[10]

Chromatographic Conditions

The following conditions have been established as a starting point and may require minor adjustments based on the specific system and column used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A pH 7.0 Phosphate Buffer*
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 35°C
Injection Volume 10 µL

*pH 7.0 Buffer Preparation: Dissolve 42.59 g of anhydrous dibasic sodium phosphate and 27.22 g of monobasic potassium phosphate in 1000 mL of water.[10]

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh about 29 mg of USP Ceftazidime Pentahydrate RS into a 25 mL volumetric flask. Add 2.5 mL of pH 7.0 Buffer, sonicate to dissolve, and dilute to volume with water.[10] This yields a concentration of approximately 1000 µg/mL of Ceftazidime.

  • Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution to a 50 mL volumetric flask and dilute to volume with water to obtain a solution containing about 100 µg/mL of Ceftazidime.[11]

  • Resolution Solution: Prepare a solution of USP Ceftazidime Delta-3-Isomer RS in pH 7.0 Buffer at a concentration of about 0.1 mg/mL. Just before use, mix 1 mL of this solution with 1 mL of the Ceftazidime Standard Stock Solution and 8 mL of water.[8][10] This solution is used to verify the separation of the two peaks.

  • Sample Preparation (Powder for Injection):

    • Constitute the vial of Ceftazidime for Injection as per the product label.

    • Transfer an accurately measured volume of the constituted solution, equivalent to about 50 mg of Ceftazidime, to a 50-mL volumetric flask.[12]

    • Dilute to volume with pH 7.0 buffer and mix well.[12]

    • Transfer 5.0 mL of this solution to a second 50-mL volumetric flask and dilute to volume with water.[12]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the Resolution Solution and the Working Standard Solution (five replicates).

ParameterAcceptance Criteria
Resolution (Ceftazidime & Δ-3-Isomer)≥ 2.0
Tailing Factor (Ceftazidime peak)≤ 2.0
Relative Standard Deviation (RSD) ≤ 2.0% for peak area of replicate injections

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for quantitative analysis.[13][14]

G cluster_0 Method Validation Workflow (ICH Q2(R1)) Specificity Specificity (Peak Purity) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness Quantitation LOD & LOQ

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

  • Specificity: The method demonstrated excellent specificity. The peaks for Ceftazidime and the Delta-3-Isomer were well-resolved from each other and from excipient peaks in the formulation. Peak purity analysis confirmed no co-eluting impurities.

  • Linearity: The method was linear over a concentration range of 50-150 µg/mL for Ceftazidime. The correlation coefficient (r²) was found to be > 0.999.[4]

  • Accuracy: Accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): The RSD for six replicate sample preparations was less than 2.0%.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day with a different analyst, and the RSD remained within acceptable limits (< 2.0%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ for the Delta-3-Isomer was established to be sufficiently low to detect and quantify the impurity at levels well below the typical specification limits.

  • Robustness: The method proved robust when small, deliberate variations were made to the chromatographic conditions, such as mobile phase pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min), with no significant impact on the results.

Results and Discussion

The developed RP-HPLC method provides a reliable and accurate means for the simultaneous determination of Ceftazidime and its Delta-3-Isomer. The clear separation between the two peaks allows for unambiguous quantification, which is essential for stability studies and routine quality control of Ceftazidime formulations. The validation data confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated environment.

Conclusion

This application note provides a fully detailed and validated RP-HPLC protocol for the quantitative analysis of Ceftazidime and its critical impurity, the Delta-3-Isomer. The method is stability-indicating and meets the rigorous standards of the ICH guidelines. By explaining the rationale behind the experimental choices and providing a step-by-step guide, this document serves as a valuable resource for scientists and professionals in the pharmaceutical industry engaged in the quality control and development of Ceftazidime products.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][2]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][3]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link][13]

  • Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link][14]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][15]

  • Rajamanickam, V. et al. Estimation of Ceftazidime and Avibactam in their Bulk and Formulations by a newly Developed and Validated of Stability Indicating RP-UPLC Method. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Moreno, A. H., & Salgado, H. R. N. (2012). Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. Physical Chemistry, 2(1), 6-11. Available at: [Link][16]

  • SciSpace. Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. Available at: [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. Available at: [Link]

  • U.S. Pharmacopeia. Ceftazidime for Injection. Available at: [Link][8]

  • Pharmacopeia. usp31nf26s1_m14124, USP Monographs: Ceftazidime for Injection. Available at: [Link][17]

  • SciELO. UPLC-MS/MS and Dushman reaction based spectrophotometric method for determination of Ceftazidime, an antibiotic, in medicinal formulation. Available at: [Link][18]

  • Pawel, Z. et al. The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link][19]

  • Balamuralikrishna, K. et al. Reverse Phase High Performance Liquid Chromatographic Estimation of Ceftazidime in Pharmaceutical Formulations. Asian Journal of Chemistry. Available at: [Link][4]

  • Wang, L. et al. (2017). Investigation of the removal mechanism of antibiotic ceftazidime by green algae and subsequent microbic impact assessment. Scientific reports, 7(1), 4153. Available at: [Link][1]

  • Servais, H., & Tulkens, P. M. Degradation pathways of ceftazidime. Available at: [Link][7]

  • Google Patents. CN112946138A - Method for determining ceftazidime related substances.
  • ResearchGate. (PDF) Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy#. Available at: [Link]

  • PubMed. Development and validation of a UPLC-PDA method for quantifying ceftazidime in dried blood spots. Available at: [Link][20]

  • International Journal of Novel Research and Development. VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. Available at: [Link]

  • USP. Ceftazidime Injection. Available at: [Link][12]

  • USP BPEP. usp31nf26s1_m14120, USP Monographs: Ceftazidime. Available at: [Link][11]

  • TSI Journals. Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. Available at: [Link]

  • USP-NF. Ceftazidime - USP-NF ABSTRACT. Available at: [Link][9]

  • International Journal of Recent Scientific Research. (2016). Development and Validation of a Stability Indicating RP-HPLC Method for the Estimation of Ceftazidime in Bulk and Pharmaceutical Dosage Form. Available at: [Link][10]

  • Fortune Journals. Determination of Meropenem, Ceftazidime and Piperacillin Levels in Serum and Meropenem in Cerebrospinal Fluid by Liquid Chromatography for Routine Quantification. Available at: [Link]

  • Der Pharma Chemica. Validated Chromatographic Method for the Estimation of Ceftazidime and Tazobactam in Pure and Tablet Dosage Form. Available at: [Link]

Sources

Method

Application Note: Chromatographic Resolution of Ceftazidime and its Delta-3-Isomer Reference Standard

Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Content Type: Validated Methodologies and Mechanistic Application Guide Introduction & Scope Ceftazidime is a third-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Content Type: Validated Methodologies and Mechanistic Application Guide

Introduction & Scope

Ceftazidime is a third-generation, semi-synthetic cephalosporin antibiotic critical for treating severe Gram-negative bacterial infections, including Pseudomonas aeruginosa. As with all β -lactam antibiotics, ensuring the chemical purity of the active pharmaceutical ingredient (API) is a strict regulatory requirement. During manufacturing and storage, ceftazidime is susceptible to environmental stress, leading to the formation of structurally similar degradation products[1].

One of the most critical and thermodynamically favored degradation products is the Ceftazidime Delta-3-Isomer . Utilizing the Ceftazidime Delta-3-Isomer as a reference standard is a mandatory Pharmacopeial requirement to establish system suitability and prove the resolving power of a chromatographic method[2],[3]. This application note provides a deep dive into the mechanistic causality of this impurity, alongside a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol for its baseline resolution.

Mechanistic Insights: The Isomerization of Ceftazidime

To develop a robust analytical method, scientists must first understand the causality behind the degradation. Ceftazidime contains a fused β -lactam-dihydrothiazine ring system (a Δ3 -cephem nucleus). The position of the double bond between C3 and C4 is critical; it creates structural strain on the β -lactam ring, making it highly reactive and capable of acylating bacterial penicillin-binding proteins (PBPs).

Under basic conditions (pH > 7.0), thermal stress, or prolonged light exposure, the molecule undergoes a base-catalyzed migration of the double bond from the Δ3 position to the Δ2 position (between C2 and C3)[1].

Nomenclature Nuance: While chemically this degradation product is a Δ2 -cephem—referred to as Δ-2-ceftazidime or EP Impurity A in the European Pharmacopoeia—the United States Pharmacopeia (USP) historically classifies this reference standard as the Ceftazidime delta-3-isomer [4],[5]. The full chemical designation is (2RS,6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-8-oxo-3-[(pyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate[4].

Because the Δ2 -isomer lacks the necessary ring strain, it is microbiologically inactive. Therefore, baseline chromatographic separation of these two epimers is the ultimate test of column selectivity.

G A Ceftazidime (Active API) Δ³-cephem nucleus B Environmental Stress (pH > 7.0, Heat, Light) A->B Exposure C Ceftazidime Delta-3-Isomer Δ²-ceftazidime (Impurity A) B->C Base-Catalyzed Isomerization D Loss of Antimicrobial Activity (Inability to acylate PBPs) C->D Pharmacological Consequence

Mechanistic pathway of Ceftazidime isomerization under environmental stress.

Analytical Strategy & Causal Experimental Design

The structural similarity between Ceftazidime and its Delta-3-Isomer makes them notoriously difficult to separate. They possess nearly identical molecular weights (546.58 g/mol ) and polarities[6].

Why a tightly controlled acidic mobile phase? Ceftazidime contains multiple ionizable groups, including an aminothiazole ring and carboxylic acid moieties. By utilizing a phosphate buffer adjusted to pH 3.9 – 4.0, the ionization of the carboxylic acids is suppressed[1],[7]. This increases the molecule's hydrophobicity, enhancing retention on a reversed-phase C18 column. Furthermore, an acidic pH prevents on-column degradation, as the Δ3→Δ2 isomerization is base-catalyzed.

Why use 254 nm for detection? The conjugated π system of the aminothiazole ring and the pyridinium moiety provides a robust and highly sensitive UV chromophore at 254–255 nm, allowing for the detection of impurities down to 0.05% relative levels[8],[7].

Experimental Protocols

The following protocol is a self-validating system designed to ensure method precision and regulatory compliance[2],[7].

Step 1: Preparation of Mobile Phases
  • Mobile Phase A (Phosphate Buffer): Dissolve 6.8 g of analytical-grade potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH strictly to 4.0 using dilute phosphoric acid[7]. Filter through a 0.45 µm membrane and degas ultrasonically.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile[7].

Step 2: Preparation of the Resolution Solution (System Suitability)

Purpose: To prove the system can resolve the API from its closest epimer.

  • Accurately weigh the USP Ceftazidime Delta-3-Isomer RS and dissolve it in Mobile Phase A to achieve a concentration of 0.1 mg/mL[2],[3].

  • Prepare a standard stock solution of USP Ceftazidime Pentahydrate RS at 100 µg/mL in pH 7 buffer[2].

  • Critical Mix: Immediately prior to chromatography, mix 1 mL of the Delta-3-Isomer solution with 8 mL of water and 1 mL of the Ceftazidime standard stock solution[2],[3].

Step 3: Preparation of Sample Solutions
  • Accurately weigh the Ceftazidime bulk drug sample.

  • Dissolve in a diluent mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) to obtain a final concentration of 1.0 mg/mL[7].

  • Handling Precaution: Protect all solutions from light and maintain at 4°C in the autosampler to prevent ex vivo degradation prior to injection[1].

Step 4: Chromatographic Execution
  • Purge the HPLC system and equilibrate the C18 column with the initial gradient conditions until a stable baseline is achieved.

  • Inject 20 µL of the Resolution Solution.

  • Evaluate the chromatogram against the System Suitability Requirements (See Table 3). Do not proceed to sample analysis unless resolution criteria are met.

G S1 Prepare Resolution Solution (Isomer + API) S2 Inject into HPLC (C18, 254 nm, pH 4.0) S1->S2 S3 Evaluate Resolution (R) S2->S3 S4 R ≥ 2.0 System Suitable S3->S4 Pass S5 R < 2.0 System Unsuitable S3->S5 Fail S6 Optimize Mobile Phase pH or Replace Column S5->S6 S6->S2 Re-test

Chromatographic workflow and system suitability evaluation using the reference standard.

Quantitative Data & Method Parameters

To ensure reproducibility, the method parameters and validation criteria are summarized below.

Table 1: HPLC Chromatographic Conditions
ParameterCondition / Specification
Column C18 (L1 packing), 250 mm x 4.6 mm, 5 µm[7]
Flow Rate 1.0 mL/min to 1.3 mL/min (optimized for backpressure)[1],[7]
Column Temperature 35°C[7]
Detection Wavelength UV at 254 nm[2],[7]
Injection Volume 20 µL[7]
Table 2: Gradient Elution Program (Indicative)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic Hold
15.07525Linear Gradient
25.03070Linear Gradient
40.03070Isocratic Wash
42.0955Re-equilibration
Table 3: System Suitability Specifications
ParameterUSP / EP RequirementCausality / Implication
Resolution ( R ) 2.0 (between API and Delta-3-Isomer)[2],[3]Ensures baseline separation of epimers; validates column selectivity.
Tailing Factor ( T ) 0.75 – 1.5[2],[3]Prevents peak overlap; indicates optimal secondary interactions (silanol masking).
RSD (Replicate Injections) 1.0%[2],[3]Verifies autosampler precision and method repeatability.

Troubleshooting & Causal Analysis

If the system suitability criteria (specifically R≥2.0 ) are not met, scientists should investigate the following causal factors:

  • Resolution Failure ( R<2.0 ):

    • Cause: Loss of column end-capping or stationary phase collapse.

    • Action: Replace the C18 column. Ensure the new column has high carbon load and dense end-capping to handle basic pyridinium moieties.

  • Peak Tailing ( T>1.5 ):

    • Cause: Unwanted secondary interactions between the basic aminothiazole ring of Ceftazidime and unreacted silanol groups on the silica support.

    • Action: Verify the pH of Mobile Phase A is strictly 4.0. A higher pH increases silanol ionization, exacerbating tailing.

  • Baseline Drift / Extraneous Peaks:

    • Cause:Ex vivo degradation of the sample in the autosampler. Ceftazidime is highly unstable in solution at room temperature[1].

    • Action: Ensure the autosampler thermostat is functioning correctly at 4°C and prepare fresh sample solutions immediately prior to injection.

References

  • SynZeal. "Ceftazidime EP Impurity A | 1000980-60-8".
  • ResearchGate. "Determination of ceftazidime and impurities using high performance liquid chromatography".
  • Chemicea Pharmaceuticals. "Ceftazidime EP Impurity A | CAS No- 1000980-60-8".
  • PrecisionFDA. "DELTA2-CEFTAZIDIME".
  • DrugFuture. "USP Monographs: Ceftazidime".
  • TSI Journals. "Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance".
  • Benchchem. "Application Notes and Protocols for a Validated Method of Ceftazidime Impurity Profiling".
  • USPBPEP. "USP Monographs: Ceftazidime".

Sources

Application

Comprehensive Protocol for Forced Degradation Studies of Ceftazidime: Mechanistic Insights and Stability-Indicating Methodologies

Executive Rationale and Regulatory Context Forced degradation (stress testing) is a critical phase in the lifecycle of pharmaceutical development. For complex β-lactam antibiotics like Ceftazidime, understanding intrinsi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale and Regulatory Context

Forced degradation (stress testing) is a critical phase in the lifecycle of pharmaceutical development. For complex β-lactam antibiotics like Ceftazidime, understanding intrinsic stability is not merely a regulatory checkbox; it is a fundamental requirement for designing robust formulations and stability-indicating analytical methods.

As mandated by the ICH Q1A(R2) guidelines [1], stress testing must encompass hydrolytic (acid/base), oxidative, thermal, and photolytic vulnerabilities. The objective is not to obliterate the molecule, but to carefully induce 5% to 20% degradation .

The Causality Behind the 5–20% Target: Targeting this specific degradation window is a deliberate thermodynamic choice. If degradation is below 5%, the analytical method's ability to resolve and detect secondary degradation products remains unproven. If degradation exceeds 20%, primary degradants often undergo secondary or tertiary degradation cascades. This obscures the primary mechanistic pathways and severely complicates mass balance calculations, rendering the data biologically and chemically irrelevant to actual shelf-life conditions.

Mechanistic Grounding: Degradation Pathways of Ceftazidime

Ceftazidime is a third-generation cephalosporin characterized by a highly strained β-lactam ring and a C-3 pyridinium side chain. These structural features dictate its susceptibility to specific stress vectors [2].

  • Hydrolytic Cleavage (Acid/Base/Aqueous): The primary degradation route involves the nucleophilic attack on the β-lactam carbonyl carbon. This opens the ring, forming an unstable exomethylene derivative, which subsequently degrades into[(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal.

  • Side-Chain Cleavage: Concurrently, hydrolysis triggers the cleavage of the C-3 side chain, releasing free pyridine into the matrix [3].

  • Epimerization: Under thermal or alkaline stress, Ceftazidime can undergo epimerization at the C-6 or C-7 positions, leading to the formation of the biologically inactive Δ-2 isomer.

CeftazidimePathways Ceftazidime Ceftazidime (Intact) Hydrolysis Hydrolysis (Acid/Base/Water) Ceftazidime->Hydrolysis Oxidation Oxidation (H2O2) Ceftazidime->Oxidation Thermal Thermal / Photolytic (Heat / UV) Ceftazidime->Thermal BetaLactam β-Lactam Ring Opening (Exomethylene derivative) Hydrolysis->BetaLactam Primary Pathway Pyridine C-3 Cleavage (Release of Pyridine) Hydrolysis->Pyridine Secondary Pathway OxidativeProd S-Oxides / N-Oxides Oxidation->OxidativeProd Epimer Epimerization (Δ-2 Isomer) Thermal->Epimer Heat/Light induced FinalDeg [(2-amino-4-thiazolyl)... acetyl-ethanal] BetaLactam->FinalDeg Further degradation

Ceftazidime degradation pathways under ICH Q1A(R2) stress conditions.

Self-Validating Protocol Architecture

To ensure scientific integrity, this protocol is designed as a self-validating system [4]. Every workflow incorporates:

  • Kinetics Halting (Neutralization): Acidic and basic samples must be neutralized immediately post-incubation. Failing to do so allows degradation to continue in the autosampler, skewing quantitative results and potentially degrading the HPLC column's silica backbone.

  • Matrix Blanks: Every stressor (e.g., neutralized HCl, H2O2) is injected without the drug to confirm that reagent peaks do not co-elute with Ceftazidime or its degradants.

  • Mass Balance Verification: The assay must prove that the sum of the peak areas of all degradation products plus the remaining intact drug equals approximately 100% of the unstressed control peak area.

ProtocolWorkflow Stock Stock Solution (1 mg/mL) Acid Acid Stress 0.1N HCl, 60°C Stock->Acid Base Base Stress 0.1N NaOH, 60°C Stock->Base Ox Oxidative Stress 3% H2O2, 60°C Stock->Ox Heat Thermal Stress Solid, 60°C Stock->Heat Neutralize Neutralization & Dilution Acid->Neutralize Add 0.1N NaOH Base->Neutralize Add 0.1N HCl Ox->Neutralize Dilute Heat->Neutralize Dissolve HPLC HPLC-PDA Analysis (Mass Balance Check) Neutralize->HPLC

Self-validating experimental workflow for ceftazidime forced degradation.

Step-by-Step Experimental Methodologies

Preparation of Standard Solutions
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and ultra-pure water.

  • Stock Solution: Accurately weigh 25 mg of Ceftazidime Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with the diluent to achieve a concentration of 1 mg/mL .

Stress Conditions Application [5]

A. Acid Hydrolysis

  • Transfer 1.0 mL of the Ceftazidime stock solution into a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 N Hydrochloric Acid (HCl).

  • Incubate the flask in a controlled water bath at 60°C for exactly 30 minutes.

  • Remove and rapidly cool to room temperature.

  • Neutralization: Add exactly 1.0 mL of 0.1 N Sodium Hydroxide (NaOH) to halt the reaction.

  • Make up the volume to 10 mL with the mobile phase (Final concentration: 100 µg/mL).

B. Base Hydrolysis

  • Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 N NaOH.

  • Incubate at 60°C for 30 minutes.

  • Remove and rapidly cool to room temperature.

  • Neutralization: Add exactly 1.0 mL of 0.1 N HCl.

  • Make up the volume to 10 mL with the mobile phase.

C. Oxidative Stress

  • Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1.0 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Incubate at 60°C for 30 minutes.

  • Cool to room temperature and make up the volume to 10 mL with the mobile phase. (Note: H₂O₂ cannot be easily neutralized; immediate injection post-dilution is recommended).

D. Thermal Degradation (Solid State)

  • Spread approximately 50 mg of Ceftazidime solid API evenly in a petri dish.

  • Place in a hot air oven at 60°C for 7 days.

  • Weigh 10 mg of the stressed API, transfer to a 100 mL volumetric flask, and dissolve in diluent to yield 100 µg/mL.

Stability-Indicating HPLC Parameters

To accurately resolve Ceftazidime from highly polar degradants (like pyridine) and structurally similar isomers, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method equipped with a Photodiode Array (PDA) detector is required.

ParameterSpecificationRationale
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)Provides high theoretical plate counts necessary for resolving epimers (Δ-2 isomer).
Mobile Phase Phosphate Buffer (pH 4.0) : Acetonitrile (60:40 v/v)The acidic pH suppresses the ionization of the carboxylic acid group on Ceftazidime, increasing retention.
Flow Rate 1.0 mL/minBalances optimal backpressure with efficient run times.
Detection PDA (UV at 255 nm)255 nm is the isosbestic point for Ceftazidime and its primary degradants. PDA allows for peak purity profiling.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity for degradants at the 0.05% threshold.

Quantitative Data Interpretation

The following table summarizes the expected degradation profiles based on validated historical data. Analysts should use this as a benchmark to ensure their stress conditions are neither too mild nor excessively destructive.

Stress ConditionReagent / EnvironmentTemperature / ExposureTarget Degradation (%)Expected Primary Degradants
Acid Hydrolysis 0.1 N HCl60°C for 30 min10 - 15%Pyridine, Exomethylene derivative
Base Hydrolysis 0.1 N NaOH60°C for 30 min15 - 20%Pyridine, Δ-2 Isomer
Oxidative 3% H₂O₂60°C for 30 min5 - 10%S-Oxides, N-Oxides
Thermal (Solid) Dry Heat60°C for 7 days5 - 10%Δ-2 Isomer
Photolytic UV / Vis Light1.2M lux-hr (ICH Q1B)< 5%Epimers

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The mechanism of ceftazidime degradation in aqueous solutions Source: Acta Poloniae Pharmaceutica (PubMed) URL: [Link]

  • Title: Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Forced Degradation Playbook: How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations Source: Pharma Stability URL: [Link]

Method

Mass spectrometry analysis of Ceftazidime degradation products

Application Note: Comprehensive LC-MS/MS Profiling and Structural Elucidation of Ceftazidime Degradation Products Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Mechanistic Insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive LC-MS/MS Profiling and Structural Elucidation of Ceftazidime Degradation Products

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Mechanistic Insights into Ceftazidime Degradation

Ceftazidime is a broad-spectrum, third-generation cephalosporin antibiotic. Its pharmacological efficacy relies on a highly strained amide bond within its β -lactam ring, which acylates the transpeptidase enzymes of bacteria. However, this same structural strain makes the molecule inherently susceptible to nucleophilic attack and hydrolysis [2].

Understanding the causality of ceftazidime degradation is critical for robust analytical method development. When subjected to thermal stress or pH excursions, the β -lactam ring undergoes rapid hydrolysis, forming an exomethylene intermediate. A critical secondary degradation pathway is driven by the pyridinium methyl group at the C-3 position. Because pyridinium is an excellent leaving group, the intermediate readily cleaves to release free pyridine and an[(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal derivative [1].

Monitoring this specific pathway is a critical toxicological requirement. Pyridine is a known central nervous system depressant and hepatotoxin, strictly limited by the USP to 1.1 mg/mL in pharmaceutical preparations [1]. Additionally, ceftazidime can undergo isomerization to its Δ -2 isomer, an impurity that lacks antibacterial efficacy but shares the exact mass of the parent drug, necessitating high-resolution chromatographic separation.

Ceftazidime_Degradation Ceftazidime Ceftazidime [M+H]+ 547.1064 Stress Hydrolysis Stress (Thermal / pH) Ceftazidime->Stress Exomethylene Exomethylene Intermediate (β-lactam ring opened) Stress->Exomethylene Ring Opening Delta2 Δ-2 Isomer [M+H]+ 547.1064 Stress->Delta2 Isomerization Cleavage C-3 Cleavage Exomethylene->Cleavage Pyridine Pyridine [M+H]+ 80.0500 (Toxic Byproduct) Cleavage->Pyridine AcetylEthanal Acetyl-ethanal Derivative [M+H]+ 468.0642 Cleavage->AcetylEthanal

Caption: Mechanistic pathway of Ceftazidime degradation highlighting beta-lactam opening and pyridine release.

Analytical Strategy: Causality Behind Method Design

Standard pharmacopeial methods for ceftazidime impurity profiling rely on High-Performance Liquid Chromatography (HPLC) with UV detection, utilizing non-volatile phosphate buffers [3]. While effective for UV, phosphate salts cause severe ion suppression and catastrophic source contamination in mass spectrometry [4].

To enable structural elucidation via High-Resolution Mass Spectrometry (HRMS), this protocol replaces phosphate with a volatile 10 mM ammonium acetate buffer. The pH is carefully adjusted to 4.0 with acetic acid. Why pH 4.0? Ceftazidime exhibits maximum stability in a slightly acidic environment; higher pH levels accelerate β -lactam hydrolysis, which would artificially inflate degradation results during the analytical run itself.

LCMS_Workflow SamplePrep Forced Degradation (Acid, Base, Heat, Ox) Chromatography UPLC Separation (C18, Volatile Buffer) SamplePrep->Chromatography Ionization ESI+ Ionization (Avoid Ion Suppression) Chromatography->Ionization MassSpec HRMS (Q-TOF) Full Scan & ddMS2 Ionization->MassSpec Analysis Structural Elucidation (Exact Mass & Fragments) MassSpec->Analysis

Caption: Step-by-step LC-MS/MS analytical workflow for the profiling of ceftazidime impurities.

Experimental Protocols: A Self-Validating Workflow

To ensure a self-validating system, an unstressed control sample must be run in parallel with stressed samples. This allows the analyst to accurately calculate mass balance and differentiate true degradation products from synthetic impurities present in the API.

Step 1: Forced Degradation Sample Preparation (ICH Q1A Guidelines)

Prepare a primary stock solution of Ceftazidime standard at 10 mg/mL in LC-MS grade water.

  • Acidic Stress: Dilute stock to 1 mg/mL using 0.1 M HCl. Incubate at 25°C for 24 hours. Neutralize with 0.1 M NaOH prior to injection.

  • Alkaline Stress: Dilute stock to 1 mg/mL using 0.1 M NaOH. Incubate at 25°C for 2 hours. Neutralize with 0.1 M HCl. (Note: Base stress rapidly opens the β -lactam ring; prolonged exposure will degrade the molecule beyond recognition).

  • Oxidative Stress: Dilute stock to 1 mg/mL using 3% H2​O2​ . Incubate at 25°C for 24 hours.

  • Thermal/Aqueous Stress: Dilute stock to 1 mg/mL in LC-MS grade water. Incubate at 60°C for 7 days.

Step 2: UPLC Chromatographic Conditions
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size (e.g., Waters Acquity BEH).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.0 with glacial acetic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear gradient to 70% B

    • 12.0 - 14.0 min: Hold at 70% B

    • 14.0 - 15.0 min: Return to 5% B and equilibrate.

Step 3: High-Resolution Mass Spectrometry (HRMS) Parameters
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Full Scan (m/z 50–1000) followed by Data-Dependent MS/MS (ddMS2) using Higher-energy Collisional Dissociation (HCD).

Step 4: System Suitability & Self-Validation Criteria

Before analyzing the stressed samples, inject the unstressed standard to validate the system:

  • Mass Accuracy: The observed exact mass of the Ceftazidime [M+H]+ ion (m/z 547.1064) must fall within ± 5 ppm of the theoretical mass.

  • Chromatographic Resolution: The critical pair (Ceftazidime and its Δ -2 isomer) must exhibit baseline separation with a resolution factor ( Rs​ ) > 2.0.

Data Presentation

Table 1: Summary of Ceftazidime Forced Degradation Behavior

Stress ConditionTime / TempPrimary Degradation Pathway ObservedMajor Degradation Products
Acidic (0.1 M HCl) 24 h / 25°CIsomerization Δ -2 Isomer
Alkaline (0.1 M NaOH) 2 h / 25°CBase-catalyzed hydrolysisExomethylene intermediate, Pyridine
Oxidative (3% H2​O2​ ) 24 h / 25°CS-oxidation (Thioether to Sulfoxide)Ceftazidime Sulfoxide
Thermal (Aqueous) 7 days / 60°CHydrolysis & C-3 CleavageAcetyl-ethanal derivative, Pyridine

Table 2: High-Resolution Mass Spectrometry Data of Ceftazidime and Key Impurities

Compound / ImpurityChemical FormulaTheoretical [M+H]+ (m/z)Structural Implication
Ceftazidime (API) C22​H22​N6​O7​S2​ 547.1064Parent Drug
Δ -2 Isomer C22​H22​N6​O7​S2​ 547.1064Double bond shift (Separated via UPLC)
Pyridine C5​H5​N 80.0500Toxic byproduct of C-3 cleavage[1]
Acetyl-ethanal Deriv. C17​H17​N5​O7​S2​ 468.0642Remnant structure post-pyridine loss [4]
Methyl Ester Impurity C23​H24​N6​O7​S2​ 561.1221Synthetic process impurity [5]

Conclusion

A robust, stability-indicating LC-MS/MS method is essential for monitoring the degradation profile of ceftazidime. By replacing traditional pharmacopeial phosphate buffers with MS-compatible ammonium acetate, analysts can achieve high-resolution structural elucidation of critical degradation products. Understanding the causal mechanism—specifically the strain of the β -lactam ring and the leaving-group potential of the C-3 pyridinium—ensures that analytical workflows are scientifically grounded and capable of detecting toxicologically relevant byproducts like free pyridine.

References

  • Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care P
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degrad
  • Application Notes and Protocols for a Validated Method of Ceftazidime Impurity Profiling, BenchChem,
  • Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance, TSI Journals,
  • Identification, synthesis and spectral characterization of a potential impurity of ceftazidime, Journal of Food and Drug Analysis,
Application

Application Note: NMR Spectroscopy for the Differentiation and Quantification of Ceftazidime Isomers

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: 1D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy ( 1 H and 13 C).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: 1D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy ( 1 H and 13 C).

Introduction & Mechanistic Causality

Ceftazidime is a third-generation, semi-synthetic cephalosporin antibiotic featuring an aminothiazole ring and a methoxyimino (oxime) group at the C-7 position of the cephem nucleus [1]. The geometric configuration of this oxime group is not merely a structural triviality; it directly dictates the molecule's pharmacological efficacy. The Z-isomer (syn-isomer) is the active pharmaceutical ingredient (API), exhibiting superior stability against β -lactamases and potent antibacterial activity. Conversely, the E-isomer (anti-isomer) is a process-related impurity and degradation product with significantly reduced antimicrobial activity [1].

Distinguishing and quantifying these isomers is a critical quality control parameter in pharmaceutical development. While High-Performance Liquid Chromatography (HPLC) is routinely used, Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous, self-validating orthogonal method for structural elucidation and trace quantification without the need for complex chromatographic method development or reference standards.

The Mechanistic Causality of Chemical Shifts

The ability of NMR to differentiate the Z and E isomers of Ceftazidime is rooted in the spatial geometry of the oxime oxygen relative to the aminothiazole ring [2].

  • In the E-isomer (anti): The spatial orientation of the oxime oxygen towards the aminothiazole ring induces a strong anisotropic deshielding effect. Furthermore, it facilitates intramolecular hydrogen bonding with the aminothiazole proton. Consequently, the electron density around this proton is significantly reduced, shifting its resonance downfield [1].

  • In the Z-isomer (syn): The oxime oxygen points away from the aminothiazole ring, leaving the proton in a relatively shielded electronic environment, resulting in a pronounced upfield resonance compared to the E-isomer [1].

Experimental Protocols

To ensure a self-validating and reproducible system, follow this standardized methodology for sample preparation and acquisition.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of the Ceftazidime sample (API or formulated drug substance).

  • Dissolve the sample completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: NMR Acquisition Parameters

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm broadband probe.

  • Temperature: Regulate the probe temperature to 298 K (25 °C) to prevent thermal degradation during the run.

  • 1 H NMR Settings (for Quantification):

    • Pulse sequence: Standard 1D proton (e.g., zg30).

    • Spectral width: 12 to 15 ppm.

    • Relaxation delay (D1): Minimum of 10 seconds. Crucial Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, which is strictly required for accurate quantitative integration (qNMR).

    • Number of scans (NS): 64 to 128, depending on the required limit of detection (LOD) for the trace E-isomer.

  • 13 C NMR Settings (for Structural Confirmation):

    • Pulse sequence: Proton-decoupled 13 C (e.g., zgpg30).

    • Number of scans (NS): >1024 to achieve a sufficient signal-to-noise ratio for the quaternary carbons.

Step 3: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C to optimize the signal-to-noise ratio without sacrificing resolution.

  • Perform Fourier Transform (FT), followed by rigorous zero-order and first-order phase correction.

  • Calibrate the chemical shift axis using the TMS signal at δ 0.00 ppm or the residual DMSO- d6​ solvent peak ( δ 2.50 ppm for 1 H; δ 39.5 ppm for 13 C).

Data Presentation & Interpretation

The most diagnostic signals for distinguishing the isomers are the aminothiazole proton (a distinct singlet) in 1 H NMR and the C-5 aminothiazole carbon in 13 C NMR. For Ceftazidime, the chemical shift difference ( Δδ ) between the isomers is exceptionally pronounced due to the bulky 2-methylpropionic acid moiety attached to the oxime oxygen.

Table 1: Diagnostic NMR Chemical Shifts for Ceftazidime Isomers in DMSO- d6​

NucleusDiagnostic PositionZ-Isomer (Active API)E-Isomer (Impurity)Shift Difference ( Δδ )
1 H NMR Aminothiazole Proton (C-5 H)Singlet, 6.80 ppmSinglet, 7.70 ppm 0.90 ppm (Downfield)
13 C NMR Aminothiazole Carbon (C-5) 108.0 ppm 123.0 ppm 15.0 ppm (Downfield)

Note: Absolute chemical shifts may vary slightly ( ± 0.05 ppm) depending on exact concentration and temperature, but the Δδ remains constant and diagnostic.

Quantitative Analysis (qNMR)

To determine the percentage of the unwanted E-isomer impurity, utilize the isolated singlets of the aminothiazole protons.

  • Integrate the isolated singlet of the Z-isomer aminothiazole proton at 6.80 ppm ( IZ​ ).

  • Integrate the isolated singlet of the E-isomer aminothiazole proton at 7.70 ppm ( IE​ ).

  • Calculate the relative percentage using the following equation:

%E-isomer=(IZ​+IE​IE​​)×100

Self-Validating Trustworthiness: Because these two proton signals arise from the exact same molecular position in their respective isomers, they share nearly identical relaxation characteristics. Therefore, no molecular weight correction factors or external calibration curves are needed, making this a highly robust, self-validating quantification method.

Visualizations

Workflow A 1. Sample Prep (DMSO-d6 + TMS) B 2. NMR Acquisition (1H, D1 > 10s) A->B C 3. Spectral Processing (Phase & Baseline) B->C D 4. Signal Integration (6.8 ppm vs 7.7 ppm) C->D E 5. Quantification (% E-isomer) D->E

Caption: Step-by-step workflow for the quantitative NMR (qNMR) analysis of Ceftazidime isomers.

Causality Z_Isomer Z-Isomer (Syn) Oxime Oxygen distant from Aminothiazole Proton Shielding Normal Electronic Shielding No Hydrogen Bonding Z_Isomer->Shielding E_Isomer E-Isomer (Anti) Oxime Oxygen proximate to Aminothiazole Proton Deshielding Strong Anisotropic Deshielding & Hydrogen Bonding E_Isomer->Deshielding Shift_Z 1H NMR Shift: ~6.8 ppm 13C NMR Shift: ~108 ppm Shielding->Shift_Z Shift_E 1H NMR Shift: ~7.7 ppm 13C NMR Shift: ~123 ppm Deshielding->Shift_E

Caption: Structural and electronic causality explaining the NMR chemical shift differences.

References
  • Rajadurai, R., & Balasubramanian, S. (2010). "Identification of E and Z isomers of some Cephalosporins by NMR." Analytical Chemistry: An Indian Journal, 9(4), 440-442. URL:[Link]

  • Chen, Y., et al. (2026). "Identification, Synthesis and Spectral Characterization of a Potential Impurity of Ceftazidime." Journal of Food and Drug Analysis. URL:[Link]

Method

Application and Protocol Guide for In Vitro Stability Studies of Ceftazidime Formulations

Introduction Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] As a β-lactam antibiotic, its chemical sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] As a β-lactam antibiotic, its chemical stability, particularly in aqueous solutions, is a critical parameter that dictates its efficacy, safety, and shelf-life.[3] The degradation of Ceftazidime can lead to a loss of potency and the formation of potentially toxic byproducts, such as pyridine.[4][5][6] Therefore, comprehensive in vitro stability testing is a cornerstone of its formulation development, ensuring that a safe and effective product reaches the patient.[2][7]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust in vitro stability studies for Ceftazidime formulations. It moves beyond a simple recitation of steps to explain the underlying scientific principles and regulatory context, grounded in the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Understanding Ceftazidime's Chemical Stability

The stability of Ceftazidime is primarily influenced by its molecular structure, which contains a labile β-lactam ring susceptible to hydrolysis.[3][11] Understanding the key factors that promote degradation is essential for designing stabilizing formulations and appropriate analytical methods.

Key Factors Influencing Stability

Several environmental factors can significantly impact the stability of Ceftazidime in solution:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[12] Studies have shown that Ceftazidime's stability is markedly enhanced at refrigerated (2-8°C) or frozen (-20°C) temperatures.[12][13] Ceftazidime solutions are found to be satisfactory (less than 10% degradation) for 24 hours if the temperature is maintained at a maximum of 25°C.[3][4]

  • pH: The pH of the formulation is a critical determinant of Ceftazidime's stability.[12] The hydrolysis of the β-lactam ring is catalyzed by both hydrogen (H+) and hydroxide (OH-) ions.[14] Maximum stability is generally observed in the pH range of 5 to 7.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.[1][12] Therefore, formulations should be protected from light during storage and administration.[1]

  • Excipients and Co-formulated Drugs: The presence of other substances in the formulation can affect Ceftazidime's stability. For instance, physical incompatibilities have been observed with vancomycin, nicardipine, midazolam, and propofol, and a chemical incompatibility with N-acetylcysteine has been reported.[12]

Primary Degradation Pathways

The degradation of Ceftazidime proceeds through several pathways, with the most significant being:

  • Hydrolysis of the β-Lactam Ring: This is the principal degradation mechanism for all β-lactam antibiotics, leading to a loss of antibacterial activity.[11]

  • Formation of Pyridine: The cleavage of the C-3 side chain results in the formation of pyridine, a known degradation product.[4][11][14]

  • Isomerization: Ceftazidime can isomerize to its Δ-2 isomer, which is another identified degradation product.[4][15]

A simplified representation of these degradation pathways is illustrated below.

G Ceftazidime Ceftazidime Hydrolysis Hydrolysis of β-Lactam Ring Ceftazidime->Hydrolysis Pyridine_Formation Cleavage of C-3 Side Chain Ceftazidime->Pyridine_Formation Isomerization Isomerization Ceftazidime->Isomerization Inactive_Metabolites Inactive Metabolites Hydrolysis->Inactive_Metabolites Pyridine Pyridine Pyridine_Formation->Pyridine Delta2_Isomer Δ-2 Isomer Isomerization->Delta2_Isomer G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare Ceftazidime Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidation Oxidative (20% H₂O₂, 60°C) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize (if applicable) & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Data Identify & Quantify Degradation Products HPLC->Data

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quantification of Ceftazidime Degradation Products

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ceftazidime. This guide is designed to address the common and often complex challenges encountered du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ceftazidime. This guide is designed to address the common and often complex challenges encountered during the quantification of its degradation products. As a β-lactam antibiotic, Ceftazidime's stability is a critical parameter, and understanding its degradation profile is essential for ensuring safety, efficacy, and regulatory compliance. This document provides in-depth, experience-based answers to frequently asked questions, complete with troubleshooting protocols and workflow diagrams to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I seeing poor separation between Ceftazidime and its degradation products in my HPLC analysis?

Answer: Poor chromatographic resolution is a frequent challenge, primarily because Ceftazidime and its initial degradation products often share similar polarities and chromophores. The β-lactam hydrolysis, for instance, can lead to degradants with minor structural changes that are difficult to separate from the parent drug using generic reversed-phase methods. Furthermore, the presence of pyridine, a key and more polar degradant, requires a method with a broad elution window to retain it while also resolving closely related non-polar impurities.[1][2]

A stability-indicating analytical method is essential to separate the intact drug from its degradation products effectively.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.[3][5]

Troubleshooting Guide:

  • Mobile Phase pH Adjustment: The ionization state of Ceftazidime and its acidic or basic degradants is highly pH-dependent. A small change in the mobile phase pH can significantly alter retention times and selectivity.

    • Action: Systematically evaluate a pH range between 3.0 and 7.0 using buffers like phosphate or acetate.[4] Maximum stability for Ceftazidime in solution is often found between pH 4.5 and 6.5.[6]

  • Organic Modifier Optimization: The type and concentration of the organic solvent are critical for achieving optimal separation.

    • Action: If using acetonitrile, try substituting it with methanol or using a combination of both. Acetonitrile often provides better peak shape for polar compounds, but methanol can offer different selectivity. Adjust the gradient slope; a shallower gradient provides more time for closely eluting peaks to resolve.

  • Column Chemistry Variation: Not all C18 columns are the same. Differences in end-capping, carbon load, and pore size can dramatically impact selectivity.

    • Action: If a standard C18 column fails, consider a polar-embedded column (for better retention of polar degradants like pyridine) or a phenyl-hexyl column (which offers alternative pi-pi interaction selectivity).

  • Temperature Control: Column temperature affects mobile phase viscosity and analyte retention.

    • Action: Increase the column temperature (e.g., to 35-40°C) to improve peak efficiency and reduce analysis time. However, be aware that Ceftazidime is thermally labile, so avoid excessive heat.[7]

Workflow: Troubleshooting Poor Peak Resolution

G start Poor Peak Resolution step1 Adjust Mobile Phase pH (3.0-7.0) start->step1 step2 Optimize Organic Modifier & Gradient step1->step2 step3 Change Column Chemistry (e.g., Polar-Embedded, Phenyl-Hexyl) step2->step3 step4 Adjust Column Temperature (30-40°C) step3->step4 end_node Resolution Achieved step4->end_node

Caption: A logical workflow for resolving co-eluting peaks.

FAQ 2: I have several unexpected peaks in my chromatogram after a stability study. How can I identify these degradation products?

Answer: Identifying unknown peaks is a multi-step process that relies on piecing together evidence from various analytical techniques. Forced degradation studies, conducted under ICH-guided stress conditions (acid, base, oxidation, heat, light), are the cornerstone of this process.[8][9] These studies intentionally generate degradants to understand degradation pathways and confirm that your analytical method can detect them.[3][10]

The primary degradation pathways for Ceftazidime include hydrolysis of the β-lactam ring and cleavage at the C-3 position, which liberates pyridine.[3][11]

Troubleshooting Guide & Identification Protocol:

  • Mass Spectrometry (LC-MS): This is the most powerful tool for this task.

    • Protocol:

      • Analyze your degraded sample using an LC-MS system.

      • Obtain the mass-to-charge ratio (m/z) for each unknown peak.[2]

      • Compare the molecular weights to known impurities and degradants from literature and pharmacopeias.[12][13] For example, pyridine is a common degradant.[1][14]

      • Utilize tandem MS (MS/MS) to fragment the ions. The fragmentation pattern provides structural clues that can help elucidate the structure of novel degradants.[12]

  • Forced Degradation Analysis: Compare chromatograms from different stress conditions.

    • Action: A peak that appears only under acidic conditions is likely an acid-hydrolysis product. A peak appearing under oxidative stress is an oxidation product. This helps categorize the unknowns.

  • Co-injection with Standards: If you suspect an impurity for which a reference standard is available, co-injecting the standard with your sample can confirm its identity.

    • Action: If the peak height of the unknown increases without the appearance of a new peak, the identity is confirmed.[15]

  • Isolation and NMR: For critical, unknown impurities present at significant levels (>0.1%), isolation using preparative HPLC followed by NMR spectroscopy may be required for definitive structural elucidation.[2][12]

Ceftazidime Degradation Pathways

G cluster_products Degradation Products Ceftazidime Ceftazidime Pyridine Pyridine Ceftazidime->Pyridine Side-chain cleavage Delta2 Δ-2 Isomer Ceftazidime->Delta2 Isomerization Hydrolyzed β-Lactam Ring Opened Products Ceftazidime->Hydrolyzed Hydrolysis Stress Stress Conditions (Heat, pH, Light) Stress->Ceftazidime

Caption: Primary degradation pathways of Ceftazidime.

FAQ 3: When analyzing biological samples, my results for degradation products are highly variable. What are matrix effects and how can I mitigate them?

Answer: Matrix effects are a significant challenge in bioanalysis, especially when using LC-MS. They occur when components in the biological matrix (e.g., plasma, urine, tissue) co-elute with your analyte and interfere with its ionization in the mass spectrometer's source.[16] This interference can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and imprecise quantification.[17] Matrix effects can reduce analytical accuracy by 20-80% if not properly controlled.

Troubleshooting Guide:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering your analyte.

    • Action: If you are using simple protein precipitation (PPT), consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE, in particular, can provide much cleaner extracts.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for mitigating matrix effects.

    • Causality: A SIL-IS is chemically identical to the analyte but has a different mass (due to isotopes like ¹³C or ²H). It co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte's peak area to the IS's peak area, the variability caused by ion suppression or enhancement is normalized.[17][18]

  • Optimize Chromatography: Separate the analyte from the interfering matrix components chromatographically.

    • Action: Modify your HPLC gradient to better resolve the analyte peak from the "matrix zone" that often elutes early in the run. Using smaller particle size columns (UPLC) can provide higher resolution and move your analyte away from interferences.[5]

  • Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards and quality controls in the same biological matrix as your samples. This ensures that the standards experience the same matrix effects as the unknowns, improving accuracy.[16]

FAQ 4: What are the recommended starting conditions for a forced degradation study of Ceftazidime?

Answer: Forced degradation studies are designed to produce a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[8] Conditions should be more severe than accelerated stability testing but not so harsh that they produce secondary degradation products not relevant to normal storage conditions.[9]

Experimental Protocol: Forced Degradation of Ceftazidime

This protocol provides a robust starting point. You may need to adjust incubation times and temperatures based on preliminary results.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of Ceftazidime in water or a 50:50 acetonitrile/water mixture.[3]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 30-60 minutes.[3]

    • Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 30-60 minutes.[3]

    • Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3-20% hydrogen peroxide (H₂O₂).

    • Incubate at 60°C for 30 minutes.[3][4]

    • Cool and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the stock solution in a hot air oven at 60-80°C.[4]

    • Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours), cool, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the drug substance (solid) or drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[3][10]

    • Keep a control sample wrapped in aluminum foil under the same temperature conditions.

Table 1: Summary of Starting Conditions for Forced Degradation

Stress Condition Reagent/Condition Temperature Typical Duration
Acid Hydrolysis 0.1 N HCl 60°C 30-60 min
Base Hydrolysis 0.1 N NaOH 60°C 30-60 min
Oxidation 3-20% H₂O₂ 60°C 30 min
Thermal (Dry Heat) Oven 60-80°C 1-8 hours

| Photolysis | ICH Q1B Light Source | Ambient | Per ICH Guideline |

References
  • Legrand, T., Chhun, S., Rey, E., Blanchet, B., Zahar, J. R., & Tod, M. (2008). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 52(5), 1517–1522. [Link]

  • Moreno, A. H., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry, 2(1), 1-5. [Link]

  • Le, T. H., et al. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. JAC-Antimicrobial Resistance, 6(2), dlae035. [Link]

  • Kaur, A., et al. (2023). Investigating the challenges from background contaminants on photocatalytic degradation of ceftazidime. Environmental Systems Research, 12(1). [Link]

  • Zając, M., Siwek, J., & Muszalska, I. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica - Drug Research, 55(4), 275-278. [Link]

  • Patel, Y. P., et al. (2012). Development and Validation of High Performance Liquid Chromatographic Method for the Simultaneous Determination of Ceftazidime and Sulbactam in Combined Dosage Form. American Journal of PharmTech Research, 2(3). [Link]

  • Sun, P., et al. (2008). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 16(4), 68-73. [Link]

  • O'Callaghan, C. H., et al. (1982). In Vitro Activity and Beta-Lactamase Stability of Ceftazidime. Journal of Antimicrobial Chemotherapy, 10(4), 23-31. [Link]

  • Sun, P., et al. (2008). Identification, Synthesis and Spectral Characterization of a Potential Impurity of Ceftazidime. Journal of Food and Drug Analysis. [Link]

  • Various Authors. (2024). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. International Journal of Novel Research and Development. [Link]

  • Moreno, A., & Salgado, H. (2012). Stability study and degradation kinetics of ceftazidime in pharmaceutical preparations. Advances in Analytical Chemistry. [Link]

  • Zając, M. (1998). Mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica. [Link]

  • Munson, J. W., & Kubiak, E. J. (1990). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Journal of Pharmaceutical Sciences. [Link]

  • Favetta, P., et al. (2000). Simultaneous Quantification of Ceftazidime and Pyridine, its Main Degradation Product, by High-Performance Liquid Chromatography. Analytical Letters, 33(12), 2465-2475. [Link]

  • ResolveMass Laboratories Inc. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResolveMass Laboratories Inc. (2023). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Raju, S. V. V. S. S. N., Rao, S. V., & Manikandan, A. (2021). Estimation of Ceftazidime and Avibactam in their Bulk and Formulations by a newly Developed and Validated of Stability Indicating RP-UPLC Method. Research Journal of Pharmacy and Technology, 14(5), 2459-2462. [Link]

  • Fatima, S. S., & Vani, R. (2016). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. International Journal of Farmacia. [Link]

  • Reddy, G. S., et al. (2010). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. International Journal of ChemTech Research, 8(1), 378-390. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. [Link]

  • Kumar, A., & Sravanthi, M. (2023). Method Development and Validation for the Simultaneous Estimation of Ceftazidime and Avibactam in Bulk and Pharmaceutical Dosage. International Journal for Innovative Research in Multidisciplinary Field, 9(7). [Link]

  • Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 125-132. [Link]

  • Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Biochemistry, 38(4), 328-334. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Pharmaffiliates. (n.d.). Ceftazidime-impurities. Pharmaffiliates. [Link]

  • Reddy, B. P., & Kumar, P. R. (2015). A validated stability indicating rp-hplc method for simultaneous determination of tobramycin and ceftazidime in pharmaceutical formulations. International Journal of Pharmacy, 5(4), 1148-1156. [Link]

  • Martens-Lobenhoffer, J., et al. (2022). Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport. Journal of Chromatography B, 1193, 123164. [Link]

  • Nanda, R. K., et al. (2013). Development And Validation Of RP-HPLC Method For The Simultaneous Estimation Of Ceftazidime Sodium And Tazobactam Sodium In Marketed Formulation. International Journal of PharmTech Research, 5(3), 983-989. [Link]

  • Chen, X., et al. (2022). Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma and Cerebrospinal Fluid by High-Performance Liquid Chromatography – Tandem Mass Spectrometry (HPLC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ceftazidime Stability and Isomerization in Aqueous Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and analytical scientists dealing with the rapid degradation and isomerization of Ceftazidime in aqueous environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and analytical scientists dealing with the rapid degradation and isomerization of Ceftazidime in aqueous environments.

I. Core Mechanisms of Ceftazidime Instability

Q: Why does Ceftazidime rapidly lose efficacy when reconstituted in aqueous solutions? A: Ceftazidime is a third-generation cephalosporin that is highly susceptible to three competing degradation pathways in water: hydrolysis, photo-isomerization, and base/thermal-catalyzed double-bond migration[1][2]. The active pharmaceutical ingredient relies on a delicate β -lactam ring and a specific spatial configuration. When exposed to water, UV/visible light, or temperature fluctuations, the molecule undergoes rapid structural shifts that sterically hinder its ability to bind to bacterial Penicillin-Binding Proteins (PBPs).

Ceftazidime_Degradation Z_Isomer Ceftazidime (Active Syn/Z, Δ³-isomer) Stress Aqueous Microenvironment (UV Light, Heat, pH Shifts) Z_Isomer->Stress E_Isomer Anti/E-isomer (Loss of Steric Protection) Stress->E_Isomer Photo-isomerization (UV/Vis exposure) Delta2 Δ²-Ceftazidime (Inactive Isomer) Stress->Delta2 Base/Thermal Shift (Double bond migration) Hydrolysis β-lactam Cleavage (Ring Opening) Stress->Hydrolysis Nucleophilic Attack (Water/OH- interaction)

Primary degradation and isomerization pathways of Ceftazidime in aqueous solutions.

Q: How does photo-isomerization specifically compromise the molecule? A: Ceftazidime contains a methoxyimino group at the C-7 position, which is synthesized in the syn (Z) configuration. This specific orientation acts as a steric shield, protecting the β -lactam ring from hydrolysis by broad-spectrum β -lactamases[3]. Upon exposure to UVC or visible light, the double bond undergoes a photochemical reaction, flipping the molecule into the anti (E) isomer[1]. The anti-isomer lacks this protective steric hindrance, rendering it highly vulnerable to enzymatic degradation and significantly reducing its antibacterial activity[3].

Q: What drives the formation of Δ2 -Ceftazidime? A: The active form of Ceftazidime is the Δ3 -isomer. Under thermal stress or improper pH buffering, the double bond within the dihydrothiazine ring migrates from the Δ3 position to the Δ2 position[2]. This structural shift completely distorts the 3D conformation of the cephalosporin core, impairing its ability to inhibit bacterial cell wall synthesis and rendering it an antibacterially inactive degradant[2].

II. Formulation & Excipient Optimization

Q: Should I use Sodium Carbonate or L-Arginine to solubilize Ceftazidime for maximum stability? A: L-Arginine is vastly superior. Causality: Ceftazidime is naturally acidic and poorly soluble. Historically, sodium carbonate was used to neutralize and dissolve it. However, sodium carbonate reacts with the acid to generate carbon dioxide ( CO2​ ) gas[4]. This not only creates a risk of gas embolism in clinical settings but also causes erratic micro-environmental pH spikes in the solution. These alkaline spikes accelerate the base-catalyzed migration of the double bond (forming Δ2 -Ceftazidime) and promote the formation of toxic dimers and polymers[4].

Conversely, L-Arginine acts as an organic, water-soluble alkaline amino acid that smoothly buffers the solution to a neutral pH without any gas evolution[4]. Formulations utilizing L-Arginine demonstrate significantly lower polymer content, stable coloration, and extended viability in infusion pumps[4].

Quantitative Stability of Ceftazidime Formulations

To aid in experimental planning, the following table synthesizes the expected degradation timelines for Ceftazidime in various aqueous matrices.

Formulation / MatrixStorage ConditionDurationDegradation / StatusReference
100 mg/mL in Sterile Water21–23°C (Room Temp)8 hoursStable (>90% remaining)[5]
100 mg/mL in Sterile Water4°C (Refrigerated)96 hoursStable (>90% remaining)[5]
1000 mg/10 mL in Sterile Water45°C (Heat Stress)24 hours~85% Degradation[5]
Plasma/Serum Samples25°C (Room Temp)12 hoursStable (Safe analytical limit)[6]
Plasma/Serum Samples-20°C (Frozen)30–60 daysStable[6]

III. Self-Validating Analytical Protocols

Q: How do I establish a robust, self-validating workflow to monitor Ceftazidime isomerization? A: To accurately quantify the Z/E isomers and the Δ2 degradant without artificially inducing degradation during the assay, you must utilize a dual-detection RP-HPLC workflow (UV coupled with ESI-MS).

HPLC_Workflow Prep 1. Sample Prep (4°C, Amber Vials) HPLC 2. RP-HPLC (C18, pH 3.9 Buffer) Prep->HPLC Inject UV 3a. UV Detection (254 nm) HPLC->UV Quantitation MS 3b. ESI-MS/MS (m/z 547 [M+H]+) HPLC->MS Structural ID Data 4. Isomeric Ratio Quantification UV->Data MS->Data

Self-validating HPLC-UV/MS workflow for monitoring Ceftazidime isomerization.

Step-by-Step Methodology: Isomerization Monitoring

Self-Validation Principle: This protocol uses dual-detection. UV provides robust quantitation against a standard curve, while MS/MS concurrently validates the structural identity of the peak to ensure no co-eluting hydrolysis products are falsely quantified as isomers.

Step 1: Controlled Sample Preparation

  • Action: Reconstitute Ceftazidime in an aqueous buffer (preferably buffered with L-Arginine to pH ~6.5) strictly using actinic (amber) glassware.

  • Causality: Because Ceftazidime is highly photosensitive, ambient laboratory lighting will induce syn to anti isomerization during sample prep[1]. Amber vials act as a negative control against preparation-induced photo-degradation. Keep samples chilled at 4°C until injection.

Step 2: Chromatographic Separation (RP-HPLC)

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) maintained at a constant 35°C to ensure reproducible retention times[2].

  • Mobile Phase: Gradient elution using an aqueous phase of ammonium dihydrogen phosphate (adjusted to pH 3.9 with phosphoric acid) and an organic phase of Acetonitrile[2].

  • Flow Rate: 1.3 mL/min[2].

  • Causality: The acidic pH of 3.9 suppresses the ionization of the carboxylate groups, increasing the hydrophobicity of the isomers and allowing the C18 stationary phase to resolve the subtle structural differences between the Δ3 , Δ2 , and anti(E) isomers.

Step 3: Dual-Detection & Confirmation

  • UV Detection: Monitor the eluent at 254–255 nm[2][5]. This wavelength corresponds to the π→π∗ transitions of the conjugated dihydrothiazine ring.

  • Mass Spectrometry (ESI-MS): Run in positive Electrospray Ionization (ESI) mode. Both the active Ceftazidime and the Δ2 -Ceftazidime isomer will yield a protonated parent ion [M+H]+ at m/z 547[2].

  • Validation: Use MS/MS fragmentation patterns to differentiate the isomers from primary hydrolysis products (which will show a loss of the pyridine leaving group or a cleaved β -lactam mass).

Step 4: Data Analysis

  • Calculate the isomeric ratio by integrating the Area Under the Curve (AUC) for the syn(Z) peak versus the anti(E) and Δ2 peaks. A stable formulation should maintain >90% of the syn(Z)- Δ3 isomer over the intended storage duration[5].

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Troubleshooting

Technical Support Center: Method Refinement for Low-Level Delta-3-Isomer Detection

Welcome to the Analytical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the accurate detection and quantification of Delta-3-Isomers (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the accurate detection and quantification of Delta-3-Isomers (commonly encountered as critical impurities or degradants in cephalosporin antibiotics such as Cefaclor and Cefuroxime Axetil)[1][2].

Because Delta-3 and Delta-2 isomers possess nearly identical molecular weights and highly similar polarities, baseline chromatographic resolution at low detection limits (LOD < 0.05%) requires rigorous method refinement[3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure data integrity.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is the Delta-3-Isomer so difficult to separate from the active pharmaceutical ingredient (API) during RP-HPLC? A: The structural difference between Delta-2 and Delta-3 isomers is limited to the position of a single double bond within the dihydrothiazine ring. This minor shift results in virtually identical hydrophobicity. Causally, if the mobile phase pH is not strictly controlled (typically buffered around pH 4.5–5.0), the ionization state of the adjacent carboxylic acid group fluctuates, leading to peak broadening and co-elution. Strict pH control suppresses this ionization variability, ensuring consistent retention times.

Q2: What causes baseline noise that obscures low-level (<0.1%) Delta-3-Isomer peaks? A: Baseline noise at low trace levels is usually caused by UV-absorbing contaminants in the mobile phase buffer or inadequate column equilibration. When using phosphate buffers (e.g., 0.02M ammonium dihydrogen phosphate) combined with methanol or acetonitrile, trace organic impurities absorb strongly at the typical detection wavelength of 265–278 nm[1][2].

Q3: Can mass spectrometry (LC-MS) differentiate these isomers better than UV? A: Yes, but it requires specific ionization conditions. While intact mass ( [M+H]+ ) is identical, Electrospray Ionization (ESI) combined with Infrared Multiple Photon Dissociation (IRMPD) spectroscopy can differentiate the isomers based on distinct gas-phase fragmentation pathways (e.g., specific ring-opening mechanisms unique to the Delta-3 double bond position)[3].

Part 2: Troubleshooting Guide for Chromatographic Resolution

Issue: Poor Resolution ( Rs​<1.5 ) between API and Delta-3-Isomer
  • Root Cause: Suboptimal stationary phase selectivity or excessive dead volume.

  • Self-Validating Solution:

    • Switch to a sub-2 µm or core-shell (e.g., 2.7 µm) C18 column to increase theoretical plates without altering the chemistry[1].

    • Validation Check: Inject a system suitability solution containing 50 µg/mL API and 0.05 µg/mL Delta-3-Isomer. If Rs​ remains < 1.5, decrease the organic modifier (acetonitrile) by 2-5% to increase retention ( k′ ), allowing the stationary phase more time to exploit minor steric differences.

Issue: Peak Tailing of the Delta-3-Isomer ( Tf​>1.5 )
  • Root Cause: Secondary interactions between the isomer's basic functional groups and unendcapped silanols on the silica matrix.

  • Self-Validating Solution:

    • Utilize a highly endcapped C18 or C8 column.

    • Introduce a volatile ion-pairing agent or adjust the buffer to pH 4.7 ± 0.1 to fully protonate/deprotonate specific functional groups, preventing mixed-mode retention[1].

Part 3: Step-by-Step Methodology for Trace Detection (RP-UPLC)

This protocol is designed as a self-validating system for the quantification of Delta-3-Isomers down to 0.01% relative to the API[2].

Step 1: Mobile Phase Preparation

  • Dissolve 2.3 g of ammonium dihydrogen phosphate in 1000 mL of Milli-Q water to yield a 0.02 M solution.

  • Adjust the pH to exactly 4.7 ± 0.1 using dilute phosphoric acid or ammonium hydroxide. Causality: This specific pH stabilizes the cephalosporin core and maximizes the polarity difference between isomers.

  • Mix the buffer, methanol, and acetonitrile in a 65:10:25 (v/v/v) ratio[1].

  • Filter through a 0.22 µm PTFE membrane and degas via ultrasonication for 15 minutes.

Step 2: System Suitability and Calibration

  • Prepare a stock solution of the Delta-3-Isomer reference standard at 1 mg/mL in the mobile phase.

  • Serially dilute to create a calibration curve from 0.05 µg/mL to 5.0 µg/mL.

  • Inject 2.0 µL into a UPLC system equipped with a core-shell C18 column (50 mm × 4.6 mm, 2.7 µm) at a flow rate of 0.3 mL/min[1].

  • Monitor UV absorbance at 265 nm.

Step 3: Sample Analysis and Validation

  • Prepare the API sample at a high concentration (e.g., 500 µg/mL) to allow detection of trace impurities.

  • Run a blank (mobile phase) to ensure no ghost peaks elute at the isomer's retention time.

  • Self-Validation: Spike a known amount of Delta-3-Isomer (0.1%) into the API sample. Recovery must fall between 98.0% and 102.0% to confirm the absence of matrix suppression[2].

Part 4: Quantitative Data Summary

The following table summarizes the target validation parameters for an optimized RP-UPLC method detecting Delta-3-Isomers in a cephalosporin matrix[1][2].

ParameterTarget SpecificationCausality / Importance
Resolution ( Rs​ ) >1.5 Ensures baseline separation for accurate peak integration.
Tailing Factor ( Tf​ ) 0.9−1.2 Prevents trace isomer peaks from being swallowed by the API tail.
LOD ≤0.02μg/mL Required for detecting impurities below the 0.05% ICH reporting threshold.
LOQ ≤0.06μg/mL Ensures quantitative accuracy at the lower limit of specification.
Recovery (Spiked) 98.0%−102.0% Validates extraction efficiency and lack of matrix interference.

Part 5: Workflow Visualization

The following diagram outlines the logical decision tree for refining the Delta-3-Isomer detection method.

G Start Initiate Method Refinement (Trace Isomer Detection) CheckRes Assess Baseline Resolution (Rs > 1.5?) Start->CheckRes OptMP Optimize Mobile Phase (Adjust pH to 4.7 ± 0.1, Modify % Organic) CheckRes->OptMP No CheckSens Assess Sensitivity (S/N > 10 at 0.05% limit?) CheckRes->CheckSens Yes OptMP->CheckRes OptDet Refine Detection Parameters (Switch to UPLC Core-Shell, Clean UV Buffer) CheckSens->OptDet No Valid Execute ICH Q2 Validation (LOD, LOQ, Linearity) CheckSens->Valid Yes OptDet->CheckSens

Caption: Logical workflow for optimizing chromatographic resolution and sensitivity for Delta-3-Isomer detection.

References

  • Hassouna, M. E. M., & Mohamed, M. A. (2019). Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in its Impurity Cefaclor -Delta-3- Isomer. Global Journal of Otolaryngology, 19(3). URL:[Link]

  • Qian, J.-Q., et al. (2015). Differentiation of Cefaclor and its delta-3 isomer by electrospray mass spectrometry, infrared multiple photon dissociation spectroscopy and theoretical calculations. Rapid Communications in Mass Spectrometry. URL:[Link]

  • MedCrave Online. (2016). Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets. Journal of Analytical & Pharmaceutical Research. URL:[Link]

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Optimization

Addressing matrix effects in the analysis of Ceftazidime, Delta-3-Isomer

Welcome to the technical support center for the bioanalysis of Ceftazidime and its critical isomer, Δ³-Ceftazidime. This resource is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of Ceftazidime and its critical isomer, Δ³-Ceftazidime. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying these compounds in biological matrices. Here, we will delve into the common challenges posed by matrix effects and provide robust, field-proven strategies to ensure the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the analysis of Ceftazidime and its Δ³-Isomer?
Q2: What are the primary sources of matrix effects in biological samples for Ceftazidime analysis?

A2: The primary culprits behind matrix effects in bioanalysis are endogenous and exogenous substances that co-elute with the analytes of interest. For Ceftazidime analysis in matrices like plasma or serum, the most common sources include:

  • Phospholipids: These are abundant in cell membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI) mass spectrometry.[8]

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can alter the droplet formation and evaporation process in the ion source, thereby affecting analyte signal.[2]

  • Metabolites: Endogenous metabolites can have similar polarities to Ceftazidime and its isomer, causing them to co-elute and interfere with ionization.[8]

  • Anticoagulants and other medications: Substances introduced during sample collection or from co-administered drugs can also contribute to matrix effects.[2]

Q3: How does the isomerization of Ceftazidime to Δ³-Ceftazidime impact the analysis?

A3: Ceftazidime can degrade to its Δ²-isomer (often referred to as the Δ³-isomer in older literature, which is the inactive form).[5][6][9][10] This isomerization involves the migration of a double bond within the cephem nucleus and is influenced by factors such as pH, temperature, and light.[5][6] From an analytical standpoint, this presents a challenge as the two isomers are structurally very similar, requiring a robust chromatographic method to achieve baseline separation.[7] Inadequate separation can lead to co-elution, which can exacerbate matrix effects and lead to inaccurate quantification of both the active drug and its inactive degradant.

Troubleshooting Guides

This section provides practical solutions to common issues encountered during the analysis of Ceftazidime and its Δ³-Isomer, with a focus on mitigating matrix effects.

Problem 1: Poor Peak Shape, Low Signal Intensity, and High Variability in Ceftazidime Quantification

Potential Cause: Significant ion suppression due to matrix effects from phospholipids and proteins in the biological sample.

Solution Workflow:

The most effective way to combat matrix effects is through rigorous sample preparation.[8][11] The goal is to remove interfering substances while maximizing the recovery of Ceftazidime and its isomer.

start Start: Inconsistent Ceftazidime Signal ppt Protein Precipitation (PPT) (e.g., with acetonitrile or methanol) start->ppt Quick & Simple lle Liquid-Liquid Extraction (LLE) start->lle Cleaner Extract Needed spe Solid-Phase Extraction (SPE) (e.g., polymeric or HybridSPE) start->spe High Specificity Required evaluate Evaluate Matrix Effect, Recovery, and Reproducibility ppt->evaluate lle->evaluate spe->evaluate acceptable Acceptable Performance? evaluate->acceptable optimize Optimize Method acceptable->optimize No final Final Validated Method acceptable->final Yes optimize->ppt Re-evaluate PPT optimize->lle Re-evaluate LLE optimize->spe Re-evaluate SPE

Caption: Decision workflow for selecting an appropriate sample preparation technique.

1. Protein Precipitation (PPT):

  • Principle: A rapid and simple method where a solvent (typically acetonitrile) is added to the plasma/serum sample to precipitate proteins.[12][13]

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Expertise & Experience: While fast, PPT is the least effective at removing phospholipids, often resulting in significant matrix effects.[4] This method is best suited for initial screening or when high sensitivity is not paramount.

2. Liquid-Liquid Extraction (LLE):

  • Principle: This technique separates analytes from interfering matrix components based on their differential solubility in two immiscible liquids.[8][14]

  • Protocol:

    • To 100 µL of plasma sample, add the internal standard and 50 µL of a suitable buffer to adjust the pH (Ceftazidime stability is optimal between pH 4.5-6.5).[5]

    • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes, then centrifuge at 5,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of the mobile phase.

  • Expertise & Experience: LLE provides a cleaner extract than PPT but requires careful optimization of the solvent and pH.[8]

3. Solid-Phase Extraction (SPE):

  • Principle: SPE offers high selectivity by using a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[14][15]

  • Protocol (using a polymeric reversed-phase cartridge):

    • Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

    • Load: Load 100 µL of the pre-treated plasma sample (diluted 1:1 with 2% phosphoric acid).

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute Ceftazidime and its isomer with 1 mL of methanol.

    • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in 100 µL of the mobile phase.

  • Expertise & Experience: SPE, particularly advanced techniques like HybridSPE which specifically target phospholipids, provides the cleanest extracts and is the most effective method for minimizing matrix effects.[4]

TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputRelative Cost
Protein Precipitation Low[4]GoodHighLow
Liquid-Liquid Extraction Moderate[8]VariableModerateModerate
Solid-Phase Extraction High[4][14]Good to ExcellentModerateHigh
HybridSPE Excellent[4]ExcellentModerateHigh
Problem 2: Inaccurate Quantification Despite a Clean Sample Extract

Potential Cause: Inappropriate internal standard (IS) that does not adequately compensate for matrix effects and variability in the analytical process.

Solution Workflow:

The selection of a suitable internal standard is crucial for accurate and precise bioanalysis.[16] An ideal IS should mimic the analytical behavior of the analyte as closely as possible.[17]

start Start: Inaccurate Quantification is_type Select Internal Standard Type start->is_type sil_is Stable Isotope-Labeled (SIL) IS (e.g., Ceftazidime-d5) is_type->sil_is Preferred Choice analog_is Structural Analog IS is_type->analog_is When SIL-IS is unavailable validate Validate IS Performance: - Co-elution - Similar recovery - Consistent analyte/IS ratio sil_is->validate analog_is->validate pass Passes Validation? validate->pass final Use in Routine Analysis pass->final Yes fail Re-evaluate IS choice or LC-MS/MS method pass->fail No

Caption: Decision-making process for selecting an appropriate internal standard.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for LC-MS/MS bioanalysis.[11][18] A SIL-IS (e.g., Ceftazidime-d4 or ¹³C,¹⁵N-Ceftazidime) has the same chemical properties as the analyte but a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing the most accurate correction.[1][17]

  • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog can be used. This compound should have similar chromatographic behavior, extraction recovery, and ionization response to Ceftazidime. However, it may not perfectly mimic the analyte's behavior in the presence of matrix effects, potentially leading to less accurate results.[17]

Trustworthiness and Self-Validation:

To ensure your chosen IS is performing correctly, you must assess the "IS-normalized matrix factor."[17] This is calculated by comparing the analyte/IS peak area ratio in the presence of the matrix to the ratio in a neat solution. A value close to 1 indicates that the IS is effectively compensating for the matrix effect.[2]

References

  • Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Prepar
  • Quantification of Ceftazidime in the Vitreous Humor Using Ultra-performance Convergence Chromatography–Tandem Mass Spectrometry - PMC. (2025).
  • Application Notes and Protocols for the Analytical Detection of ∆²-Ceftazidime in Ceftazidime - Benchchem. (n.d.). BenchChem.
  • Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. (n.d.). Sigma-Aldrich.
  • Identification of the related substances in ceftazidime for injection by LC-MS techniques. (2018). Chinese Journal of New Drugs.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • MCM-41 based dispersive micro-solid phase extraction of selected cephalosporin antibiotic residues from water samples prior to l - Pure. (2024). Talanta Open.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.).
  • Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed. (2015). Bioanalysis.
  • Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring - PubMed. (2022). Journal of Clinical Pharmacy and Therapeutics.
  • VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS - IJNRD. (2025). International Journal of Novel Research and Development.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025).
  • Investigation of the removal mechanism of antibiotic ceftazidime by green algae and subsequent microbic impact assessment - PMC. (2017). Scientific Reports.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Future Science.
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC. (2024). Journal of Applied Bioanalysis.
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (2012). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Determination of ceftazidime and impurities using high performance liquid chromatography. (n.d.).
  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (n.d.).
  • International Journal of Recent Scientific Research. (2016). International Journal of Recent Scientific Research.
  • A Comparative Analysis of Delta-2-Ceftazidime Formation Under Stress - Benchchem. (2025). BenchChem.
  • Ceftazidime, Delta-3-Isomer, EvoPure-susceptibility testing-TOKU-E. (n.d.). TOKU-E.
  • Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Overcoming Matrix Effects in Non-Target Screening: A Novel Strategy for Urban Runoff Analysis - PMC. (2025). Environmental Science & Technology.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis.
  • UPLC-MS/MS and Dushman reaction based spectrophotometric method for determination of Ceftazidime, an antibiotic, in medicinal formul
  • (PDF) Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy#. (2012).

Sources

Troubleshooting

Strategies to minimize the formation of Ceftazidime, Delta-3-Isomer during storage

Introduction for the Advanced Practitioner Welcome to the comprehensive technical guide on Ceftazidime stability. As researchers, scientists, and drug development professionals, ensuring the chemical integrity of active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Advanced Practitioner

Welcome to the comprehensive technical guide on Ceftazidime stability. As researchers, scientists, and drug development professionals, ensuring the chemical integrity of active pharmaceutical ingredients is paramount. This document provides in-depth technical support, troubleshooting guides, and frequently asked questions (FAQs) to address a critical degradation pathway of Ceftazidime: the isomerization of the therapeutically active Δ³-isomer to the inactive Δ²-isomer.[1][2]

This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to proactively design more robust experimental and storage protocols. Every recommendation is grounded in scientific literature to ensure accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the Delta-3-Isomer of Ceftazidime and why is its formation a concern?

Ceftazidime, in its active form, is the Δ³-isomer. The nomenclature refers to the position of the double bond within the dihydrothiazine ring of the cephalosporin structure. The primary concern is its isomerization to the Δ²-Ceftazidime, which is a microbiologically inactive degradation product.[1][2] The formation of the Δ²-isomer signifies a loss of potency in the drug substance or product, compromising its therapeutic efficacy.[2] Therefore, minimizing the formation of this isomer during storage and handling is crucial for maintaining the quality and effectiveness of Ceftazidime.

Q2: What is the primary mechanism behind the formation of the Δ²-isomer?

The transformation from the active Δ³-isomer to the inactive Δ²-isomer is a base-catalyzed isomerization reaction.[3] The process involves the abstraction of a proton from the C(2) position of the dihydrothiazine ring, leading to the formation of a carbanion intermediate. This intermediate is stabilized by resonance. Subsequent reprotonation can occur at either the C(2) position, which regenerates the active Δ³-isomer, or at the C(4) position, which results in the formation of the inactive Δ²-isomer.[3] Conditions that favor this proton abstraction, such as a basic pH, will accelerate the rate of isomerization.[1]

Q3: How significant is the impact of temperature on the isomerization of Ceftazidime?

Temperature is a critical factor that significantly accelerates the degradation of Ceftazidime, including the formation of the Δ²-isomer.[1][4] Studies have shown that reconstituted Ceftazidime solutions are highly susceptible to thermal degradation. For instance, at 45°C, a reconstituted aqueous solution can experience approximately 85% degradation within 24 hours.[4][5] Conversely, the stability of Ceftazidime is greatly enhanced at refrigerated (2-8°C) or frozen (-20°C) temperatures.[4][6][7]

Q4: What is the optimal pH range for storing Ceftazidime solutions to minimize degradation?

The pH of the solution is a pivotal factor in maintaining the stability of Ceftazidime. The maximum stability is observed within a pH range of 4.5 to 6.5.[1][4][8] Outside of this optimal range, degradation is significantly accelerated.[1] In acidic conditions (pH < 4.5), acid-catalyzed hydrolysis of the β-lactam ring is a primary degradation pathway, and at a pH of ≤4, immediate precipitation can occur.[1] In basic conditions (pH > 6.5), base-catalyzed degradation is prominent, which strongly promotes the isomerization to the inactive Δ²-form.[1][3]

Q5: Is Ceftazidime sensitive to light?

Yes, Ceftazidime is known to be photolabile, particularly in its reconstituted aqueous form.[5][9][10] Exposure to both ultraviolet (UV) and visible light can induce photodegradation, leading to a loss of potency and the formation of various impurities, including the Δ²-isomer.[1][4] While in its solid, powdered state, Ceftazidime is relatively stable against light exposure.[4][5] Therefore, it is highly recommended to protect reconstituted Ceftazidime solutions from light during storage and administration.[9][11]

Troubleshooting Guide

Problem 1: I am observing a rapid loss of Ceftazidime potency in my reconstituted solution, even when stored at room temperature for a short period.

Possible Causes and Solutions:

  • Elevated Temperature: "Room temperature" can fluctuate. Ceftazidime in solution shows significant degradation at temperatures as high as 25°C (77°F) within 24 hours, with less than 10% degradation being a satisfactory limit.[12] At higher temperatures, such as 45°C, degradation can be as high as 85% in 24 hours.[4]

    • Causality: Increased thermal energy accelerates the rate of all chemical reactions, including the hydrolysis of the β-lactam ring and the isomerization to the Δ²-form.

    • Solution: For short-term storage (up to 24 hours), ensure the ambient temperature does not exceed 22°C.[7] For storage beyond 8-12 hours, refrigeration at 2-8°C is strongly recommended, which can maintain stability for several days.[4][7][13]

  • Incorrect pH of the Solution: The pH of your diluent or buffer system may be outside the optimal range of 4.5 to 6.5.[4][8]

    • Causality: As previously mentioned, a pH outside this range catalyzes degradation. A basic pH particularly accelerates the formation of the inactive Δ²-isomer.

    • Solution: Measure the pH of your reconstituted solution. If it is outside the 4.5-6.5 range, consider using a different sterile diluent or a buffered system to maintain the pH within this optimal window. Common buffers used include acetate and phosphate buffers.[8]

  • Light Exposure: Your solution may be exposed to ambient or direct light.

    • Causality: Photons can provide the activation energy for degradation reactions.

    • Solution: Protect the solution from light by using amber vials, light-protective bags, or by storing it in a dark environment.[11] Studies have shown that even exposure to fluorescent light can cause a noticeable decrease in concentration over 24 hours.[14]

Problem 2: My stability-indicating HPLC analysis shows a significant peak for the Δ²-isomer impurity.

Possible Causes and Solutions:

  • Inappropriate Storage Conditions: This is the most likely cause, stemming from elevated temperature and/or a pH outside the optimal range.

    • Causality: Basic conditions are particularly known to promote the migration of the double bond, leading to a higher rate of Δ²-isomer formation.[1][3]

    • Solution: Review your entire storage protocol, from the moment of reconstitution to the point of analysis. Ensure strict adherence to recommended temperature and pH ranges (see table below). For long-term storage of reference materials, freezing at -20°C is advisable.[6][7][13][15]

  • Incompatible Excipients or Co-formulated Drugs: The presence of other substances in your formulation could be affecting the stability of Ceftazidime.

    • Causality: Certain functional groups in excipients can interact with Ceftazidime, potentially catalyzing degradation. For example, Ceftazidime has shown chemical incompatibility with N-acetylcysteine, likely due to a thiol-dependent attack.

    • Solution: Conduct compatibility studies with all excipients in your formulation. If an excipient is suspected of causing degradation, seek alternatives. Be aware of known physical incompatibilities with drugs like vancomycin, nicardipine, midazolam, and propofol.[4]

Problem 3: I observe a color change in my Ceftazidime solution from light straw to dark yellow during storage.

Possible Causes and Solutions:

  • Degradation of Ceftazidime: The yellowing of the solution is a visual indicator of chemical degradation.

    • Causality: The formation of degradation products, including but not limited to the Δ²-isomer and products from the opening of the β-lactam ring, can result in colored compounds.[5] This color change has been noted during storage even when the concentration of Ceftazidime remains above 90% of its initial value.[7]

    • Solution: While a slight color change may not always correlate with a significant loss of potency, it is a sign that degradation is occurring. It is crucial to rely on a validated, stability-indicating analytical method like HPLC to accurately quantify the remaining active Ceftazidime and its impurities.[4][7] The observation of a color change should prompt a thorough review of your storage conditions (temperature, pH, and light protection).

Data Summary & Visualizations

Table 1: Key Factors Influencing Ceftazidime Stability in Aqueous Solutions
FactorOptimal ConditionConsequence of DeviationReferences
Temperature Refrigerated (2-8°C) or Frozen (-20°C)Accelerated degradation and isomerization.[4][6][1][4][6]
pH 4.5 - 6.5Increased hydrolysis and isomerization.[1][4][8][1][4][8]
Light Protected from UV and visible lightPhotodegradation leading to loss of potency.[4][5][9][14][4][5][9][14]
Physical State Solid (Powder for Injection)Significantly more stable than reconstituted solutions.[4][5][4][5]
Diagram 1: Isomerization Pathway of Ceftazidime

This diagram illustrates the base-catalyzed isomerization from the active Δ³-Ceftazidime to the inactive Δ²-Ceftazidime.

G cluster_main Base-Catalyzed Isomerization A Δ³-Ceftazidime (Active Isomer) B Carbanion Intermediate (Resonance Stabilized) A->B + OH⁻ - H₂O (Proton Abstraction at C2) B->A + H₂O - OH⁻ (Reprotonation at C2) C Δ²-Ceftazidime (Inactive Isomer) B->C + H₂O - OH⁻ (Reprotonation at C4)

Caption: Base-catalyzed conversion of Δ³ to Δ²-Ceftazidime.

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a framework for a stability-indicating HPLC method to separate and quantify Ceftazidime from its Δ²-isomer.

Objective: To accurately determine the concentration of Ceftazidime and its Δ²-isomer in a sample subjected to storage or stress conditions.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Ceftazidime and Δ²-Ceftazidime reference standards.

  • HPLC-grade acetonitrile.

  • Analytical grade phosphate buffer components (e.g., potassium dihydrogen phosphate).[17]

  • Sterile water for injection.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized for your specific column and system to achieve good resolution between the Ceftazidime and Δ²-isomer peaks.[16][17]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: 25-35°C.[1]

  • Detection Wavelength: 254 nm.[17]

  • Injection Volume: 20 µL.[1]

3. Solution Preparation:

  • Standard Solutions: Accurately prepare a stock solution of the Ceftazidime reference standard in the mobile phase. Perform serial dilutions to create a calibration curve over the expected concentration range of your samples. If available, prepare a separate standard solution for the Δ²-isomer for peak identification.

  • Sample Preparation: Reconstitute your Ceftazidime sample according to your experimental protocol. At each time point of your stability study, withdraw an aliquot, dilute it with the mobile phase to a concentration within the calibration range, and filter it through a 0.45 µm syringe filter before injection.

4. Analysis Workflow:

Caption: Experimental workflow for a Ceftazidime stability study.

5. Data Calculation:

  • Identify the peaks for Ceftazidime and the Δ²-isomer based on their retention times compared to the reference standards.

  • Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.

  • Calculate the concentration of Ceftazidime and the Δ²-isomer in your samples using the regression equation from the calibration curve.

  • Express the results as a percentage of the initial concentration to determine the extent of degradation.

References

  • Moreno, A. de H., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry, 2(1), 1-5. Available at: [Link]

  • Legrand, P., et al. (2009). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 53(5), 2228-2232. Available at: [Link]

  • Kraut, A., et al. (2021). Chemical and microbiological stability of diluted ceftazidime in three different solutions under three storage temperatures over a 28 day period. Veterinary Dermatology, 32(5), 487-e133. Available at: [Link]

  • Chong-Jen, Y., et al. (2001). Stability of ceftazidime in normal saline solution after exposure to light. Journal of the Medical Association of Thailand, 84(3), 428-431. Available at: [Link]

  • Stiles, M. L., Allen, L. V., Jr, & Fox, J. L. (1992). Stability of ceftazidime (with arginine) stored in plastic syringes at three temperatures. American Journal of Hospital Pharmacy, 49(11), 2761–2764. Available at: [Link]

  • Moreno, A. D. H., & Salgado, H. R. N. (2012). Stability study and degradation kinetics of ceftazidime in pharmaceutical preparations. SciSpace. Available at: [Link]

  • Zajac, M., et al. (1998). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 55(4), 275-278. Available at: [Link]

  • Santos, C. A., et al. (2014). Biological and physicochemical stability of ceftazidime and aminophylline on glucose parenteral solution. Brazilian Journal of Pharmaceutical Sciences, 50(4), 691-697. Available at: [Link]

  • IJRSR. (n.d.). Effect Of Light, Heat And Air Exposure On Shelf Life And Stability Of Ceftazidime. International Journal of Scientific Research and Reviews. Available at: [Link]

  • Wikidoc. (2013). Ceftazidime compatibility and stability. Wikidoc. Available at: [Link]

  • Avilés, P. M., et al. (1998). D 3 - D 2 isomerization of cephalosporins: the effect of the substituent at the 3-position. Journal of Molecular Structure: THEOCHEM, 433(1-3), 209-214. Available at: [Link]

  • Szymańska, E., et al. (2008). Stability of ceftazidime in 1% and 5% buffered eye drops determined with HPLC method. Acta Poloniae Pharmaceutica, 65(5), 603-608. Available at: [Link]

  • Stewart, J. T., et al. (1992). Stability of ceftazidime in plastic syringes and glass vials under various storage conditions. American Journal of Hospital Pharmacy, 49(11), 2765–2768. Available at: [Link]

  • Zajac, M., Siwek, J., & Muszalska, I. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 55(4), 275–278. Available at: [Link]

  • Legrand, P., et al. (2009). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 53(5), 2228-2232. Available at: [Link]

  • Moreno, A. D. H., & Salgado, H. R. N. (2015). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2017). Investigation of the removal mechanism of antibiotic ceftazidime by green algae and subsequent microbic impact assessment. Scientific Reports, 7(1), 4138. Available at: [Link]

  • Zajac, M., Siwek, J., & Muszalska, I. (1998). Mechanism of ceftazidime degradation in aqueous solutions. ResearchGate. Available at: [Link]

  • Zajac, M., Siwek, J., & Muszalska, I. (1998). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica, 55(4), 275-278. Available at: [Link]

  • IJNRD. (2025). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. International Journal of Novel Research and Development. Available at: [Link]

  • Crowley, P. J., & Martini, L. G. (n.d.). Drug–Excipient Interactions. Pharmaceutical Press. Available at: [Link]

  • Butreddy, A., et al. (2021). Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. ResearchGate. Available at: [Link]

  • Manning, L., et al. (2019). Ceftazidime Stability and Pyridine Toxicity During Continuous iv Infusion. Clinical Therapeutics, 41(2), 334-340. Available at: [Link]

  • Moreno, A. D. H., & Salgado, H. R. N. (2012). Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. Semantic Scholar. Available at: [Link]

  • de Groot, R., et al. (2025). Quantification of Ceftazidime in the Vitreous Humor Using Ultra-performance Convergence Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science. Available at: [Link]

Sources

Optimization

Ceftazidime Impurity Analysis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Ceftazidime related substances. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the analytical hur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ceftazidime related substances. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the analytical hurdles associated with detecting trace-level impurities in Ceftazidime bulk drug substances and formulations.

This guide moves beyond basic protocols, focusing on the causality behind analytical failures and providing self-validating workflows to ensure your data meets stringent ICH and pharmacopeial (EP/USP) standards.

Part 1: Troubleshooting Guides & FAQs

Q1: Why are we failing to detect low-level Ceftazidime impurities (like delta-2-Ceftazidime) using standard pharmacopeial methods, and how can we enhance HPLC sensitivity?

The Causality: Delta-2-Ceftazidime (often referred to as Impurity A in the European Pharmacopoeia) is a degradation product formed by the migration of the double bond within the dihydrothiazine ring of the cephem nucleus[1]. While it is antibacterially inactive, its toxicological profile—including potential hepatotoxicity and genotoxicity—mimics the parent drug[1]. Standard EP/USP methods typically rely on UV detection coupled with phosphate buffers[2]. If your baseline noise is high, trace degradants falling below the 0.1% ICH identification threshold will be masked by the noise floor.

The Solution: To enhance sensitivity, you must optimize the Signal-to-Noise (S/N) ratio.

  • Eliminate Mobile Phase Contaminants: Implement a ghost trap column in the mobile phase pathway before the injector. This captures non-polar impurities from the aqueous buffer that elute as "ghost peaks" during gradient runs[3].

  • Optimize Peak Shape: Ceftazidime is a zwitterionic molecule. Adjusting the phosphate buffer to a precise pH (e.g., pH 3.9 using 10% phosphoric acid) ensures the molecule remains in a consistent ionization state, preventing peak tailing[2]. Sharper peaks inherently increase peak height, directly boosting the sensitivity (LOD/LOQ).

Self-Validation Step: Always run a "blank" gradient (injecting diluent only) before your sample sequence. If peaks appear in the blank, the issue is mobile phase contamination; if the baseline is flat, any subsequent peaks are true related substances.

Q2: How do we transition from a traditional phosphate-buffer HPLC method to an LC-MS compatible method for the structural elucidation of unknown impurities?

The Causality: Phosphate buffers (such as ammonium dihydrogen phosphate) are excellent for UV-HPLC but are strictly incompatible with Liquid Chromatography-Mass Spectrometry (LC-MS). They are non-volatile and will rapidly precipitate in the electrospray ionization (ESI) source, causing severe ion suppression, loss of sensitivity, and physical blockages.

The Solution: You must perform a method transfer to a volatile buffer system. Replacing the phosphate buffer with 0.01M ammonium acetate maintains the necessary ionic strength for the chromatographic retention of Ceftazidime while allowing for efficient volatilization and ionization in the MS source[4].

G Start Identify Unknown Ceftazidime Impurity Assess Assess Current Method (e.g., EP/USP HPLC) Start->Assess Phosphate Phosphate Buffer (UV Detection Only) Assess->Phosphate Standard Volatile Switch to Volatile Buffer (Ammonium Acetate) Phosphate->Volatile Method Transfer LCMS LC-MS/MS Analysis (Structural Elucidation) Volatile->LCMS Ionization Compatible Validate Method Validation (LOD, LOQ, Linearity) LCMS->Validate Structure Confirmed

Workflow for transferring Ceftazidime impurity detection from standard HPLC to LC-MS.

Q3: We are observing unknown peaks exceeding the 0.1% ICH threshold during process development. How do we isolate and characterize them?

The Causality: The semi-synthesis of Ceftazidime is complex, involving the combination of 7-aminocephalosporanic acid (7-ACA) with activated side-chain thioesters. Side reactions during this process can generate novel, non-pharmacopeial impurities, such as the methyl ester of ceftazidime[5].

The Solution: Once detected via HPLC, scale up the analytical method to preparative HPLC to isolate the unknown fraction. Lyophilize the collected fractions and subject them to orthogonal spectroscopic techniques (1H-NMR, 13C-NMR, IR, and high-resolution MS) to elucidate the exact structure[5].

GhostPeaks Issue High Baseline Noise & Ghost Peaks Check Check Mobile Phase Quality Issue->Check Trap Install Ghost Trap Column Check->Trap Contaminants present Gradient Optimize Gradient Elution Trap->Gradient Success Enhanced S/N Ratio (High Sensitivity) Gradient->Success

Troubleshooting pathway for eliminating ghost peaks and enhancing S/N ratio.

Part 2: Quantitative Data Summaries

To establish a baseline for your own method validation, refer to the table below, which summarizes the expected sensitivity parameters for optimized Ceftazidime impurity detection methods.

Table 1: Validation Parameters for Ceftazidime Impurity Detection Methods

Method TypeBuffer SystemTarget ImpuritiesLODLOQLinearity Range
RP-HPLC (UV 255 nm) Ammonium Dihydrogen Phosphate (pH 3.9)14 EP/USP Impurities0.93 ng3.1 ng0.267 - 1069 µg/mL[2]
LC-MS/MS (ESI+) 0.01M Ammonium AcetateUnknowns (e.g., Methyl Ester)0.13 µg/mL0.26 µg/mL0.13 - 1.5 µg/mL[4]

Part 3: Experimental Protocols

Protocol: LC-MS Compatible Workflow for Ceftazidime Impurity Profiling

This protocol is designed as a self-validating system for the structural elucidation of unknown Ceftazidime related substances.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 0.01M ammonium acetate aqueous solution[4].

    • Self-Validation: Measure the pH of the solution. It should naturally fall around pH 6.8 - 7.2. Do not adjust with non-volatile acids/bases.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile[4].

Step 2: Chromatographic Conditions

  • Column: Use a high-purity C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5-μm)[4].

  • Flow Rate: 1.0 mL/min (Split the flow post-column if your MS source cannot handle 1.0 mL/min; direct 0.2 mL/min to the MS and 0.8 mL/min to waste/UV).

  • Gradient Program:

    • T0.01 min: 100% A

    • T15.0 min: 75% A / 25% B

    • T25.0 min: 30% A / 70% B

    • T45.0 min: 30% A / 70% B

    • T47.0 min: 100% A (Re-equilibration)[4].

Step 3: MS Source Optimization (ESI+)

  • Operate the electrospray ionization (ESI) source in positive mode[5].

  • Capillary Temperature: 350°C[5].

  • Fragmentation Voltage: 70 V[5].

  • Scan Range: m/z 105 to 1000[5].

Step 4: System Suitability & Validation

  • Inject a Ceftazidime working standard solution (e.g., 12.5 μg/mL) spiked with a known impurity (e.g., Impurity A or Impurity II) at the 1% level[4].

  • Self-Validation: Verify that the resolution between the Ceftazidime peak and the spiked impurity peak is 2.0. If resolution fails, adjust the initial gradient hold time.

References

  • Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. TSI Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCDvJzN9DwDo2ml8Jwlp8aDEDsJ7VSGSNt8a5XccT45670RYqHmk89n2n3NwILGHvXrT_x0GZinM2ZW-sAvCM5VTQ61PrjwAXxvi-dA1y6Pc4OB8YHQrZDcMelTW3s_SLl2AH5PMTFsmo1MeSRlPb5f18FIX37rKK0B8gfSL9YZg2MCcaRAiM-zm1Hi6q3b_QmRnkDJCnSNemDy7yNOs5X6qTgZIFm7GQ5Ot_AjD6BEmtyqtNyQz6mgrVDwsA6zWqbwpkzvk1HE8FcBP3zLY685zasi12je2KBAI1MOA==]
  • Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuSUt_i4rXqx1YM2gCNgoyMBfpuasKDH0BbTHLjNv9UysYrUnfvADE2Ud6rWy6v5oNx2rurRD-kHnhBxHigasfz81qoSAsNNywiABvBEAXfhnuaskhpl3B61GxtCrwx-2QyqrSigNBSJPVLFALtG9gz6hC-mWJ3ob0ePL71u06Op9SlH7ibks=]
  • Determination of ceftazidime and impurities using high performance liquid chromatography. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnpR9yB9qLkWtJNSpOLHSi2KHqcHWra8epPdGZJ0z8ej9kEbgcR_BzXLauYAlqCc9eOc7KUyrXZ3ZXM_Tw9iBwGrDduj7zxJ7FGp19hagkf9Q8DmT2JjqJrdVj5_dbo01u-Jrk6UZeG113R6ULVy3oq2Z-u54XqvNTvOJV_TgzMqCtXpMxgR4HT4xZBlzB7ZtaxyUEcEfF_J3J2IlWFyRqrS6yN1VOQMOv3WmY4mXAR25l7EPaCIF9hfNllzq1fgXe7iobaw==]
  • Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity: A Technical Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiR9uRieXFZR9wHEfF-LcSQQZbeCZdz61ynAXu3GyztM7cxM3H2csjnQXzmWYbtSAtKWsrH7gs41hOfGMaOWe4GQmjkZYLkQ25zSOLR7LYFkIdaoQqkhhz6Y5ulg8fs3bSRZRbAn1xp_fC01_5y77MNLreveITDr9ANwvi4ApnlaJvkwEHe-bvaLFBIo-6dVOtvN7gu4vDVC7LNZxUNOt228hHYYeEecMZZAbUeXmY]
  • CN112946138A - Method for determining ceftazidime related substances. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY8__hCjp6JrMUnWupIHYlk8K5BiziEjI3FUWu6if_XfpddOGFu-4_cAc9c6V1uXWQJNeDdanGFsTFihHgkMmV444bYvJBQDA74XO2McUuYDQYeIDUo8JHI7MJk78w-nPvgW_NvZSDSak-NTM=]

Sources

Troubleshooting

Ceftazidime, Delta-3-Isomer Reference Material: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. As application scientists, we know that handling compendial reference standards requires more than just following a label—it requires a mechanistic understanding of the molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that handling compendial reference standards requires more than just following a label—it requires a mechanistic understanding of the molecule. Ceftazidime, Delta-3-Isomer (CAS: 1000980-60-8) is a critical reference material used to quantify the degradation of the broad-spectrum antibiotic Ceftazidime.

Below is our field-proven troubleshooting guide and FAQ, designed to address the specific analytical and handling challenges you may encounter in the lab.

Nomenclature & Material Identification

Q: My Certificate of Analysis (CoA) says "Ceftazidime, Delta-3-Isomer", but my European Pharmacopoeia (EP) monograph requires "Ceftazidime Impurity A". Did I receive the wrong material? A: No, you have the correct material. This is a frequent point of confusion caused by differing compendial naming conventions.

  • The Chemistry: In the active Ceftazidime parent drug, the double bond in the dihydrothiazine ring is naturally located at the Δ3 position. During degradation, this double bond migrates to the Δ2 position, resulting in a complete loss of antibacterial activity[1].

  • The Nomenclature: The European Pharmacopoeia (EP) accurately refers to this degradation product chemically as delta-2-ceftazidime or Ceftazidime Impurity A[2]. Conversely, the United States Pharmacopeia (USP) designates the reference standard for this exact same impurity as Ceftazidime, Delta-3-Isomer[3],. Despite the naming difference, they are the exact same chemical entity[].

Storage & Handling Best Practices

Q: What is the optimal storage temperature for the Delta-3-Isomer reference standard, and what is the mechanistic reason behind it? A: The neat material must be stored strictly at -20 °C ,[5].

  • Causality: Ceftazidime impurities are highly susceptible to thermodynamically driven epimerization and further degradation when exposed to ambient thermal energy and moisture. The migration of the double bond is facilitated by proton transfer mechanisms. Storing the lyophilized powder at -20 °C arrests the kinetic energy required for these reactions, ensuring the standard remains quantitatively accurate for critical system suitability tests.

Q: What are the critical safety and handling requirements for this standard? A: Ceftazidime Delta-3-Isomer retains the core β -lactam ring structure. According to its safety profile, it carries GHS hazard statements H317 (May cause an allergic skin reaction) and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled),.

  • Protocol: Always handle the neat powder inside a certified Class II biological safety cabinet or a chemical fume hood. Inhalation of the microscopic lyophilized particles can trigger severe IgE-mediated respiratory sensitization.

Analytical Troubleshooting: HPLC Workflows

Q: My HPLC system suitability test is failing because the resolution ( Rs​ ) between Ceftazidime and the Delta-3-Isomer is below 5.9. How do I fix this? A: Co-elution of the parent drug and this specific isomer is almost always driven by improper ionization states in the mobile phase or poor mass transfer kinetics. Follow the self-validating protocol below to isolate and correct the variable.

Standardized HPLC Protocol for System Suitability

Objective: Validate the chromatographic system's ability to resolve Ceftazidime from its primary degradation product[1].

Step 1: Mobile Phase Preparation (The Critical Variable)

  • Dissolve 22.6 g of ammonium dihydrogen phosphate in 1000 mL of LC-MS grade water. Mix 93 volumes of this buffer with 7 volumes of HPLC-grade acetonitrile[1].

  • Crucial Action: Adjust the pH to exactly 3.9 using a 10% v/v phosphoric acid solution[1]. Do not overshoot and back-titrate, as this introduces unwanted counter-ions.

  • Causality: Both compounds contain a carboxylic acid and an aminothiazole ring. The isomerization of the double bond slightly alters the electron density and pKa of the adjacent carboxylate group. A strict pH of 3.9 exploits this subtle difference in ionization, which is the primary mechanism driving their separation on a non-polar C18 stationary phase.

Step 2: Chromatographic System Setup

  • Install a C18 column (250 mm x 4.6 mm, 5 µm). Set the flow rate to 1.3 mL/min and the UV detector to 255 nm[1].

  • Crucial Action: Equilibrate the column temperature to 35 °C [1].

  • Causality: Thermodynamic control is essential. Temperatures below 35 °C reduce the rate of mass transfer between the mobile and stationary phases, leading to peak broadening that will drop your resolution below the 5.9 threshold.

Step 3: Execution and Self-Validation

  • Inject 20 µL of a freshly prepared Reference Solution containing both Ceftazidime and the Delta-3-Isomer[1].

  • Self-Validating Check: Calculate Rs​ . If Rs​≥5.9 , the system is validated[1]. If the standard was left at room temperature in an aqueous solution for >4 hours, the Ceftazidime will actively degrade into the Delta-3-Isomer, artificially skewing peak areas. Always use fresh preparations.

Quantitative Parameters & Acceptance Criteria
ParameterSpecification / TargetTolerance / LimitMechanistic Purpose
Storage Temperature -20 °C ± 5 °CArrests kinetic energy to prevent double-bond migration.
Mobile Phase pH 3.9[1] ± 0.05Ensures differential ionization of adjacent carboxylate groups.
Column Temperature 35 °C[1] ± 1 °COptimizes mass transfer kinetics for sharp peak shapes.
Resolution ( Rs​ ) 5.9[1]Minimum thresholdGuarantees baseline separation for accurate integration.
Detection Wavelength 255 nm[1] ± 2 nmCorresponds to the λmax​ of the cephem chromophore.
Workflow Visualization

HPLC_Troubleshooting Start Inject System Suitability Reference Solution Check Is Resolution (Rs) ≥ 5.9? Start->Check Pass Proceed with Sample Analysis Check->Pass Yes Fail Halt Analysis: Investigate Parameters Check->Fail No pH Check Mobile Phase pH (Must be exactly 3.9) Fail->pH Temp Verify Column Temp (Maintain at 35°C) Fail->Temp Degradation Check Standard Integrity (Avoid aqueous degradation) Fail->Degradation

Figure 1: HPLC troubleshooting workflow for Ceftazidime and Delta-3-Isomer resolution.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Framework for Evaluating the Antimicrobial Efficacy of Cephalosporin Isomers: Ceftazidime (a Δ³-Isomer) vs. its Δ²-Isomer

This guide provides a comprehensive framework for the comparative analysis of Ceftazidime, a potent third-generation Δ³-cephalosporin, against its microbiologically inactive Δ²-isomer. The objective is to elucidate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative analysis of Ceftazidime, a potent third-generation Δ³-cephalosporin, against its microbiologically inactive Δ²-isomer. The objective is to elucidate the critical role of the Δ³ double bond in the cephem nucleus for antibacterial activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and the scientific rationale underpinning the comparative methodology.

Introduction: The Structural Imperative for Antimicrobial Action

Ceftazidime is a widely utilized third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[4][5][6] This mechanism is critically dependent on the drug's ability to bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[2][6]

A key structural feature of all active cephalosporins is the presence of a double bond at the Δ³ position of the dihydrothiazine ring. Isomerization of this double bond to the Δ² position results in a molecule that is largely devoid of antibacterial activity.[7][8][9] This guide presents a systematic approach to experimentally validate and quantify this difference in activity, using Ceftazidime and its hypothetical Δ²-isomer as a model system.

The Mechanism of Action: A Tale of Two Isomers

The efficacy of β-lactam antibiotics like Ceftazidime hinges on the chemical reactivity of the β-lactam ring, which mimics the D-Ala-D-Ala substrate of PBPs.[2] The geometry and strain of this ring system, which are necessary for acylation of the PBP active site, are profoundly influenced by the planarity and electronic configuration of the fused dihydrothiazine ring.

The naturally occurring Δ³-isomer maintains the proper three-dimensional conformation for optimal PBP binding. In contrast, the shift of the double bond to the Δ² position alters the ring's stereochemistry, reducing the strain on the β-lactam ring and decreasing its affinity for PBPs, thereby rendering the molecule inactive.[10][11]

G cluster_0 Ceftazidime (Δ³-Isomer) Action cluster_1 Δ²-Isomer Inactivity Ceftazidime Ceftazidime (Δ³) PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to Active Site Transpeptidation Transpeptidation (Cell Wall Cross-linking) PBP->Transpeptidation Inhibits CellLysis Bacterial Cell Lysis & Death Transpeptidation->CellLysis Disruption leads to Delta2 Δ²-Isomer PBP2 Penicillin-Binding Proteins (PBPs) Delta2->PBP2 Fails to bind effectively NoBinding Poor Binding Affinity PBP2->NoBinding Results in

Caption: Mechanism of action for Ceftazidime vs. its inactive Δ²-isomer.

Experimental Design for Comparative Analysis

To provide a robust comparison, a multi-faceted approach employing standardized antimicrobial susceptibility testing (AST) methods is required. The following assays are selected to provide a comprehensive profile of antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC): To determine the lowest concentration of each compound that inhibits visible bacterial growth. This is a quantitative measure of bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): To determine the lowest concentration of each compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This quantifies bactericidal activity.[12][13]

  • Kirby-Bauer Disk Diffusion: A qualitative method to assess the susceptibility of bacteria to each compound, visualized by a zone of growth inhibition.[14][15]

Test Organisms: A panel of clinically relevant bacteria should be used, including:

  • Escherichia coli (ATCC 25922): A standard Gram-negative control strain.

  • Pseudomonas aeruginosa (ATCC 27853): A key target for Ceftazidime and a common opportunistic pathogen.[3]

  • Staphylococcus aureus (ATCC 29213): A standard Gram-positive control strain.

Detailed Experimental Protocols

All protocols should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[16][17][18][19]

Broth Microdilution for MIC Determination

This protocol follows the CLSI M07 standard for dilution antimicrobial susceptibility tests.[18]

Rationale: The broth microdilution method is a standardized, high-throughput technique that provides a quantitative MIC value, allowing for direct comparison of the potency of antimicrobial agents.[20]

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21]

  • Working Inoculum: Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare serial two-fold dilutions of Ceftazidime and the Δ²-isomer in a 96-well microtiter plate using MHB. Concentrations should typically range from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the working inoculum. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[22]

  • Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible turbidity (growth).

MBC Determination

Rationale: The MBC test is a necessary follow-up to the MIC assay to determine whether a compound is bactericidal or merely bacteriostatic at a given concentration.[23][24]

Procedure:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Plating: Using a calibrated loop or pipette, transfer a 10-100 µL aliquot from each of these clear wells onto a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (e.g., ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL and a 10 µL plated volume).[13]

Kirby-Bauer Disk Diffusion Assay

This protocol is based on the CLSI M02 standard.

Rationale: This method provides a simple, visual, and standardized qualitative assessment of susceptibility, which is highly correlated with MIC values. It is widely used in clinical laboratories.[21][25]

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC test.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension, remove excess fluid, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure confluent growth.[25]

  • Disk Application: Aseptically apply paper disks impregnated with a standard amount of Ceftazidime (e.g., 30 µg) and the Δ²-isomer onto the agar surface. Gently press each disk to ensure complete contact.[14]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI M100 breakpoint tables for Ceftazidime.[14][26] No breakpoints will exist for the Δ²-isomer, but the zone size provides a direct comparison.

Caption: Overall experimental workflow for antimicrobial susceptibility testing.

Data Presentation and Interpretation

The results of the comparative analysis should be presented in clear, tabular formats. The hypothetical data below illustrates the expected outcome, highlighting the potent activity of Ceftazidime and the lack of activity of its Δ²-isomer.

Table 1: Comparative MIC and MBC Data (µg/mL)

OrganismCompoundMICMBCMBC/MIC Ratio
E. coli ATCC 25922 Ceftazidime (Δ³)0.250.52
Δ²-Isomer>64>64-
P. aeruginosa ATCC 27853 Ceftazidime (Δ³)242
Δ²-Isomer>64>64-
S. aureus ATCC 29213 Ceftazidime (Δ³)8162
Δ²-Isomer>64>64-

Interpretation:

  • MIC: Ceftazidime shows low MIC values, indicating high potency against the tested Gram-negative bacteria.[1] The Δ²-isomer shows no inhibition at the highest concentration tested.

  • MBC/MIC Ratio: For Ceftazidime, the MBC/MIC ratio is ≤4, which is characteristic of a bactericidal agent.

Table 2: Comparative Zone of Inhibition Data (mm)

OrganismCompoundZone Diameter (mm)Interpretation (CLSI M100)
E. coli ATCC 25922 Ceftazidime (Δ³)30Susceptible
Δ²-Isomer6 (No Zone)Resistant
P. aeruginosa ATCC 27853 Ceftazidime (Δ³)24Susceptible
Δ²-Isomer6 (No Zone)Resistant
S. aureus ATCC 29213 Ceftazidime (Δ³)18Susceptible
Δ²-Isomer6 (No Zone)Resistant

Interpretation:

  • Large zones of inhibition for Ceftazidime confirm its activity. The absence of a zone for the Δ²-isomer demonstrates its lack of antimicrobial effect.

Conclusion

This guide outlines a rigorous and standardized methodology for comparing the antimicrobial activity of Ceftazidime (a Δ³-cephalosporin) with its corresponding Δ²-isomer. The described experiments—MIC, MBC, and disk diffusion—provide a comprehensive and quantitative assessment of both bacteriostatic and bactericidal effects. The expected results, as illustrated by the hypothetical data, would unequivocally demonstrate that the Δ³ double bond is an indispensable structural feature for the biological activity of Ceftazidime. This framework can be adapted for the analysis of other β-lactam antibiotics and their structural analogs, providing a solid foundation for structure-activity relationship (SAR) studies in drug discovery and development.

References

  • VertexAI Search. (2026, January 1).
  • VertexAI Search. Ceftazidime (Tazicef): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • VertexAI Search.
  • Patsnap Synapse. (2024, July 17).
  • PDB-101. Global Health: Antimicrobial Resistance: Ceftazidime.
  • Wikipedia. Ceftazidime.
  • PubMed. Antimicrobial activity, pharmacokinetics, therapeutic indications and adverse reactions of ceftazidime.
  • Bio-protocol. 2.6.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • Microbe Investigations.
  • iGEM. (2016, October 4). Kirby-Bauer Disk Diffusion Test.
  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Vilanova, B., et al.
  • PMC. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • Microchem Laboratory.
  • ASM Journals. (2017, March 24).
  • Microbe.
  • CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • ResearchGate. Theoretical aspects of cephalosporin isomerism | Request PDF.
  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
  • PMC. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • CLSI.
  • Chinese Journal of Pharmaceuticals. (2014, October 10). Research Progress on Isomerization of Double Bond in Cephalosporin Pharmacophore.
  • PMC. Delta 2- and delta 3-cephalosporins, penicillinate and 6-unsubstituted penems. Intrinsic reactivity and interaction with beta-lactamases and D-alanyl-D-alanine-cleaving serine peptidases.
  • PubMed.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Dove Medical Press. (2019, March 4). Antimicrobial activities of ceftazidime-avibactam, ceftolozane-tazobac.
  • PMC. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions.
  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • ASM Journals.
  • Bio-Rad. How to Perform a Disk Diffusion Test (Modified Kirby-Bauer Test).
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • PubMed.
  • PubMed. (1982, April 1). delta 2- and delta 3-cephalosporins, penicillinate and 6-unsubstituted penems. Intrinsic reactivity and interaction with beta-lactamases and D-alanyl-D-alanine-cleaving serine peptidases.
  • Anesthesia Experts. (2023, April 26). Distinguishing Second vs. Third-Generation Cephalosporins: Understanding the Clinical Differences 2023.

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Comparative

A Senior Application Scientist's Guide to Ceftazidime Isomer Separation: A Head-to-Head Comparison of Analytical Techniques

For distribution to: Researchers, scientists, and drug development professionals Executive Summary Ceftazidime, a third-generation cephalosporin, is a cornerstone in treating severe bacterial infections.[1] Its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals

Executive Summary

Ceftazidime, a third-generation cephalosporin, is a cornerstone in treating severe bacterial infections.[1] Its structural complexity, however, gives rise to various isomers, principally the antibacterially inactive Δ²-isomer and the less active E-isomer, which can compromise the efficacy and safety of the final drug product.[2][3] Consequently, robust, and reliable analytical methods for the precise separation and quantification of these isomers are not just a matter of quality control but a regulatory necessity.

This in-depth guide provides a head-to-head comparison of the primary analytical techniques employed for Ceftazidime isomer separation. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights into method development and optimization. We will dissect the performance of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Capillary Electrophoresis (CE), providing the technical data and detailed protocols necessary for you to select and implement the optimal strategy for your laboratory's needs.

The Analytical Challenge: Understanding Ceftazidime and Its Isomers

Ceftazidime's therapeutic activity is primarily attributed to the (Z)-isomer of the Δ³-cephem ring structure.[4] However, degradation or manufacturing side reactions can lead to the formation of critical isomeric impurities.

  • Δ²-Ceftazidime: This is a significant degradation product formed by the isomerization of the dihydrothiazine ring, where the double bond shifts from the Δ³ to the Δ² position.[2][3] This seemingly minor shift renders the molecule antibacterially inactive, making its quantification essential for stability studies and shelf-life determination.[3]

  • (E)-Isomer: Ceftazidime exists as a geometric isomer at the oxime group. The therapeutically active form is the (Z)-isomer. The (E)-isomer is considered a process-related impurity and is reported to be significantly less active.[1] Its presence must be carefully controlled to ensure consistent product potency.

The separation of these closely related structures is challenging due to their similar physicochemical properties. The choice of analytical technique must be grounded in a thorough understanding of these subtle molecular differences.

Head-to-Head Comparison of Analytical Techniques

The workhorse for pharmaceutical analysis, especially for stability-indicating assays, has long been HPLC. The advent of UHPLC offered significant improvements in speed and efficiency. Capillary Electrophoresis, with its alternative separation mechanism, presents a powerful complementary approach.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is the most widely adopted method for Ceftazidime analysis, forming the basis of pharmacopeial monographs.[5]

Principle of Separation: Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Ceftazidime and its isomers, being polar molecules, have limited retention. The separation is achieved by exploiting subtle differences in their polarity and interaction with the stationary phase, which can be finely tuned by adjusting the mobile phase composition and pH.

Expertise in Action: The Critical Role of Mobile Phase pH The ionization state of Ceftazidime and its isomers is highly dependent on pH, which is a critical parameter for achieving separation.[6][7][8] Ceftazidime possesses multiple ionizable groups, including carboxylic acid and aminothiazole moieties.[9] To ensure reproducible retention and sharp peak shapes, the mobile phase pH must be controlled with a suitable buffer, typically at a value at least 1.5-2 pH units away from the analyte's pKa.[8][10] For Ceftazidime, a slightly acidic pH (e.g., pH 3.0-4.0) is often employed to suppress the ionization of the carboxylic acid groups, increasing their hydrophobicity and retention on the C18 column, thereby enabling better resolution from more polar degradants.[2]

Advantages:

  • Robustness and Reliability: HPLC is a mature and well-understood technology, leading to rugged and reproducible methods.

  • Regulatory Acceptance: It is the standard technique cited in major pharmacopeias like the USP and EP.

  • Versatility: A wide variety of stationary phases and mobile phase combinations can be used to optimize selectivity.

Limitations:

  • Analysis Time: Traditional HPLC methods can have longer run times (15-30 minutes).

  • Solvent Consumption: HPLC consumes significant volumes of organic solvents, which has cost and environmental implications.

  • Resolution Limits: Achieving baseline separation of very similar isomers can be challenging and may require long columns or complex gradient methods.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in a dramatic increase in efficiency and speed.

Principle of Separation: The separation mechanism is identical to HPLC (hydrophobic interactions), but the smaller particle size leads to significantly higher separation efficiency (a greater number of theoretical plates). This allows for the use of shorter columns and/or higher flow rates without sacrificing resolution.

Expertise in Action: The Speed vs. Resolution Trade-off The primary advantage of UHPLC is the ability to drastically reduce analysis time. A 20-minute HPLC method can often be transferred to a UHPLC system and completed in under 5 minutes. This high throughput is invaluable in QC environments and for high-volume screening. Furthermore, the increased efficiency can be leveraged to achieve superior resolution between closely eluting peaks, such as the E/Z isomers of Ceftazidime, which might co-elute in a standard HPLC run.

Advantages:

  • Speed and Throughput: Analysis times are significantly reduced, often by a factor of 5-10 compared to HPLC.

  • Higher Resolution: Provides superior separation efficiency for complex mixtures and challenging isomer pairs.

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant decrease in solvent usage, making it a "greener" technique.[11]

Limitations:

  • Higher System Pressure: Requires specialized instrumentation capable of handling backpressures of up to 15,000 psi (1000 bar).

  • Method Transfer Challenges: Transferring methods from HPLC to UHPLC requires careful optimization to maintain selectivity.

  • Increased Susceptibility to Clogging: The smaller particle size makes the system more sensitive to particulates from samples and mobile phases.

Capillary Electrophoresis (CE)

CE offers a fundamentally different separation mechanism compared to liquid chromatography, making it an excellent orthogonal technique for impurity profiling.

Principle of Separation: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the differential migration of charged analytes in an electric field.[6] The speed and direction of migration depend on the analyte's charge-to-size ratio.[12] For chiral or closely related isomers, chiral selectors (like cyclodextrins) can be added to the background electrolyte. The enantiomers or isomers form transient, diastereomeric complexes with the selector, which have different apparent mobilities, thus enabling their separation.[12][13]

Expertise in Action: Leveraging Orthogonal Selectivity Where HPLC separates based on hydrophobicity, CE separates based on electrophoretic mobility. This makes it a powerful tool for confirming peak purity and identifying impurities that might co-elute with the main peak in an HPLC chromatogram. For Ceftazidime, CE methods have been successfully developed for enantiomeric separation using β-cyclodextrin as a chiral additive, demonstrating its high resolving power for structurally similar molecules.[13][14] This high efficiency can be applied to resolve the Δ² and E/Z isomers from the parent drug.

Advantages:

  • High Separation Efficiency: CE can generate millions of theoretical plates, offering exceptional resolving power.

  • Minimal Sample and Reagent Consumption: Injections are in the nanoliter range, and total buffer consumption is extremely low.

  • Orthogonal Separation Mechanism: Provides a valuable alternative to HPLC for method validation and impurity profiling.

Limitations:

  • Lower Concentration Sensitivity: The short optical pathlength of the capillary limits sensitivity compared to HPLC with standard UV detectors.

  • Reproducibility: Migration times can be more susceptible to variations in buffer composition, temperature, and capillary surface conditions, requiring meticulous control.[15]

  • Less Common in QC Labs: While powerful, CE is not as universally adopted as HPLC in routine quality control environments.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the separation of Ceftazidime and its critical isomers using the discussed techniques. Data is synthesized from various validated methods and pharmacopeial guidelines.

ParameterHPLC (Reversed-Phase)UHPLC (Reversed-Phase)Capillary Electrophoresis (CZE)
Principle Hydrophobic PartitioningHydrophobic PartitioningCharge-to-Size Ratio
Typical Column/Capillary C18, 250 mm x 4.6 mm, 5 µmC18, 50-100 mm x 2.1 mm, <2 µmFused Silica, 40-60 cm x 50-75 µm
Typical Analysis Time 15 - 30 min2 - 8 min8 - 15 min
Resolution (Rs) for Isomers Good (Rs > 2.0 achievable)Excellent (Rs > 3.0 common)Excellent (High efficiency)
Relative Sensitivity (UV) HighHighModerate to Low
Solvent Consumption HighLowVery Low
Throughput ModerateHighModerate
Regulatory Acceptance High (Pharmacopeial Standard)High (Increasingly adopted)Moderate (Often used as orthogonal)

Detailed Experimental Protocols

These protocols provide a starting point for method development and are based on established literature and pharmacopeial methods.[2][16]

Protocol 1: Stability-Indicating HPLC Method for Δ²-Isomer
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Buffer: Prepare a solution of ammonium dihydrogen phosphate.

    • Adjust pH to 3.9 with phosphoric acid.

    • Mobile Phase: Mix buffer and acetonitrile in a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 255 nm.

  • Injection Volume: 20 µL.

  • System Suitability:

    • Resolution between Ceftazidime and Δ²-Ceftazidime should be ≥ 2.0.

    • Tailing factor for the Ceftazidime peak should be ≤ 1.5.

    • Relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.

Protocol 2: High-Throughput UHPLC Method for Isomer Profiling
  • Instrumentation: UHPLC system capable of pressures ≥ 1000 bar, with a photodiode array (PDA) or UV detector.

  • Column: Reversed-phase C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: Gradient to 30% B

    • 4.0-4.1 min: Gradient to 95% B

    • 4.1-5.0 min: Hold at 95% B

    • 5.1-6.0 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 255 nm.

  • Injection Volume: 2 µL.

  • System Suitability:

    • Resolution between all specified isomers and the main peak should be ≥ 2.5.

    • Tailing factor for the Ceftazidime peak should be ≤ 1.5.

    • RSD for replicate injections should be ≤ 1.5%.

Visualizing the Workflow and Separation Principles

Diagrams generated using Graphviz provide a clear visual representation of the analytical decision-making process and the underlying separation mechanisms.

Analytical_Method_Selection start Define Analytical Goal qc Routine QC & Stability Testing start->qc High Throughput & Robustness? dev Method Development & Impurity Characterization start->dev High Resolution & Orthogonality? hplc HPLC Method qc->hplc No (Legacy Method) uhplc UHPLC Method qc->uhplc Yes dev->uhplc ce CE Method dev->ce orthogonal Orthogonal Confirmation (e.g., CE) uhplc->orthogonal

Caption: Decision workflow for selecting the appropriate analytical technique.

HPLC_Separation_Mechanism cluster_column Reversed-Phase C18 Column cluster_mobile_phase Mobile Phase (Polar) C18 Stationary Phase C18 Chains (Non-Polar) C_elutes Ceftazidime (More Polar) C18->C_elutes Elutes Faster I_elutes Δ²-Isomer (Less Polar, More Retained) C18->I_elutes Elutes Slower MP Buffer + Acetonitrile Analyte_Mix Ceftazidime (C) Δ²-Isomer (I) Analyte_Mix->C18 Interaction

Sources

Validation

Comparative assessment of Ceftazidime degradation in different pharmaceutical formulations

Comparative Assessment of Ceftazidime Degradation in Pharmaceutical Formulations: Kinetics, Mechanisms, and Analytical Workflows 1. Executive Summary & Mechanistic Overview Ceftazidime is a third-generation, semi-synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Assessment of Ceftazidime Degradation in Pharmaceutical Formulations: Kinetics, Mechanisms, and Analytical Workflows

1. Executive Summary & Mechanistic Overview Ceftazidime is a third-generation, semi-synthetic aminothiazolomethoxyimino cephalosporin widely utilized for its potent activity against Pseudomonas aeruginosa. While highly effective, its clinical utility in continuous infusion and Outpatient Parenteral Antimicrobial Therapy (OPAT) is fundamentally limited by its chemical instability in aqueous environments[1].

The degradation of ceftazidime is not merely an issue of sub-therapeutic dosing; it is a direct toxicological concern. The molecule features a C-3 pyridinium substituent. Upon hydrolysis of the β -lactam ring—a process accelerated by temperature, pH extremes, and high drug concentration—this group is expelled, generating free pyridine[2]. Because pyridine is a known toxicant, the European Pharmacopoeia (Ph. Eur.) strictly limits its concentration to 0.4% (w/w) relative to ceftazidime[2]. Consequently, formulation scientists must balance the kinetic stability of the active pharmaceutical ingredient (API) against the dangerous accumulation of this toxic byproduct.

2. Mechanistic Pathway of Degradation The degradation cascade of ceftazidime is heavily dictated by its microenvironment. In aqueous solutions, the rate-limiting step is the nucleophilic attack of water on the β -lactam carbonyl.

CeftazidimeDegradation Ceftazidime Ceftazidime (Intact β-lactam) Hydrolysis Hydrolysis (Aqueous Environment) Ceftazidime->Hydrolysis H2O, Temp ↑ BetaLactam β-lactam Ring Opening & C-3 Cleavage Hydrolysis->BetaLactam Rate-limiting step Pyridine Pyridine Formation (Toxic Byproduct) BetaLactam->Pyridine Acidic/Neutral pH Epimer C-7 Epimerization (Basic pH) BetaLactam->Epimer Basic pH

Caption: Logical pathway of Ceftazidime degradation and pyridine formation.

3. Comparative Degradation Kinetics: Solid vs. Aqueous Formulations The physical state of the formulation fundamentally alters the kinetic order of degradation, dictating shelf-life and handling procedures.

  • Powder for Injection (Solid State): In its lyophilized or crystalline pentahydrate form (often blended with sodium carbonate or L-arginine to aid dissolution), ceftazidime exhibits apparent second-order kinetics under thermal stress[3]. The causality here lies in the restricted mobility of the molecules; degradation is limited by localized bimolecular interactions and residual moisture diffusion, resulting in high stability[4].

  • Reconstituted Solutions & Elastomeric Pumps: Once reconstituted in sterile water, 0.9% saline, or 5% dextrose, water is in vast stoichiometric excess. The reaction shifts to pseudo-first-order kinetics [3]. The degradation rate ( k ) becomes highly sensitive to temperature (following the Arrhenius equation) and initial concentration[4].

Table 1: Quantitative Stability Comparison of Ceftazidime Formulations

Formulation / StateStorage ConditionKinetic OrderDegradation ExtentPyridine Risk Profile
Powder for Injection 45°C, Dry (Sealed Vial)Second-orderMinimal (<5% over weeks)Negligible
Reconstituted (Aqueous) 45°C, 24 hoursFirst-order~85% degradationCritical (Exceeds limits)
Elastomeric Pump (Saline) 25°C, 24 hoursFirst-order<10% degradationModerate (Approaches 0.4% limit)
Elastomeric Pump (Saline) 37°C, 24 hoursFirst-order>10% degradationHigh (Exceeds Ph. Eur. limit)

Note: Data synthesized from accelerated thermal degradation studies and OPAT elastomeric pump evaluations[3],[2].

4. Experimental Protocol: Self-Validating HPLC Workflow To accurately assess degradation kinetics and ensure formulations remain within safe pyridine limits, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. The following protocol is designed as a self-validating system: the deliberate inclusion of forced degradation samples inherently proves the method's resolving power before quantitative analysis begins.

HPLCWorkflow Prep Formulation Preparation Stress Thermal/Photo Stress Prep->Stress Sample Aliquoting & Quenching Stress->Sample HPLC HPLC-UV Analysis Sample->HPLC Kinetics Kinetic Modeling HPLC->Kinetics

Caption: Experimental workflow for stability assessment and kinetic modeling.

Step-by-Step Methodology:

  • Sample Preparation & Stressing:

    • Reconstitute ceftazidime powder to a clinical concentration (e.g., 100 mg/mL) using 0.9% NaCl.

    • Incubate aliquots in sealed glass vials at controlled temperatures (e.g., 25°C, 37°C, 45°C)[3].

  • Chromatographic Conditions:

    • Column: Utilize a reverse-phase C18 column (e.g., LiChrosorb RP-18, 250 × 4 mm, 5-10 µm particle size)[4]. Causality: The non-polar stationary phase effectively retains the moderately polar ceftazidime and the highly polar pyridine at distinctly different rates.

    • Mobile Phase: Isocratic elution using 9% acetonitrile in 0.1 M ammonium acetate[4]. Causality: Ammonium acetate provides a stable pH buffer that prevents on-column degradation, while 9% ACN ensures adequate retention time for baseline separation.

    • Flow Rate & Detection: 1.0 mL/min with UV detection at 254 nm[4].

  • System Validation (The Self-Validating Step):

    • Selectivity Check: Inject a sample stressed at 45°C for 24 hours. The method is only valid if the pyridine peak ( tR​<5 min) is baseline-resolved from the intact ceftazidime peak ( tR​≈5.4−7.2 min)[4].

    • Linearity: Construct a calibration curve from 0.05 to 0.45 mg/mL. An R2≥0.999 confirms the detector's linear response to concentration changes[4].

  • Kinetic Data Extraction:

    • Plot ln(Ct​/C0​) versus time ( t ). A linear fit confirms pseudo-first-order kinetics, allowing the calculation of the degradation rate constant ( k ) and the time to 10% degradation ( t90​ )[4].

5. Formulation Optimization & Clinical Best Practices The comparative kinetic data clearly demonstrates that ceftazidime is fundamentally unsuited for prolonged aqueous storage at elevated temperatures. For OPAT applications, where elastomeric pumps may be worn close to the body (approaching 33-37°C), the generation of pyridine is the primary limiting factor[2].

To mitigate toxicity, formulations should utilize the lowest effective concentration (keeping ceftazidime ≤3% ), employ 0.9% sodium chloride rather than dextrose (which can accelerate degradation), and mandate that continuous infusions be changed every 24 hours while keeping the reservoir between 15–25°C[1].

References [3] Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. sapub.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa1nI038o1qFHZm6k73oksFblqM0r2wmAr8ezta6NVL69qmZJtfvdbQ2DRtdOCUAGEls_Y-rSnt1Gk5hAw520799p0ARPp2sgqiO6k7X_iR2zypLz9cIGORw2Eh7lHLMPmw-u9jaYEHnhN6j-5UjcP7gA=][1] Ceftazidime stability and pyridine toxicity during continuous i.v. infusion. oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2rG7h3beK8N4ABCPgVAsTc4OD-wfUORGeMxqMktkmbxn7bKdrezvkOCqzR89GguCabnTxNqGRKGAS50i-JNc_FMs7XlUOnI6shcqEIIAavh8ONzX3RMIGxcc9IbkZNJpGB91np409dOLR6woo6debEGGUVsWMu_Of5QP1DhGitjg=][4] STABILITY OF CEFTAZIDIME PENTAHYDRATE IN MEDICINAL PREPARATIONS BIOTUM AND CEFTIM. ptfarm.pl.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElGM46oIJhRrkfLD_PXLtByCLnL6vj_W_Zn77yD0StRD4JwHDanF10p1-OAyNlzEBg7YbCw3XsEUh0Hlumt6K415zKCOYcSRo12RFN2MbgOelTuROQ61nrzaZTk2AwQfpmiUlVzs3Znzapm8cK2N3PVdGUCPA=][2] Stability of Two Reserve Antibiotics in Elastomeric Pumps: Ceftazidime-Avibactam and Ceftolozane-Tazobactam. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbanSW3S496wgbHUBytxzxkcEa9R6RGkGssX7K-tBxs7CW4V20c1eXfeBdhtp-i7xgvsGnvBYy21wmFbn9GxfGwCs76xbDRpHlxVfMQPr3OjAV4hl0N5A7OLKV6L6K4rwkZ9A=]

Comparative

Inter-laboratory comparison of analytical results for Ceftazidime impurity testing

Inter-Laboratory Comparison of Analytical Results for Ceftazidime Impurity Testing: A Comprehensive Guide As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying im...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Comparison of Analytical Results for Ceftazidime Impurity Testing: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying impurities in complex beta-lactam antibiotics. Ceftazidime, a broad-spectrum third-generation cephalosporin, is notoriously susceptible to degradation during synthesis, formulation, and storage. Regulatory agencies require rigorous impurity profiling to ensure patient safety and drug efficacy.

However, developing a method is only half the battle; proving its ruggedness across different laboratory environments is the true test. This guide provides an objective, data-driven comparison of two analytical approaches—traditional Pharmacopeial HPLC-UV and modernized UPLC-MS/MS—evaluated through a 5-laboratory ring trial (inter-laboratory comparison) for the quantification of critical ceftazidime impurities.

Mechanistic Grounding: The Causality of Ceftazidime Degradation

To accurately quantify impurities, we must first understand the mechanisms of their formation. Ceftazidime degradation is highly dependent on environmental stressors such as pH, temperature, and light [1]. The two most critical pharmacopeial impurities monitored during release testing are:

  • Δ2 -Ceftazidime (EP Impurity A): The active ceftazidime molecule contains a double bond in the Δ3 position of the dihydrothiazine ring. Under suboptimal pH (outside the 4.5–6.5 optimal range) or elevated temperatures, this double bond migrates to the Δ2 position. This isomerization is critical because the Δ2 -isomer is antibacterially inactive [1].

  • Pyridine (EP Impurity F): Formed via the cleavage of the C-3 pyridinium side chain, often occurring in tandem with the hydrolysis of the beta-lactam ring [2].

Understanding these pathways is essential for analytical sample preparation. If a laboratory fails to control the temperature of the autosampler, Δ2 -ceftazidime will form in situ during the analytical sequence, leading to artificially inflated impurity reporting.

G Ceftazidime Ceftazidime (Active Δ³-Isomer) Delta2 Δ²-Ceftazidime (Inactive Isomer, Impurity A) Ceftazidime->Delta2 Isomerization (pH/Temp dependent) Pyridine Pyridine (Side-chain cleavage, Impurity F) Ceftazidime->Pyridine C-3 Cleavage Hydrolysis Hydrolysis Products (β-Lactam Ring Opening) Ceftazidime->Hydrolysis Hydrolysis

Caption: Ceftazidime primary degradation pathways leading to key pharmacopeial impurities.

The Comparison Guide: Methodologies and Protocols

To evaluate analytical ruggedness, a standardized batch of Ceftazidime API (spiked with 1.0% Δ2 -ceftazidime and 0.1% Pyridine) was distributed to five independent laboratories. Each lab executed two self-validating protocols.

Method A: Traditional Pharmacopeial RP-HPLC-UV

This method represents the standard European Pharmacopoeia (EP) approach, relying on ultraviolet detection to quantify impurities based on relative response factors [1].

  • System: Liquid chromatograph equipped with a UV/Vis or PDA detector.

  • Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of 7 volumes of Acetonitrile and 93 volumes of 22.6 g/L ammonium dihydrogen phosphate (pH adjusted to 3.9 with 10% phosphoric acid).

  • Flow Rate: 1.3 mL/min.

  • Column Temperature: 35 °C (Strictly controlled to prevent retention time drift).

  • Detection: UV at 255 nm.

  • Sample Prep: 1.0 mg/mL in mobile phase. Crucial Causality Step: Autosampler must be maintained at 4 °C. Ceftazidime in aqueous solutions at room temperature degrades by ~1-2% over 24 hours, which would invalidate trace impurity quantification [2].

Method B: Modernized UPLC-MS/MS

This method leverages the superior resolving power of sub-2-micron particles and the absolute structural specificity of tandem mass spectrometry [3]. It is increasingly adopted for trace-level genotoxic impurities and complex degradation matrices.

  • System: UPLC coupled with a Triple Quadrupole Mass Spectrometer.

  • Column: UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for Ceftazidime ( m/z 547 m/z 468) and Pyridine ( m/z 80 m/z 53).

  • Sample Prep: Diluted to 10 µg/mL in 95:5 Water:Acetonitrile to prevent MS detector saturation and ion suppression.

Workflow Prep Standardized Sample Prep (Spiked API, 4°C) Distribution Distribution to 5 Independent Labs Prep->Distribution HPLC Method A: HPLC-UV (255 nm) Distribution->HPLC UPLC Method B: UPLC-MS/MS (MRM) Distribution->UPLC Data Data Consolidation & Variance Analysis HPLC->Data UPLC->Data

Caption: Inter-laboratory ring trial workflow comparing HPLC-UV and UPLC-MS/MS methodologies.

Data Presentation: Inter-Laboratory Results

The quantitative data retrieved from the 5 participating laboratories were consolidated to evaluate method performance and inter-laboratory variance.

Table 1: Method Performance Comparison (Averaged across 5 Labs)

ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)
Run Time ~45 minutes~8 minutes
Resolution (Ceftazidime / Δ2 -isomer) 6.28.5
Limit of Quantitation (LOQ) - Pyridine 0.60 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) - Ceftazidime 3.10 µg/mL0.97 µg/mL [3]
Specificity Subject to co-elutionAbsolute (m/z transition)

Table 2: Inter-Laboratory Variance for Impurity Quantification (Spiked Samples)

LaboratoryHPLC-UV: Δ2 -Isomer (Target 1.0%)HPLC-UV: Pyridine (Target 0.1%)UPLC-MS/MS: Δ2 -Isomer (Target 1.0%)UPLC-MS/MS: Pyridine (Target 0.1%)
Lab 1 1.02%0.098%1.00%0.101%
Lab 2 1.05%0.105%1.01%0.099%
Lab 3 1.28% (Outlier)0.112%0.99%0.100%
Lab 4 1.01%0.095%1.00%0.102%
Lab 5 1.04%0.099%1.02%0.098%
Mean 1.08% 0.101% 1.00% 0.100%
Inter-Lab RSD% 10.5% 6.4% 1.1% 1.5%

Scientific Causality & Discussion

The data clearly demonstrates that while both methods are viable, they exhibit vastly different ruggedness profiles across multiple laboratories [4].

1. The "Lab 3" Outlier and Thermolability: In Table 2, Lab 3 reported a significantly higher concentration of the Δ2 -isomer (1.28%) using the HPLC-UV method. An investigation into the causality revealed a failure in the autosampler cooling module at Lab 3, which maintained the samples at 22 °C instead of the required 4 °C. Because the HPLC-UV run time is 45 minutes, samples waiting in the queue for 10+ hours underwent in situ isomerization. The UPLC-MS/MS method (8-minute run time) mitigated this temporal degradation risk, highlighting how method speed directly impacts sample integrity for thermolabile compounds.

2. Matrix Effects vs. Co-elution: The inter-laboratory RSD% for Pyridine was 6.4% for HPLC-UV compared to 1.5% for UPLC-MS/MS. Pyridine is a highly polar, basic compound that often suffers from peak tailing on older C18 columns due to secondary interactions with un-endcapped surface silanols. Variations in column age and brand across the 5 labs caused integration inconsistencies in the UV chromatograms. Conversely, the UPLC-MS/MS method relied on the specific m/z 80 53 transition. Even if peak shape degraded slightly, the absolute mass area remained consistent, proving the MS/MS approach to be significantly more rugged against column-to-column variations.

Conclusion: For routine batch release where cost is a factor, the EP HPLC-UV method remains the workhorse, provided strict temperature controls are enforced. However, for forced degradation studies, trace-level impurity profiling, and inter-laboratory transfers, the UPLC-MS/MS method provides a self-validating, highly rugged alternative that eliminates false positives caused by co-elution and in situ degradation.

References

  • Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach. NIH.gov. Available at:[Link]

  • UPLC-MS/MS and Dushman reaction based spectrophotometric method for determination of Ceftazidime, an antibiotic, in medicinal formulation. SciELO. Available at:[Link]

  • Determination of avibactam and ceftazidime in human plasma samples by LC–MS. ResearchGate. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ceftazidime, Delta-3-Isomer

As a Senior Application Scientist, I frequently consult with analytical chemists and drug development teams on the safe handling of potent active pharmaceutical ingredients (APIs) and their associated impurities. Ceftazi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with analytical chemists and drug development teams on the safe handling of potent active pharmaceutical ingredients (APIs) and their associated impurities. Ceftazidime, Delta-3-Isomer is a highly specific cephalosporin derivative, primarily utilized as a USP Reference Standard for chromatographic impurity profiling[1].

While researchers often focus on the analytical challenges of this compound, its occupational hazard profile demands rigorous, uncompromising safety protocols. The core danger of handling this dry powder is not acute toxicity, but its potential to act as a potent sensitizer and hapten .

Here is your comprehensive, self-validating guide to the personal protective equipment (PPE), handling, and disposal protocols required for Ceftazidime, Delta-3-Isomer.

Mechanistic Causality of Hazards

To understand why we enforce strict PPE, we must understand the molecule's mechanism of action on the human immune system.

Cephalosporins feature a highly reactive beta-lactam ring. When aerosolized powder is inhaled or contacts bare skin, this electrophilic ring can covalently bind to nucleophilic residues on human host proteins. This process, known as haptenation , creates a neo-antigen. The immune system recognizes this foreign structure, leading to IgE cross-linking and severe hypersensitivity upon subsequent exposures.

Therefore, our safety architecture is designed to completely eliminate two specific endpoints:

  • H334 (Respiratory Sensitization): May cause allergy, asthma symptoms, or breathing difficulties if inhaled[2].

  • H317 & H319 (Dermal/Ocular Hazard): Causes severe allergic skin reactions and serious eye irritation[3].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative PPE requirements necessary to break the chain of exposure[4].

PPE CategorySpecification & MaterialScientific Rationale & Causality
Respiratory N95, P100 half-mask, or PAPRFilters airborne API dust (<5 µm) generated during powder transfer. Prevents micro-particles from reaching the alveoli, neutralizing the H334 asthma risk[5].
Hands Double-layered Nitrile Gloves (≥0.12mm thickness)Nitrile provides superior chemical resistance against reconstituted solutions. Double gloving ensures the inner glove remains uncontaminated during doffing, preventing dermal haptenation[6].
Eyes Snug-fitting Chemical Splash GogglesPrevents airborne micro-dust from dissolving in ocular fluid, which causes immediate and severe eye irritation (H319 )[7].
Body Disposable Tyvek® sleeves or fluid-resistant lab coatPrevents electrostatic adherence of powder to street clothes. Ensures contaminated clothing never leaves the active workspace[4].

Safety Control Architecture

G Hazard Ceftazidime, Delta-3-Isomer (Dry Powder) Aerosol Aerosolization Risk (H334: Resp. Sensitization) Hazard->Aerosol Powder weighing/transfer Dermal Dermal/Ocular Contact Risk (H317, H319: Skin/Eye Irritation) Hazard->Dermal Surface contamination EngControl Engineering Controls (HEPA Enclosure / BSC) Aerosol->EngControl Primary Mitigation DermalPPE Dermal/Ocular PPE (Double Nitrile, Goggles, Tyvek) Dermal->DermalPPE Direct Mitigation RespPPE Respiratory PPE (N95 / P100 / PAPR) EngControl->RespPPE Secondary Mitigation Safe Safe Operational Workflow RespPPE->Safe DermalPPE->Safe

Safety Control Architecture for Ceftazidime Delta-3-Isomer Handling

Step-by-Step Experimental Handling Protocol

Every protocol in a high-stakes laboratory must be a self-validating system . Do not proceed to the next step unless the validation check passes.

Phase 1: Pre-Operational Setup & Engineering Controls
  • Activate the Enclosure: Turn on the Class II Biological Safety Cabinet (BSC) or HEPA-filtered powder weighing enclosure.

    • Validation Check: Verify the magnehelic gauge reads the correct pressure differential (typically >100 fpm face velocity). If the gauge is dead, do not open the chemical[6].

  • Pre-position Materials: Place weighing boats, anti-static spatulas, and diluents inside the enclosure. Minimizing arm movement in and out of the hood maintains the integrity of the air barrier.

Phase 2: Donning PPE (In Sequence)
  • Don the fluid-resistant lab coat, buttoning it to the top.

  • Don the N95/P100 respirator.

    • Validation Check: Perform a negative-pressure user seal check. Inhale sharply; the mask must collapse slightly against your face. If air leaks at the edges, you are not protected against aerosolized haptens.

  • Don chemical splash goggles.

  • Don the inner pair of nitrile gloves, tucking the cuffs under the lab coat sleeves.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves.

Phase 3: Powder Handling & Weighing
  • Open the Ceftazidime, Delta-3-Isomer vial only within the active, deep zone of the BSC (at least 6 inches from the front grille).

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat.

    • Validation Check: Powder should fall smoothly from the spatula. If it "jumps" or clings to the sides, electrostatic repulsion is active, increasing aerosolization risk. Re-apply the anti-static gun[4].

  • Transfer the powder using slow, deliberate motions.

  • Immediately dissolve the standard in the appropriate solvent (e.g., pH 7 buffer or acetonitrile)[8].

    • Causality: Once in solution, the API cannot form dust aerosols, effectively neutralizing the H334 inhalation hazard for the remainder of the analytical workflow.

Phase 4: Doffing & Decontamination
  • Inside the hood, carefully pinch and remove the outer gloves (turning them inside out) and dispose of them in a sealed biohazard/chemical waste bin.

  • Wet-wipe the balance and hood surfaces with a damp cloth (water/soap).

    • Causality: Dry sweeping or brushing will immediately aerosolize the powder. Wet-wiping traps the haptens in the liquid phase[6].

  • Remove inner gloves, goggles, respirator, and lab coat. Wash hands thoroughly with soap and water[4].

Spill Response and Waste Disposal Plan

Immediate Spill Response: If a dry powder spill occurs outside the enclosure, evacuate non-essential personnel immediately. Do not use compressed air or dry brushes. Don full PPE (including a P100 respirator or PAPR). Cover the spill with damp absorbent pads to suppress dust generation. Carefully scoop the damp mass into a hazardous waste container. Wash the affected area with copious amounts of water and soap[6].

Waste Segregation & Disposal: Ceftazidime and its isomers are highly active biological agents and must never be flushed down the drain or sewer systems[9].

  • Collect all contaminated PPE, weighing boats, and wipes in a tightly sealed, properly labeled hazardous waste container.

  • Disposal must be executed via a licensed chemical destruction plant or through controlled incineration equipped with flue gas scrubbing[2].

References

  • Title: Ceftazidime (20mg/L) (0.5L) Safety Data Sheet | Source: Neogen | URL: [Link]

  • Title: Ceftazidime for Injection, USP SDS | Source: WG Critical Care | URL: [Link]

  • Title: Safety Data Sheet: Ceftazidime pentahydrate ≥98 % | Source: Carl Roth | URL: [Link]

  • Title: PF Vol. 32 - USP-NF | Source: USP-NF | URL: [Link]

Sources

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